molecular formula C10H14O2 B145594 1-(4-Methoxyphenyl)propan-2-ol CAS No. 30314-64-8

1-(4-Methoxyphenyl)propan-2-ol

Cat. No.: B145594
CAS No.: 30314-64-8
M. Wt: 166.22 g/mol
InChI Key: TXIWFQCAXKAOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWFQCAXKAOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952673
Record name 1-(4-Methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30314-64-8
Record name 4-Methoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30314-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, p-methoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Methoxyphenyl)propan-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol: Properties, Synthesis, and Analysis

Abstract

This compound is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules and other specialty chemicals. Its structure, featuring a chiral center, makes it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, validated synthesis protocols, and analytical methodologies for purity and enantiomeric separation. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering expert insights into the practical handling and application of this versatile compound.

Molecular Identity and Structure

This compound, a member of the phenylpropanes class of organic compounds, is characterized by a benzene ring substituted with a methoxy group, linked to a propan-2-ol chain.[1][2]

Nomenclature and Chemical Identifiers

A consistent identification of this compound is crucial for research and regulatory purposes. Key identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 30314-64-8ChemicalBook[4]
Molecular Formula C₁₀H₁₄O₂PubChem[3]
Molecular Weight 166.22 g/mol PubChem[3]
InChIKey TXIWFQCAXKAOBZ-UHFFFAOYSA-NPubChem[3]
SMILES CC(CC1=CC=C(C=C1)OC)OPubChem[3]
Structural Elucidation and Chirality

The molecular structure contains a single stereocenter at the second carbon (C2) of the propane chain, where the hydroxyl group is attached. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)propan-2-ol. The presence of a specific enantiomer is often critical for biological activity in drug development, necessitating precise stereochemical control during synthesis or effective separation of the racemic mixture.

Caption: 2D structure of this compound (*chiral center).

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is fundamental for designing synthetic routes, purification strategies, and analytical methods.

Physical Properties

The compound is typically a liquid at room temperature with the following properties:

PropertyValueConditionsSource
Boiling Point 107-110 °C1 TorrChemicalBook[4]
Density ~1.034 g/cm³PredictedChemicalBook[4]
Appearance Yellow Liquid-Fisher Scientific[5]
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and is essential for quality control.

  • ¹³C NMR: Spectral data from Wiley-VCH GmbH indicates characteristic peaks for the aromatic ring, the methoxy group, and the aliphatic side chain.[3]

  • IR Spectroscopy: The infrared spectrum will show a strong, broad absorption band characteristic of the O-H stretch of the alcohol group (around 3400 cm⁻¹) and C-O stretching from the ether and alcohol.[3][6]

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a primary peak (m/z) at 121, corresponding to the stable 4-methoxybenzyl cation formed after the loss of the propan-2-ol side chain. Other significant fragments appear at m/z 122 and 107.[3]

Synthesis and Manufacturing

The most efficient and scalable synthesis of this compound involves the reduction of a ketone precursor. While Grignard reactions can be used, they present significant safety and control challenges.[7]

Strategic Approach: Catalytic Hydrogenation

Catalytic hydrogenation of the corresponding ketone, 4'-methoxypropiophenone, is the preferred industrial method. This approach offers high yields, milder reaction conditions, and avoids the use of highly reactive and hazardous organometallic reagents. The use of Raney nickel as a catalyst is cost-effective and efficient, leading to product yields exceeding 90%.[7]

G precursor 4'-Methoxypropiophenone reaction Catalytic Hydrogenation precursor->reaction reagents H₂ Gas Raney Nickel Catalyst Solvent (e.g., Ethanol) reagents->reaction product This compound (Racemic Mixture) reaction->product

Caption: Workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis via Hydrogenation

The following protocol is adapted from established industrial methods.[7]

  • Reactor Setup: Charge a pressure-rated hydrogenation reactor with 4'-methoxypropiophenone and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Raney nickel catalyst (typically 1-5% by weight of the substrate).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat to the target temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.

Analytical Methodologies

Due to its chiral nature, the analysis of this compound requires methods that can not only determine purity but also resolve and quantify its enantiomers.

Protocol: HPLC-Based Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the (R)- and (S)-enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

G start Racemic Sample (in Mobile Phase) hplc Chiral HPLC Column (e.g., (S,S) ULMO) start->hplc detector UV Detector (254 nm) hplc->detector output Chromatogram with Separated Enantiomer Peaks detector->output

Caption: Analytical workflow for chiral separation by HPLC.

The following methodology is based on an established application for this compound.[8]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: (S,S) ULMO, 5 µm, 25 cm x 4.6 mm.[8]

  • Mobile Phase: A non-polar mixture, such as n-Heptane/1,2-Dimethoxyethane (98.5/1.5).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification.

Applications and Significance

This compound serves as a versatile intermediate in several fields.

  • Pharmaceuticals: It is a documented precursor in the synthesis of analogues of CNS stimulants like Amphetamine.[4][9] The specific stereoisomer is often crucial for the desired pharmacological effect.

  • Flavors and Fragrances: It is an intermediate in the production of isoesdragole (anethole), a compound widely used for its anise-like flavor and aroma in the food and perfume industries.[7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this chemical is classified as:

  • H302: Harmful if swallowed (Acute toxicity, oral).[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water.[11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

  • This compound | C10H14O2 | CID 169145. PubChem. [Link]

  • This compound (C10H14O2). PubChemLite. [Link]

  • 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]

  • (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. PubChem. [Link]

  • 1-(4-methoxyphenyl)propan-2-one. Stenutz. [Link]

  • CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Atlas. [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. PubChem. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. [Link]

  • Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). Human Metabolome Database. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • Propan 2 ol – Knowledge and References. Taylor & Francis. [Link]

  • 1-(4-Methoxyphenyl)-2-propanol. Regis Technologies. [Link]

Sources

Physical and chemical characteristics of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a synthesized narrative that explains the "why" behind the properties and experimental observations. This document is structured to offer a holistic understanding, from fundamental properties to practical applications and safety considerations, grounded in authoritative references.

Chemical Identity and Molecular Structure

This compound is an aromatic secondary alcohol. Its structure consists of a propan-2-ol chain attached to a benzene ring, which is substituted with a methoxy group at the para (4-position). This seemingly simple structure imparts a combination of hydrophilicity (from the hydroxyl group) and lipophilicity (from the methoxyphenyl group), which dictates its behavior in various chemical and biological systems.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(p-Methoxyphenyl)-2-propanol, p-Methoxy-alpha-methyl-phenethyl alcohol[1]

  • CAS Number: 30314-64-8[1][2][3]

  • Molecular Formula: C₁₀H₁₄O₂[1][2]

  • Molecular Weight: 166.22 g/mol [1][2]

Below is a diagram illustrating the key functional groups and the carbon numbering of the propanol chain.

C1 C1 C2 C2(OH) C1->C2 C-C bond phenyl 4-Methoxyphenyl Group C1->phenyl Attached to Benzyl Carbon C3 C3 C2->C3 C-C bond A 1-(4-methoxyphenyl)propan-1-one B 1-(4-methoxyphenyl)propan-1-ol A->B  Reduction (e.g., NaBH₄)

Caption: Synthesis of 1-(4-methoxyphenyl)propan-1-ol via reduction.

Experimental Protocol: Synthesis via Ketone Reduction

The synthesis of related chiral secondary alcohols like 1-(4-methoxyphenyl)propan-1-ol often involves the reduction of the corresponding ketone, a method applicable to the target compound's isomers. [4]This protocol provides a reliable and scalable method for laboratory preparation.

Objective: To synthesize 1-(4-Methoxyphenyl)propan-1-ol by reducing 1-(4-Methoxyphenyl)propan-1-one.

Materials:

  • 1-(4-Methoxyphenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-(4-methoxyphenyl)propan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate esters.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue three times with an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product further using column chromatography on silica gel. [4] The workflow for this synthesis and purification is visualized below.

start Start: Dissolve Ketone reduction Add NaBH₄ start->reduction monitoring Monitor with TLC reduction->monitoring quench Quench Reaction monitoring->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: Workflow for synthesis and purification.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. Based on GHS classifications for this compound, the compound presents several hazards. [1] GHS Hazard Statements:

  • H302: Harmful if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Precautionary Measures:

  • Handling: Use in a well-ventilated area or under a fume hood. [5]Wear suitable protective clothing, including gloves and safety glasses or goggles. [5][6]Avoid contact with skin and eyes and prevent the formation of aerosols. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator. [2][5]Keep away from incompatible materials like strong oxidizing agents. [6]* First Aid: In case of skin contact, wash off with soap and plenty of water. [5]For eye contact, rinse cautiously with water for several minutes. [5][6]If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention. [5]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a useful building block in synthetic organic chemistry and medicinal research. Its secondary alcohol functionality is the primary site of reactivity, allowing for a range of chemical transformations. A thorough understanding of its characteristics, from spectroscopic data to handling requirements, is essential for its effective and safe utilization in a professional research and development setting.

References

  • This compound | C10H14O2 | CID 169145. PubChem. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. [Link]

  • 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]

  • 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. [Link]

  • Safety data sheet - Hazardous according to Worksafe Australia criteria. Recochem. [Link]

  • 1-(4-methoxyphenyl)propan-2-one. Stenutz. [Link]

  • Preparation method of intermediate for synthesizing anise camphor.
  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Magnetic Resonance Database. [Link]

  • This compound (C10H14O2). PubChemLite. [Link]

  • 1-(4-Methoxyphenyl)-2-propanol. Regis Technologies. [Link]

  • 2-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930. PubChem. [Link]

  • 1,2-Bis(4-methoxyphenyl)propan-2-ol | C17H20O3 | CID 12870542. PubChem. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • This compound | CAS#:131029-01-1. Chemsrc. [Link]

  • 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Matrix Fine Chemicals. [Link]

  • Candidate List of substances of very high concern for Authorisation. ECHA. [Link]

Sources

CAS number and IUPAC name for 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, validated synthetic routes with mechanistic considerations, analytical characterization protocols, and its established and potential roles in the synthesis of pharmacologically active compounds.

Core Compound Identification and Properties

This compound is an aromatic secondary alcohol. Its structure, featuring a methoxy-substituted phenyl ring linked to a propanol backbone, makes it a valuable precursor in organic synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its globally recognized identifier is the CAS (Chemical Abstracts Service) number, which is 30314-64-8 .[1][2][3][4][5]

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and purification. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 30314-64-8[1][2][4]
Molecular Formula C₁₀H₁₄O₂[2][3][5]
Molecular Weight 166.22 g/mol [1][2][4]
Boiling Point 107-110 °C (at 1 Torr)[2]
Density (Predicted) 1.034 ± 0.06 g/cm³[2]
Synonyms 1-(p-Methoxyphenyl)-2-propanol, p-Methoxy-α-methyl-phenethyl alcohol[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound and its structural isomers is most commonly achieved through the reduction of a corresponding ketone precursor. This approach is efficient and allows for stereochemical control when using chiral catalysts, a crucial aspect for pharmaceutical applications where enantiomers can exhibit vastly different biological activities.[6]

Primary Synthetic Pathway: Catalytic Hydrogenation

A robust and industrially scalable method for producing related structures like 1-(4-methoxyphenyl)propan-1-ol is the catalytic hydrogenation of the corresponding propiophenone.[7] This method is favored for its cost-effectiveness and high yield.

Reaction: 4-Methoxypropiophenone is hydrogenated in the presence of a catalyst to yield the corresponding alcohol.

Causality in Catalyst Selection: Raney nickel is often chosen as the catalyst for this type of hydrogenation. Its high surface area and catalytic activity allow the reaction to proceed efficiently under moderate temperature and pressure conditions, reducing the need for more expensive noble metal catalysts (e.g., palladium, platinum) and minimizing production costs.[7] The reaction time is also significantly shortened, leading to higher throughput.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Ketone 4-Methoxypropiophenone ReactionVessel Hydrogenation Reaction Ketone->ReactionVessel H2 Hydrogen Gas (H₂) H2->ReactionVessel Catalyst Raney Nickel Catalyst Catalyst->ReactionVessel Solvent Ethanol/Methanol Solvent->ReactionVessel Temp 70-120 °C Temp->ReactionVessel Pressure 1.0-3.0 MPa Pressure->ReactionVessel Alcohol 1-(4-Methoxyphenyl)propan-1-ol (Structural Isomer) ReactionVessel->Alcohol Yield >90%

Caption: Catalytic hydrogenation workflow for a structural isomer.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methods for the hydrogenation of substituted propiophenones.[7]

Self-Validating System: The success of this protocol is validated by monitoring hydrogen uptake during the reaction and confirmed by post-reaction analysis (TLC, GC-MS) to ensure complete conversion of the starting material.

  • Reactor Preparation: Charge a high-pressure stainless-steel autoclave with 4-methoxypropiophenone and a suitable solvent (e.g., ethanol). Add Raney nickel catalyst (typically 5-10% by weight of the substrate).

    • Expertise & Experience: Using an alcohol as the solvent aids in substrate solubility and is compatible with the hydrogenation conditions. The catalyst loading is an empirical value optimized for reaction efficiency versus cost.

  • Inerting the Atmosphere: Seal the reactor and purge the system multiple times with nitrogen gas. This step is critical to remove all oxygen, which can deactivate the catalyst and create an explosive mixture with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1.0-3.0 MPa. Begin agitation and heat the mixture to a controlled temperature of 70-120 °C.

    • Trustworthiness: The reaction progress is monitored by observing the drop in hydrogen pressure, indicating its consumption. The reaction is considered complete when hydrogen uptake ceases. The typical reaction time is 3-10 hours.[7]

  • Reaction Quench and Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. The Raney nickel catalyst is pyrophoric and must be filtered under a wet, inert atmosphere (e.g., through a pad of Celite washed with solvent) to prevent ignition upon contact with air.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude alcohol can be purified by vacuum distillation or recrystallization to achieve a purity of >98%.[7]

Analytical Characterization Workflow

Confirming the identity and purity of the final product is paramount. A multi-step analytical workflow ensures the material meets the required specifications for subsequent use in research or development.

G cluster_analysis Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_ID Structural Identification (GC-MS, NMR, FTIR) Purification->Structural_ID Purified Product Purity_Assay Purity Assessment (HPLC, GC) Structural_ID->Purity_Assay Identity Confirmed Final_QC Qualified Intermediate Purity_Assay->Final_QC Purity >99%

Caption: Post-synthesis analytical characterization workflow.

Spectroscopic Analysis

Publicly available spectral data confirms the structure of this compound.[1]

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ) and a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the methoxy group, the aromatic ring, and the propanol side chain.

  • Infrared (IR) Spectroscopy: FTIR analysis will show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and C-O stretching from the ether and alcohol functionalities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound.[8]

HPLC ParameterTypical ConditionsRationale
Column Chiral Stationary Phase (e.g., (S,S) ULMO) or C18Chiral column for enantiomeric separation; C18 for routine purity.
Mobile Phase n-Heptane / 1,2-Dimethoxyethane (98.5:1.5)Normal phase for chiral separation.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate for good peak resolution.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.[8]
Injection Volume 10 µLStandard volume to avoid column overloading.
Column Temp. Ambient or 30 °CControlled temperature ensures reproducible retention times.[9]

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate.

Precursor to Amphetamine Analogues

The molecule is a known intermediate in the synthesis of analogues of amphetamine, a central nervous system (CNS) stimulant.[2][4] The core structure provides the necessary phenylpropanolamine backbone that can be further modified (e.g., through amination and other functional group transformations) to produce a range of psychoactive compounds.

Scaffold for Novel Pharmacological Agents

While the direct biological activity of this compound is not extensively documented, its structural motifs are present in a wide array of bioactive molecules. This makes its derivatives prime candidates for drug discovery programs.

  • Anti-inflammatory and Antioxidant Agents: The structural isomer, 1-(4-Methoxyphenyl)-1-propanol, has demonstrated significant antioxidant, anti-inflammatory, and gastroprotective activities in preclinical models.[10][11] This suggests that the 4-methoxyphenylpropanol scaffold is a promising starting point for developing novel anti-inflammatory drugs.

  • Cardiovascular Drugs: The propanolamine structure is a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers), which are crucial for treating cardiovascular disorders like hypertension and arrhythmia.[12] Research into new derivatives of related structures continues to yield compounds with potent adrenolytic activity.[12]

  • Anthelmintic and Enzyme Inhibitors: Molecular simplification of existing drugs has led to derivatives of N-(4-methoxyphenyl) amides with potent anthelmintic properties.[13] Furthermore, the methoxyphenyl group is often incorporated into scaffolds designed to inhibit specific enzymes, such as lactate dehydrogenase, which is a target in cancer therapy.[14]

G cluster_derivatives Chemical Modifications & Derivatives cluster_targets Potential Therapeutic Areas Core This compound Core Scaffold Deriv1 Amination & Alkylation Core->Deriv1 Deriv2 Esterification / Etherification Core->Deriv2 Core->Deriv2 Deriv3 Ring Substitution Core->Deriv3 Target1 CNS Stimulants (Amphetamine Analogues) Deriv1->Target1 Target2 Anti-inflammatory Agents (COX/LOX Inhibition) Deriv2->Target2 Target3 Cardiovascular Drugs (β-Adrenoceptors) Deriv2->Target3 Target4 Antiparasitic / Enzyme Inhibitors Deriv3->Target4

Caption: Relationship between the core scaffold and its potential applications.

Conclusion

This compound is more than a simple chemical; it is a foundational building block in medicinal chemistry. Its straightforward synthesis, well-defined properties, and structural relevance to a host of bioactive compounds make it a molecule of significant interest. For researchers in drug development, understanding the technical nuances of this intermediate—from its synthesis and purification to its potential for derivatization—is key to unlocking new therapeutic possibilities across multiple disease areas.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. This compound(CAS# 30314-64-8). [Link]

  • Chemsrc. This compound | CAS#:131029-01-1. [Link]

  • PubChem. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubMed. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. [Link]

  • Regis Technologies. 1-(4-Methoxyphenyl)-2-propanol. [Link]

  • MDPI. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol... [Link]

  • PubChemLite. This compound (C10H14O2). [Link]

  • HMDB. Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). [Link]

  • National Institutes of Health. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties... [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery. [Link]

Sources

The Chemistry and Emergence of 1-(4-Methoxyphenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)propan-2-ol, a significant secondary alcohol in the realm of synthetic organic chemistry. While a singular "discovery" event for this compound is not prominent in the historical record, its emergence is intrinsically linked to the rich chemistry of naturally occurring phenylpropanoids, most notably anethole. This document explores the historical context of its parent compounds, details modern synthetic methodologies for its preparation, discusses its applications as a chemical intermediate, and presents its physicochemical and spectroscopic properties. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile molecule.

Introduction: Identity and Significance

This compound, also known as p-methoxyphenylisopropanol, is an aromatic secondary alcohol with the chemical formula C₁₀H₁₄O₂.[1] Its structure is characterized by a p-methoxyphenyl group attached to a propan-2-ol moiety. This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its secondary hydroxyl group and the electronic properties of the methoxy-substituted benzene ring. Its significance is underscored by its role as an intermediate in the synthesis of various organic molecules, including analogues of central nervous system stimulants.[2]

Historical Context: The Legacy of Anethole

The scientific journey of this compound is best understood through the historical lens of its unsaturated precursor, anethole. Anethole, or 1-methoxy-4-(1-propenyl)benzene, is a major constituent of essential oils from anise, fennel, and star anise.[3] The extraction of these fragrant oils dates back to the Renaissance.[3]

A definitive timeline for the scientific elucidation of anethole is as follows:

  • 1845: The term "anethol" was first coined by French chemist Charles Gerhardt.[4]

  • 1866: The renowned German chemist Emil Erlenmeyer proposed the correct molecular structure of anethole, a pivotal moment in understanding this class of compounds.[3][5]

  • 1872: Erlenmeyer's proposed structure for anethole gained formal acceptance within the scientific community.[5]

The established structure and reactivity of anethole, particularly its propenyl side chain, paved the way for synthetic chemists to explore its derivatives, leading to the eventual synthesis of compounds like this compound.

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired yield, purity, and available starting materials.

Hydration of Anethole via Oxymercuration-Demercuration

A classic and reliable method for the synthesis of this compound is the oxymercuration-demercuration of anethole. This two-step process provides a Markovnikov addition of water across the double bond of the propenyl group, yielding the desired secondary alcohol while avoiding carbocation rearrangements.[6][7]

Mechanism:

  • Oxymercuration: Anethole reacts with mercuric acetate (Hg(OAc)₂) in an aqueous solution to form a stable mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate.

  • Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[7]

Experimental Protocol: Oxymercuration-Demercuration of Anethole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anethole in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Oxymercuration: Add mercuric acetate to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Demercuration: Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide dropwise.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of 4-Methoxyphenylacetone

An alternative and widely used synthetic route is the reduction of 4-methoxyphenylacetone (also known as p-anisylacetone).[8][9] This method is advantageous as the starting ketone is commercially available or can be synthesized from anethole.[10] Various reducing agents can be employed for this transformation.

Reducing Agents:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for the conversion of ketones to secondary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[11]

  • Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, it requires anhydrous conditions and is more reactive than NaBH₄.

  • Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, can also effect the reduction of the ketone.[12]

Experimental Protocol: Sodium Borohydride Reduction of 4-Methoxyphenylacetone

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetone in methanol and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in portions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature until the reaction is complete (monitored by TLC).

  • Quenching and Workup: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by flash chromatography.

Visualizing the Synthetic Pathways

Synthesis_Pathways Anethole Anethole Mercurinium_Ion Mercurinium Ion Intermediate Anethole->Mercurinium_Ion 1. Hg(OAc)₂, H₂O Organomercury_Adduct Organomercury Adduct Mercurinium_Ion->Organomercury_Adduct Nucleophilic Attack by H₂O Target_Alcohol_1 This compound Organomercury_Adduct->Target_Alcohol_1 2. NaBH₄ Ketone 4-Methoxyphenylacetone Target_Alcohol_2 This compound Ketone->Target_Alcohol_2 Reduction (e.g., NaBH₄, H₂/Ni)

Caption: Synthetic routes to this compound.

Applications in Research and Industry

This compound is a molecule of interest in several scientific and industrial domains.

  • Intermediate in Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it is an intermediate in the preparation of analogues of central nervous system stimulants like amphetamine.[2]

  • Medicinal Chemistry Research: The structural motif of this compound is found in compounds with potential biological activities. Research has indicated that derivatives of anethole, including hydroxylated forms, may possess antioxidant and anti-inflammatory properties.[13][14] For instance, a related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has demonstrated anti-inflammatory effects.[15]

  • Chiral Synthesis: As a chiral molecule, (S)-(+)-1-(4-methoxyphenyl)propan-2-ol is a valuable building block in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.[16]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1]
CAS Number 30314-64-8[1]
Appearance Colorless to pale yellow liquid
Boiling Point ~270.9 °C at 760 mmHg (Predicted)
Density ~1.032 g/cm³ (Predicted)

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the propan-2-ol backbone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the carbons of the phenyl ring, the methoxy carbon, and the carbons of the aliphatic side chain.[1]

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1]

Conclusion

This compound stands as a testament to the evolution of synthetic chemistry, born from the study of natural products. While it may not have a celebrated moment of discovery, its importance is firmly established through its utility as a versatile synthetic intermediate. The synthetic pathways to this compound are well-understood and offer flexibility for laboratory and industrial-scale production. Its applications in medicinal chemistry and as a chiral building block continue to make it a relevant and valuable molecule for scientific investigation and development. This guide has provided a comprehensive technical overview to support and inform the work of researchers and professionals in the chemical sciences.

References

  • Wikipedia. (2023, December 28). Anethole. In Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2017, June 12). Anethole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 131029-01-1, (S)-(+)-1-(4-methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International, 133(1-2), 159–170. [Link]

  • Freire, R. S., Morais, S. M., Catunda-Junior, F. E., & Pinheiro, D. C. (2005). Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds. Bioorganic & Medicinal Chemistry, 13(13), 4353–4358. [Link]

  • Google Patents. (n.d.). CN103058835A - Synthetic method of anethole.
  • Ideal Publication. (n.d.). ANETHOLE: A CHEMICAL REVIEW. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry. Retrieved from [Link]

  • Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]

  • ResearchGate. (2000). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One-and Two-Dimensional NMR Spectrometry. Retrieved from [Link]

  • Pencheva, M., Nikolova, I., Damyanova, S., & Stoyanova, A. (2022). ANETHOLE ISOLATION, SYNTHESIS, PROPERTIES: BRIEF OVERVIEW. PROCEEDINGS OF UNIVERSITY OF RUSE, 61(10.2), 22-27. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Oxymercuration reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

  • Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers and Stereoisomers of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential isomers and stereoisomers of 1-(4-Methoxyphenyl)propan-2-ol, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into the structural nuances that give rise to its isomeric forms, with a particular focus on its stereochemistry. This document will further outline established methodologies for the separation and characterization of these isomers, providing detailed protocols and the underlying scientific principles. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective study and utilization of this compound and its stereoisomers.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₄O₂, is a secondary alcohol that holds relevance as an intermediate in the synthesis of various pharmaceutical compounds, including analogues of the central nervous system stimulant, amphetamine.[1] Its structure, featuring a para-substituted methoxy group on a phenyl ring, contributes to its potential biological activities.[2] The core of its chemical diversity and pharmacological importance lies in its stereoisomerism, a direct consequence of a chiral center within its molecular framework. Understanding the distinct properties and behaviors of its stereoisomers is paramount, as enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and pharmacodynamic effects.[3][4]

Structural Analysis: Unveiling the Isomeric Landscape

The isomeric possibilities of this compound can be categorized into two main classes: constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₀H₁₄O₂, several constitutional isomers exist. For instance, the position of the hydroxyl group and the methoxy group on the aromatic ring can vary. Examples of constitutional isomers include:

  • 1-(4-Methoxyphenyl)propan-1-ol: In this isomer, the hydroxyl group is located on the first carbon of the propane chain.[5][6] This seemingly minor shift in functional group placement results in a different chemical entity with distinct physical and chemical properties.

  • 1-(2-Methoxyphenyl)propan-2-ol and 1-(3-Methoxyphenyl)propan-2-ol: These isomers would have the methoxy group at the ortho and meta positions of the phenyl ring, respectively, leading to different electronic and steric environments around the molecule.

  • Other structural arrangements: Further variations could include branched alkyl chains or different substitution patterns on the aromatic ring.

Stereoisomers: The Chiral Nature of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The key to the stereoisomerism of this compound is the presence of a chiral center.

The carbon atom at the second position of the propanol chain (C2) is bonded to four different groups:

  • A hydroxyl group (-OH)

  • A methyl group (-CH₃)

  • A hydrogen atom (-H)

  • A 4-methoxybenzyl group (-CH₂-C₆H₄OCH₃)

This asymmetry at C2 gives rise to two non-superimposable mirror images, known as enantiomers . These are designated as (R)-1-(4-Methoxyphenyl)propan-2-ol and (S)-1-(4-Methoxyphenyl)propan-2-ol based on the Cahn-Ingold-Prelog priority rules.

G

Caption: Isomeric landscape of this compound.

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. However, they exhibit distinct behavior in the presence of other chiral entities, such as polarized light (optical activity) or biological receptors. This differential interaction is the cornerstone of stereoselective pharmacology, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[3][4]

Synthesis and Chiral Separation

The synthesis of this compound typically involves the reduction of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one. While standard reducing agents like sodium borohydride or lithium aluminum hydride produce a racemic mixture (an equal mixture of both enantiomers), enantioselective synthesis can be achieved using chiral catalysts to favor the formation of one enantiomer over the other.[2]

Given that many synthetic routes yield a racemic mixture, the separation of enantiomers, also known as chiral resolution, is a critical step in both research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely employed and effective technique for this purpose.

Chiral HPLC: A Protocol for Enantiomeric Separation

The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[7][8]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point for method development.[7][9]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. A common starting point is a 90:10 (v/v) mixture of hexane and 2-propanol.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the analyte absorbs, typically around 254 nm.

    • Column Temperature: Ambient (e.g., 25 °C). Temperature can be varied to optimize separation.[4]

    • Injection Volume: 10 µL

  • Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation.

G

Caption: Workflow for chiral HPLC separation.

Spectroscopic Characterization

Once separated, it is crucial to characterize the individual enantiomers and confirm their structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[10] While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished using a chiral solvating agent or a chiral shift reagent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H6.8 - 7.2Multiplet4H
-OCH₃~3.8Singlet3H
-CH(OH)-~4.0Multiplet1H
-CH₂-~2.7Multiplet2H
-CH₃~1.2Doublet3H
-OHVariableBroad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
Ar-C (quaternary)~158, ~130
Ar-CH~129, ~114
-OCH₃~55
-CH(OH)-~70
-CH₂-~45
-CH₃~23

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹) and the C-O bond (a strong peak around 1000-1200 cm⁻¹).[10]

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R) and (S) enantiomers of this compound will have equal and opposite specific rotations.

Pharmacological Implications and Future Directions

The differential pharmacological activity of enantiomers is a critical consideration in drug development.[12] For instance, one enantiomer of a drug may be responsible for the therapeutic effect, while the other may be inactive or contribute to adverse side effects.[3] Therefore, the ability to separate and characterize the enantiomers of this compound is essential for any investigation into its biological activity.

Future research in this area could focus on:

  • Developing more efficient and scalable methods for the enantioselective synthesis and separation of this compound.

  • Investigating the specific pharmacological profiles of the individual (R) and (S) enantiomers.

  • Utilizing the separated enantiomers as chiral building blocks in the synthesis of more complex and stereochemically defined pharmaceutical agents.

Conclusion

This compound presents a rich isomeric landscape, with its chirality giving rise to a pair of enantiomers. A thorough understanding of the structural differences between its constitutional isomers and stereoisomers is fundamental for its application in research and drug development. The methodologies outlined in this guide for chiral separation and spectroscopic characterization provide a robust framework for the isolation and identification of these distinct chemical entities. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, the principles and techniques discussed herein will remain of paramount importance.

References

  • EvitaChem. (n.d.). Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821).
  • ChemicalBook. (2024). This compound | 30314-64-8.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
  • PubChem. (n.d.). (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol.
  • MedChemExpress. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.
  • PubChemLite. (n.d.). This compound (C10H14O2).
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • PubMed. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
  • MedChemExpress. (2005). 1-(4-Methoxyphenyl)-1-propanol.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Phenomenex. (n.d.). The Chiral Notebook.
  • BenchChem. (2025). Comprehensive Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)propan-2-ol.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxyphenyl)propan-2-ol in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(4-Methoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. Adhering to the principles of scientific integrity, the methodologies described herein are robust and self-validating. This guide emphasizes the causality behind experimental choices, ensuring that the user can not only execute the protocols but also understand the underlying scientific principles.

Introduction: The Significance of Physicochemical Characterization

This compound, with the molecular formula C10H14O2, is an aromatic alcohol of interest in organic synthesis.[1][2][3] Its utility in multi-step synthetic processes, including the preparation of pharmacologically active molecules, necessitates a thorough understanding of its physicochemical properties.[2] Among the most critical of these are solubility and stability.

  • Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, in a pharmaceutical context, can influence bioavailability.[4][5] Inadequate solubility can lead to challenges in handling, inconsistent reaction kinetics, and difficulties in formulation.

  • Stability determines the compound's shelf-life, storage conditions, and its degradation pathways.[6][7][8] Understanding the stability of this compound under various environmental stressors like pH, temperature, and light is paramount to ensure its integrity throughout its lifecycle.[8][9]

This guide will provide detailed methodologies to empower the researcher to generate reliable solubility and stability data for this compound.

Solubility Determination: A Practical Approach

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For this compound, its molecular structure—a moderately polar hydroxyl group and a less polar methoxyphenyl group—suggests a nuanced solubility profile across different solvents. Preliminary data indicates it is slightly soluble in chloroform and methanol.[2][10]

Recommended Solvents for Screening

A comprehensive solubility screen should include a diverse range of solvents, categorized by their polarity:

  • Non-polar: Hexane, Toluene

  • Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol, Water

  • Aqueous Buffers: pH 4.0, pH 7.4, pH 9.0

Experimental Protocol: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11][12]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[12]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Dilute the filtered samples with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Non-polar Hexane25[Experimental Data][Experimental Data]
Toluene25[Experimental Data][Experimental Data]
Moderately Polar Dichloromethane25[Experimental Data][Experimental Data]
Diethyl Ether25[Experimental Data][Experimental Data]
Ethyl Acetate25[Experimental Data][Experimental Data]
Polar Aprotic Acetone25[Experimental Data][Experimental Data]
Acetonitrile25[Experimental Data][Experimental Data]
Tetrahydrofuran25[Experimental Data][Experimental Data]
Dimethylformamide25[Experimental Data][Experimental Data]
Dimethyl Sulfoxide25[Experimental Data][Experimental Data]
Polar Protic Methanol25[Experimental Data][Experimental Data]
Ethanol25[Experimental Data][Experimental Data]
Isopropanol25[Experimental Data][Experimental Data]
Water25[Experimental Data][Experimental Data]
Aqueous Buffers pH 4.025[Experimental Data][Experimental Data]
pH 7.425[Experimental Data][Experimental Data]
pH 9.025[Experimental Data][Experimental Data]
Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sampling1 Settle excess solid equil->sampling1 sampling2 Filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Quantify by HPLC-UV sampling3->sampling4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial for determining how the quality of a substance varies with time under the influence of environmental factors.[8][13] A stability-indicating analytical method is essential for this purpose, as it can accurately measure the decrease in the active substance's concentration due to degradation.[6][7][14] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing.[9][15]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule.[7][15] The recommended stress conditions are:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H2O2 at room temperature

  • Thermal Degradation: Solid-state at 80 °C

  • Photostability: Exposure to light according to ICH Q1B guidelines

Experimental Protocol: HPLC-Based Stability Indicating Method

Objective: To develop and validate a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H2O2)

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., Acetonitrile, water, buffer)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Step-by-Step Methodology:

  • Method Development:

    • Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A good starting point would be a gradient elution with a mobile phase consisting of acetonitrile and water.

    • The detector wavelength should be chosen to maximize the response for the parent compound and its likely degradants. A PDA detector is highly recommended for its ability to assess peak purity.

  • Forced Degradation Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

    • For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H2O2) and incubate for a defined period.

    • For thermal and photostability, expose the solid compound to the stress conditions.

    • At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analysis and Data Interpretation:

    • Inject the stressed samples into the HPLC system.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.

    • The extent of degradation can be calculated as a percentage of the initial concentration.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood from forced degradation studies, formal stability studies should be conducted according to ICH guidelines (Q1A(R2)).[16]

  • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[16]

  • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[16][17]

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][18] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16][18]

Data Presentation for Stability Studies

The results of the stability studies should be presented in a tabular format.

Forced Degradation Results

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24 h60 °C[Data][Data][Data]
0.1 M NaOH24 h60 °C[Data][Data][Data]
3% H2O224 hRT[Data][Data][Data]
Thermal (Solid)48 h80 °C[Data][Data][Data]
Photostability[ICH Q1B][ICH Q1B][Data][Data][Data]

Long-Term Stability Data (Example)

Time Point% AssayDegradation ProductsPhysical Appearance
0 Months[Data][Data][Data]
3 Months[Data][Data][Data]
6 Months[Data][Data][Data]
9 Months[Data][Data][Data]
12 Months[Data][Data][Data]
Visualization of the Stability Testing Workflow

G cluster_method_dev Method Development cluster_forced_degradation Forced Degradation cluster_formal_stability Formal Stability Studies dev1 Develop RP-HPLC Method dev2 Optimize Separation dev1->dev2 stress1 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) dev2->stress1 stress2 Analyze Stressed Samples stress1->stress2 stress3 Identify Degradation Profile stress2->stress3 formal1 Long-Term & Accelerated Studies (ICH Q1A) stress3->formal1 formal2 Analyze at Time Points formal1->formal2 formal3 Determine Shelf-Life formal2->formal3

Caption: Workflow for Stability-Indicating Method Development and Testing.

Conclusion

The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these techniques, researchers can generate the critical data necessary for informed decisions in process development, formulation, and ensuring the overall quality and reliability of this important chemical intermediate. The emphasis on understanding the "why" behind each step ensures that these protocols can be adapted and applied to other molecules of interest, fostering a culture of scientific rigor and excellence.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

  • Shake-Flask Solubility Assay. Enamine.

  • Stability Testing of Pharmaceutical Products.

  • A review of methods for solubility determination in biopharmaceutical drug characterization.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

  • Experiment: Solubility of Organic & Inorganic Compounds.

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

  • This compound CAS#: 30314-64-8. ChemicalBook.

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

  • This compound. PubChem.

  • This compound | 30314-64-8. ChemicalBook.

  • Solubility of Organic Compounds.

  • This compound. Gentaur.

Sources

Navigating the Safety Profile of 1-(4-Methoxyphenyl)propan-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the health and safety considerations for 1-(4-Methoxyphenyl)propan-2-ol (CAS No. 30314-64-8), a compound of interest in various research and development applications. As drug development professionals and scientists, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a foundational pillar of responsible research and successful experimental outcomes. This document synthesizes available safety data to provide actionable insights and protocols for the safe handling, storage, and emergency management of this substance.

Compound Identity and Physicochemical Properties

This compound is an aromatic alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] A clear understanding of its physical and chemical properties is the first step in a robust safety assessment, as these characteristics can influence its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 30314-64-8Santa Cruz Biotechnology[2]
Synonyms 1-(p-Methoxyphenyl)-2-propanol, 2-Hydroxy-1-(4-methoxyphenyl)propaneSanta Cruz Biotechnology[2]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with several key hazards that necessitate careful handling.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1] This indicates acute oral toxicity.

  • H315: Causes skin irritation. [1] Direct contact with the skin is likely to cause irritation.

  • H319: Causes serious eye irritation. [1] The compound poses a significant risk to eye health upon contact.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.

These classifications mandate a proactive approach to exposure minimization, which will be detailed in the subsequent sections.

Toxicological Profile: Understanding the Risks

The causality behind these irritant effects lies in the compound's ability to disrupt the lipid bilayers of cell membranes and denature proteins upon contact, leading to an inflammatory response. Respiratory irritation can occur as the compound's vapors come into contact with the moist mucous membranes of the respiratory tract.

Exposure Controls and Personal Protection: A Self-Validating System

A robust safety protocol is a self-validating system, meaning that adherence to the protocol inherently minimizes risk and provides a safe working environment. The following measures are critical for handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and vapors.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If work must be performed outside of a fume hood where there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls eye_protection Eye Protection (Goggles/Face Shield) hand_protection Hand Protection (Resistant Gloves) body_protection Body Protection (Lab Coat) respiratory_protection Respiratory Protection (As Needed) fume_hood Chemical Fume Hood compound 1-(4-Methoxyphenyl) propan-2-ol fume_hood->compound emergency_equipment Eyewash & Safety Shower Immediate Access researcher Researcher researcher->eye_protection researcher->hand_protection researcher->body_protection researcher->respiratory_protection researcher->fume_hood Handles In

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the integrity of the compound.

  • Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spills and Leaks
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Contact emergency services for assistance with cleanup and disposal.

Disposal Considerations

Disposal of this compound and its contaminated materials must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[3]

Conclusion

While this compound presents defined hazards, a comprehensive understanding of these risks, coupled with the diligent application of the safety protocols outlined in this guide, will enable researchers to handle this compound safely and effectively. The principles of minimizing exposure through engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies are the cornerstones of a strong safety culture in any research environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA. (2022, September 22). 1-METHOXY-2-PROPANOL. Occupational Safety and Health Administration. Retrieved from [Link]

  • Angene Chemical. (2025, September 9). Safety Data Sheet. Retrieved from [Link]

Sources

Whitepaper: Predicted Mechanism of Action and Validation Strategy for 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(4-Methoxyphenyl)propan-2-ol is a phenylpropanoid derivative with limited characterization in scientific literature, primarily noted as a synthetic intermediate for amphetamine analogues[1]. Its chemical architecture, particularly the p-methoxyphenyl group and propanol side chain, bears a striking resemblance to para-Methoxyamphetamine (PMA), a potent and often dangerous psychoactive substance[2][3]. This guide posits a primary mechanism of action for this compound centered on the modulation of the central serotonergic system. We hypothesize that the compound will exhibit inhibitory activity at the serotonin transporter (SERT) and potentially the monoamine oxidase-A (MAO-A) enzyme, albeit with significantly lower potency than its amine counterpart, PMA. This prediction is grounded in established structure-activity relationships (SAR) for phenethylamine derivatives. A comprehensive, multi-phase experimental workflow is proposed herein to systematically validate this hypothesis, encompassing initial in vitro binding and functional assays followed by in vivo neurochemical and behavioral characterization.

Introduction

The exploration of novel psychoactive substances and their analogues is a critical endeavor in both neuroscience and toxicology. This compound, while not widely studied, represents a molecule of significant interest due to its structural relationship to controlled substances. Understanding its potential pharmacological profile is essential for predicting its physiological effects, potential for abuse, and for informing the development of related therapeutic agents.

This document provides a predictive analysis of the compound's mechanism of action based on a rigorous evaluation of its structural analogue, PMA. We will dissect the chemical similarities and differences, predict the resulting pharmacodynamic profile, and lay out a self-validating experimental protocol for confirmation. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to characterize novel compounds interacting with monoaminergic systems.

Section 1: Structural Analysis and Mechanistic Analogy

The predictive power of pharmacology often relies on the principle of structure-activity relationships. The core scaffold of this compound is nearly identical to that of PMA, a known selective serotonin releasing agent (SSRA) and MAO inhibitor[2][4].

  • Core Scaffold: Both molecules share the 1-(4-methoxyphenyl)propane backbone. This methoxy-substituted phenyl ring is crucial for interaction with monoamine transporters.

  • Key Functional Group Distinction: The critical difference lies at the 2-position of the propane chain: this compound possesses a hydroxyl (-OH) group, whereas PMA has a primary amine (-NH₂) group.

This single substitution is predicted to have profound effects:

  • Polarity and Blood-Brain Barrier (BBB) Permeability: The hydroxyl group increases polarity compared to the amine group. This will likely reduce passive diffusion across the BBB, suggesting that higher peripheral doses may be required to achieve centrally-mediated effects.

  • Receptor/Transporter Interaction: The primary amine of amphetamines is critical for their substrate-like interaction with monoamine transporters, enabling them to act as releasing agents. The hydroxyl group of this compound lacks the basicity of the amine and is therefore less likely to facilitate transporter-mediated release. Instead, it is more likely to act as a classical competitive inhibitor, blocking the transporter's function.

Section 2: Predicted Pharmacodynamics - A Serotonin-Centric Hypothesis

Based on the structural analysis, we predict a primary interaction with the serotonergic system, with weaker effects on dopaminergic and noradrenergic pathways.

Primary Predicted Mechanism: The compound is hypothesized to be a Serotonin Reuptake Inhibitor (SRI) and a potential Monoamine Oxidase-A (MAO-A) Inhibitor .

  • Serotonin Transporter (SERT) Inhibition: The molecule is expected to bind to SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration and duration of action. Unlike PMA, it is not expected to be a potent releasing agent[2].

  • MAO-A Inhibition: PMA is a potent inhibitor of MAO-A, the enzyme primarily responsible for degrading serotonin[4]. It is plausible that this compound retains some of this inhibitory activity, which would synergistically increase synaptic serotonin levels.

Secondary Effects: Weaker inhibitory effects at the norepinephrine transporter (NET) and dopamine transporter (DAT) are possible but predicted to be significantly lower than for SERT, mirroring the selectivity profile of PMA[2].

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles Synapse Extracellular Serotonin Serotonin_vesicle->Synapse Release Serotonin_cyto Cytosolic Serotonin Serotonin_cyto->Serotonin_vesicle Packaging MAO_A MAO-A Serotonin_cyto->MAO_A Degradation SERT SERT Synapse->SERT Reuptake Receptor 5-HT Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Molecule 1-(4-Methoxyphenyl) propan-2-ol Molecule->SERT Inhibition (Primary) Molecule->MAO_A Inhibition (Predicted)

Caption: Predicted primary mechanism of this compound.

Section 3: Experimental Validation Workflow

A phased, systematic approach is required to test our hypothesis. The causality behind this workflow is to first establish molecular targets and potency (in vitro) before confirming neurochemical and behavioral effects in a complex biological system (in vivo).

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Confirmation (Rodent Model) start Hypothesis Generation: SRI & MAO-A Inhibitor binding_assay Protocol 1: Radioligand Binding Assays (SERT, DAT, NET) start->binding_assay uptake_assay Protocol 2: Synaptosome Uptake Assays (⁵H-5-HT, ³H-DA, ³H-NE) binding_assay->uptake_assay Determine Affinity (Ki) mao_assay Protocol 3: MAO-A/B Inhibition Assay uptake_assay->mao_assay Determine Functional Potency (IC₅₀) microdialysis Protocol 4: Brain Microdialysis (PFC, NAc) mao_assay->microdialysis Proceed if In Vitro Activity is Confirmed behavior Protocol 5: Behavioral Assays (Head-Twitch, Locomotion) microdialysis->behavior Confirm Neurochemical Effects conclusion Mechanism Confirmation or Refinement behavior->conclusion Synthesize All Data

Caption: Proposed experimental workflow for mechanism validation.
Phase 1: In Vitro Characterization

The initial phase is designed to identify and quantify the interaction of this compound with its primary predicted molecular targets.

Protocol 1: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing either hSERT, hDAT, or hNET.

    • Incubate membrane preparations with a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a fixed concentration near its Kₔ value.

    • Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to compete with the radioligand for binding.

    • Separate bound from free radioligand via rapid filtration over glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate Kᵢ values from IC₅₀ values using the Cheng-Prusoff equation. This protocol is self-validating by including positive controls (e.g., Fluoxetine for SERT) to ensure the assay is performing to standard.

Protocol 2: Synaptosome Neurotransmitter Uptake Assays

  • Objective: To measure the functional potency (IC₅₀) of the compound to inhibit the uptake of monoamines.

  • Methodology:

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, prefrontal cortex for SERT/NET).

    • Pre-incubate synaptosomes with a range of concentrations of this compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the reaction by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the internalized radioactivity via scintillation counting.

    • Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the compound for MAO-A and MAO-B.

  • Methodology:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • Employ a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.

    • Incubate the enzyme with its preferred substrate (e.g., p-tyramine) in the presence of varying concentrations of this compound.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values for both MAO-A and MAO-B to determine potency and selectivity. Include known inhibitors like Clorgyline (MAO-A) and Selegiline (MAO-B) as controls.

Hypothetical In Vitro Data Summary

Assay TypeTargetPredicted Outcome (IC₅₀ / Kᵢ)
Binding Affinity hSERT50 - 500 nM
hDAT> 5,000 nM
hNET> 5,000 nM
Functional Uptake Serotonin (5-HT)100 - 800 nM
Dopamine (DA)> 10,000 nM
Norepinephrine (NE)> 10,000 nM
Enzyme Inhibition MAO-A800 - 2,000 nM
MAO-B> 15,000 nM
Phase 2: In Vivo Pharmacological Profiling

If significant in vitro activity is confirmed (e.g., SERT IC₅₀ < 1 µM), in vivo studies are warranted to confirm the mechanism in a living system.

Protocol 4: In Vivo Microdialysis

  • Objective: To directly measure the effect of systemic administration of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in the brains of freely moving rats.

  • Methodology:

    • Surgically implant microdialysis guide cannulae targeting brain regions of interest, such as the prefrontal cortex (PFC) and nucleus accumbens (NAc).

    • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer a vehicle control, followed by escalating doses of this compound (e.g., 1, 5, 20 mg/kg, i.p.).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for 3-4 hours post-injection.

    • Analyze neurotransmitter concentrations in the dialysate using HPLC with electrochemical detection.

    • Expected Result: A dose-dependent increase in extracellular serotonin, with minimal or no significant changes in dopamine or norepinephrine, would strongly support an SRI mechanism.

Hypothetical In Vivo Microdialysis Data

Treatment GroupBrain RegionPeak Extracellular 5-HT (% of Baseline)Peak Extracellular DA (% of Baseline)
VehiclePrefrontal Cortex105 ± 10%102 ± 8%
Test Compound (5 mg/kg) Prefrontal Cortex250 ± 45% 115 ± 15%
Test Compound (20 mg/kg) Prefrontal Cortex450 ± 70% 130 ± 20%

Conclusion

The structural architecture of this compound strongly suggests a mechanism of action centered on the inhibition of the serotonin transporter and potentially MAO-A. The replacement of the primary amine found in its analogue, PMA, with a hydroxyl group is predicted to shift its pharmacological profile from a potent serotonin releaser to a less potent serotonin reuptake inhibitor. The proposed multi-phase validation strategy provides a robust and logical framework to systematically test this hypothesis, beginning with precise molecular target engagement in vitro and culminating in functional neurochemical confirmation in vivo. The results of these studies will be crucial for accurately classifying the pharmacological and toxicological profile of this compound.

References

  • Dietary anethole: a systematic review of its protective effects against metabolic syndrome. (2023). Frontiers in Nutrition. [Link]

  • para-Methoxyamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sangster, S. A., Caldwell, J., Smith, R. L., & Farmer, P. B. (1984). Metabolism of anethole. I. Pathways of metabolism in the rat and mouse. Food and Chemical Toxicology, 22(9), 695-706. [Link]

  • ANETHOLE: A CHEMICAL REVIEW. (n.d.). Ideal Publication. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem. (n.d.). PubChem. [Link]

  • Paramethoxyamphetamine (PMA). (2016). National Drug & Alcohol Research Centre. [Link]

  • Para-Methoxyamphetamine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • This compound | C10H14O2 | CID 169145 - PubChem. (n.d.). PubChem. [Link]

  • Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. (2018). Behavioural Brain Research, 338, 117-124. [Link]

Sources

Methodological & Application

Application Note: A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)propan-2-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. This document provides detailed protocols for the synthesis of 1-(4-Methoxyphenyl)propan-2-ol from its precursor, 4-methoxyphenylacetone. Two primary, industrially relevant methods are explored: chemical reduction using sodium borohydride and catalytic hydrogenation. This guide offers an in-depth analysis of the underlying mechanisms, step-by-step experimental procedures, safety considerations, and analytical validation techniques, designed for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a valuable secondary alcohol intermediate. Its synthesis from 4-methoxyphenylacetone involves the selective reduction of a ketone functional group. The choice of reduction strategy is critical and depends on factors such as scale, available equipment, cost, and desired selectivity.

This application note presents two robust and validated protocols:

  • Chemical Reduction with Sodium Borohydride (NaBH₄): A widely used laboratory-scale method prized for its operational simplicity, mild reaction conditions, and excellent functional group tolerance.[1]

  • Catalytic Hydrogenation: An environmentally responsible and highly efficient method, ideal for larger-scale production, that utilizes molecular hydrogen and a heterogeneous catalyst.[2][3]

We will dissect the causality behind experimental choices for each protocol, ensuring a thorough understanding of the synthesis from both a practical and theoretical standpoint.

Reaction Schematics and Mechanistic Insights

The fundamental transformation is the conversion of the carbonyl group in 4-methoxyphenylacetone into a hydroxyl group.

Overall Reaction

cluster_reagents Reducing Agent start ketone 4-Methoxyphenylacetone (Ketone) alcohol This compound (Secondary Alcohol) ketone->alcohol Reduction reagent1 1. NaBH₄, Solvent 2. Workup reagent2 H₂, Catalyst (e.g., Pd/C)

Caption: General reaction scheme for the reduction of 4-methoxyphenylacetone.

Mechanism: Sodium Borohydride Reduction

The reduction with sodium borohydride proceeds via a two-step mechanism.[4] The first and rate-determining step is the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[5][6] This attack breaks the C=O π bond, forming a tetrahedral alkoxide intermediate.[7] In the second step, the negatively charged oxygen is protonated by the protic solvent (e.g., methanol) or during an aqueous acidic workup to yield the final alcohol product.[8]

Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation is a surface-mediated reaction. Molecular hydrogen is adsorbed onto the surface of a metal catalyst (like Palladium), where the H-H bond is cleaved.[9] The ketone also coordinates to the catalyst surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen atoms, resulting in the formation of the alcohol.[9]

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is valued for its reliability and compatibility with standard laboratory equipment. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides under these conditions.[10]

Materials and Equipment
  • Chemicals: 4-Methoxyphenylacetone, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm).

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxyphenylacetone (1.64 g, 10.0 mmol) in methanol (30 mL). Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol, 0.5 equivalents) portion-wise over 15 minutes. Causality: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using an eluent system of 7:3 Hexane:Ethyl Acetate.[11] The starting ketone will have a higher Rf value than the more polar alcohol product. The reaction is complete when the ketone spot is no longer visible under UV light.[12]

  • Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl (20 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Safety Note: Perform this step slowly in a fume hood as hydrogen gas will be evolved.

  • Workup and Extraction: Concentrate the mixture on a rotary evaporator to remove the methanol. Add water (30 mL) to the residue and transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a crude oil. The product can be purified further by column chromatography if necessary.

Safety and Handling for NaBH₄
  • Hazards: Sodium borohydride is a flammable solid that reacts violently with water and acids to release flammable hydrogen gas.[13] It can cause skin and eye irritation.[14]

  • Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Handle NaBH₄ in a well-ventilated fume hood and store it in a cool, dry place away from incompatible materials.[13] Ensure all glassware is dry before use.

Protocol 2: Catalytic Hydrogenation

This "green chemistry" approach offers high atom economy and avoids stoichiometric inorganic waste products, making it ideal for scaling up.[16]

Materials and Equipment
  • Chemicals: 4-Methoxyphenylacetone, Palladium on carbon (10% Pd/C), Ethanol (EtOH) or Ethyl Acetate (EtOAc), Celite®.

  • Equipment: Heavy-walled hydrogenation flask or a Parr hydrogenation apparatus, magnetic stirrer, hydrogen gas cylinder with regulator (or hydrogen-filled balloon), filtration apparatus (Büchner funnel).

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL heavy-walled flask, add 4-methoxyphenylacetone (1.64 g, 10.0 mmol) and ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (80 mg, ~5 mol% by weight) to the solution. Note: Handle the catalyst carefully as it can be pyrophoric.

  • Hydrogenation: Seal the flask and purge the system by evacuating and refilling with an inert gas (e.g., nitrogen) three times. Then, introduce hydrogen gas (via a balloon or by connecting to a pressurized source at ~50 psi).

  • Reaction Progress: Stir the mixture vigorously at room temperature. Efficient stirring is vital to ensure proper mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. For pressurized systems, completion can also be noted by the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Safety-Critical Step: The catalyst is now highly active and pyrophoric. Do not expose the dry catalyst to air. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Washing: Wash the filter cake with a small amount of ethanol to recover any adsorbed product. Keep the filter cake wet with solvent during and after filtration.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the product.

Safety and Handling for Catalytic Hydrogenation
  • Hazards: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[2] Pd/C catalyst can be pyrophoric, especially after use.

  • Precautions: All operations involving hydrogen gas must be performed in a well-ventilated fume hood, away from any sources of ignition.[2] The reaction vessel should be properly secured. Never allow the used catalyst to dry in the air; quench it by suspending it in water before disposal.

Analytical Characterization & Data Summary

Monitoring Reaction Progress with TLC

TLC_Monitoring cluster_TLC TLC Plate Visualization (UV 254 nm) cluster_spots plate ketone_start Ketone (Rf ≈ 0.6) alcohol_prod Alcohol (Rf ≈ 0.3) lane_sm SM lane_rxn Rxn lane_co Co spot_sm spot_rxn_prod spot_rxn_sm spot_co_sm spot_co_prod caption Fig 1. TLC analysis of the reduction. SM=Starting Material, Rxn=Reaction Mixture, Co=Co-spot.

Caption: Idealized TLC plate showing the conversion of the less polar ketone to the more polar alcohol.

Spectroscopic Data for this compound
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.12 (d, 2H), 6.85 (d, 2H), 4.01 (m, 1H), 3.79 (s, 3H, -OCH₃), 2.70 (dd, 1H), 2.60 (dd, 1H), 1.23 (d, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.2, 130.4, 130.0, 113.9, 69.1, 55.2, 44.8, 23.0.[17]

  • IR (neat, cm⁻¹): ~3380 (broad, O-H stretch), 2965 (C-H stretch), 1612, 1513 (aromatic C=C stretch), 1245 (C-O stretch). The key diagnostic change is the disappearance of the strong ketone C=O stretch from ~1715 cm⁻¹.

Comparative Summary of Protocols
ParameterProtocol 1: Sodium BorohydrideProtocol 2: Catalytic Hydrogenation
Primary Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst None (stoichiometric)Palladium on Carbon (Pd/C) or others
Solvent Protic (Methanol, Ethanol)Ethanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure AtmosphericAtmospheric to ~50 psi
Typical Yield >90%>95%
Pros Operationally simple, mild conditions, no specialized pressure equipment needed.High atom economy, "green" process, catalyst is recyclable (on large scale).
Cons Generates stoichiometric borate waste, H₂ evolution during quench.Requires specialized pressure equipment, flammable H₂ gas, pyrophoric catalyst.

Conclusion

Both sodium borohydride reduction and catalytic hydrogenation are highly effective methods for the synthesis of this compound from 4-methoxyphenylacetone. The choice of protocol should be guided by the scale of the reaction and the available laboratory infrastructure. For rapid, small-scale synthesis, the operational simplicity of the sodium borohydride method is advantageous. For larger-scale, environmentally conscious production, catalytic hydrogenation is the superior choice, offering higher efficiency and minimal waste. Adherence to the detailed procedures and safety precautions outlined in this note will ensure a safe and successful synthesis.

References

  • Dias, A. M., & Valente, E. (2016). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 776-780). The Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Clark, J. (2015). Reduction of Aldehydes and Ketones. Chemguide. [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone. [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

  • ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]

  • Pellissier, H. (2017). Catalytic Hydrogenation of Ketones. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 131-182). Georg Thieme Verlag. [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • da Silva, F. M., et al. (2020). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 18(3), 453-459. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Werkmeister, S., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes. Organometallics, 33(22), 6458–6466. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 16.6: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • North Carolina State University. (2013). Experiment 3 - Reduction of a Ketone. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Analytical methods for the quantification of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 1-(4-Methoxyphenyl)propan-2-ol

Abstract

This document provides detailed analytical methods for the accurate quantification of this compound, a compound of interest in pharmaceutical development and chemical synthesis. Two primary, validated analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust, routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, method validation principles, and expert insights to ensure reliable and reproducible results.

Introduction

This compound is a chemical intermediate whose purity and concentration are critical for ensuring the quality, safety, and efficacy of final products. Accurate and precise analytical methods are therefore essential for its quantification in various matrices, from raw materials to final formulations. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

This application note details two orthogonal and widely accepted analytical techniques. HPLC-UV is presented as a primary workhorse method due to its versatility and accessibility. GC-MS is offered as a complementary or alternative method, providing superior selectivity and sensitivity, which is particularly useful for complex matrices or for confirming the identity of the analyte.[1][2] Both protocols are designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and matrix components. The analyte is propelled by a polar mobile phase through a nonpolar stationary phase (C18 column). Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, and comparing the response to that of a certified reference standard.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).

  • Reference Standard: this compound, >99% purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (ACS grade), Deionized water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

Experimental Protocol

Step 1: Mobile Phase Preparation (Acetonitrile:Water, 60:40 v/v)

  • Measure 600 mL of Acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of deionized water.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • Scientist's Note: Proper degassing is crucial to prevent air bubbles from forming in the pump and detector, which can cause baseline noise and affect quantification.

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[6]

  • This stock solution has a concentration of ~100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Step 3: Sample Preparation

  • Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Step 4: Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Condition the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the calibration standards, followed by the samples.

Table 1: HPLC-UV Chromatographic Conditions

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection225 nm
Run Time10 minutes
  • Scientist's Note: The UV detection wavelength of 225 nm is chosen based on the chromophore of the methoxyphenyl group. It is advisable to confirm the absorbance maximum using a DAD detector if available.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area of the analyte against the concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The results must meet the criteria in Table 2 to ensure the system is performing adequately.

Table 2: System Suitability Criteria for HPLC-UV

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
RSD of Peak Area (n=5)≤ 2.0%
RSD of Retention Time (n=5)≤ 1.0%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Preparation A->B C Solution Filtration (0.45 µm) B->C D Column Conditioning & Equilibration C->D E System Suitability Test (SST) D->E F Calibration Curve Generation E->F G Sample Injection & Data Acquisition F->G H Peak Integration & Identification G->H I Quantification (vs. Calibration Curve) H->I J Final Report Generation I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] The sample is vaporized and separated based on its volatility and interaction with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, allowing for highly specific identification and quantification.

Rationale for Derivatization

The hydroxyl group in this compound can cause peak tailing and interaction with active sites in the GC system. To improve chromatographic performance and thermal stability, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7]

Instrumentation and Materials
  • GC-MS System: Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometric Detector (MSD).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reference Standard: this compound, >99% purity.

  • Reagents: Ethyl Acetate (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Vials: 2 mL autosampler vials with inserts and PTFE-lined caps.

Experimental Protocol

Step 1: Standard Solution Preparation

  • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with ethyl acetate.

Step 2: Derivatization Procedure

  • Pipette 100 µL of each standard and sample solution into separate autosampler vials.

  • Add 100 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before placing in the autosampler.

    • Scientist's Note: Derivatization reactions are sensitive to moisture. Ensure all glassware is dry and use a high-quality solvent to prevent hydrolysis of the silylating agent.

Step 3: GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table 3.

  • Operate the MS in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for the TMS-derivative of this compound should be determined by first running a full scan analysis. Based on its structure, prominent ions would be expected at m/z 73 (TMS group) and others related to the parent molecule. For this example, we will use hypothetical ions.

Table 3: GC-MS Operating Parameters

ParameterValue
GC Conditions
Inlet Temperature250 °C
Injection ModeSplit (20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Conditions
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Example)Quantifier: m/z 121, Qualifiers: m/z 73, m/z 151
Data Analysis
  • Calibration: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. A linear fit with R² ≥ 0.999 is required.

  • Identification: Confirm the analyte's identity in samples by verifying that the retention time matches the standard and that the ratio of qualifier ions to the quantifier ion is within ±20% of the average ratio from the standards.

  • Quantification: Calculate the concentration in the derivatized samples using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Solvent B Derivatization (BSTFA, 70°C) A->B C GC Injection & Separation B->C D MS Ionization & Fragmentation C->D E Data Acquisition (SIM Mode) D->E F Peak Integration (Quantifier Ion) E->F G Qualifier Ion Ratio Confirmation F->G H Quantification & Reporting G->H

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation Considerations

Both described methods should be validated for their intended purpose in accordance with ICH Q2(R1) guidelines.[3][4][5][8] The validation should demonstrate the method's suitability and reliability.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This can be demonstrated by analyzing placebo samples and conducting forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using spike recovery studies on a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control and general analysis, offering a balance of performance and accessibility. The GC-MS method provides enhanced selectivity and sensitivity, making it ideal for confirmatory analysis, trace-level quantification, and analysis in complex matrices. The choice of method should be based on the specific analytical requirements, and any chosen method must be properly validated to ensure data integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The determination of phenylpropanolamine hydrochloride. ResearchGate. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • Capillary gas chromatographic determination of phenylpropanolamine in pharmaceutical preparation. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. [Link]

  • 3-(4-Methoxyphenyl)propan-1-ol. SIELC Technologies. [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

  • HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]

Sources

HPLC and GC-MS techniques for analyzing 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC and GC-MS Analysis of 1-(4-Methoxyphenyl)propan-2-ol

Introduction

This compound is a chemical compound of significant interest in organic synthesis, often serving as an intermediate in the creation of more complex molecules, including analogues of central nervous system stimulants.[1][2] Its structure, featuring a chiral center at the second carbon of the propane chain, necessitates precise analytical techniques not only for quantification and purity assessment but also for the critical separation and analysis of its enantiomers. The pharmacological and toxicological profiles of enantiomers can differ significantly, making stereospecific analysis a cornerstone of drug development and safety assessment.[3][4]

This technical guide provides detailed application notes and validated protocols for the analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity profiling. The methodologies are grounded in established principles and adhere to international regulatory standards for method validation.[5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's chemical and physical properties is essential for method development. These properties dictate the choice of solvents, chromatographic columns, and instrument parameters.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1][8]
Molecular Weight 166.22 g/mol [1][8]
Boiling Point 107-110 °C (at 1 Torr)[1]
Density 1.034 g/cm³ (Predicted)[1]
IUPAC Name This compound[8]
SMILES CC(CC1=CC=C(C=C1)OC)O[8]
InChIKey TXIWFQCAXKAOBZ-UHFFFAOYSA-N[8]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique for the quantification of this compound in various matrices, from raw materials to final formulations. The protocol below describes a reversed-phase HPLC method, which is ideal for separating moderately polar compounds like the target analyte.

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture. The analyte, this compound, which has both polar (hydroxyl group) and nonpolar (methoxyphenyl group) characteristics, is separated based on its partitioning between these two phases. The methoxy group and phenyl ring provide hydrophobicity, leading to retention on the C18 column, while the hydroxyl group imparts polarity. Elution is achieved by using a mixture of water and a less polar organic solvent like acetonitrile. The UV detector is highly effective due to the presence of the chromophoric phenyl ring in the analyte's structure.

HPLC Protocol for Quantification

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.

  • For lower concentrations, perform serial dilutions as required.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 10 minutes

3. Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of compounds with moderate polarity, including aromatic alcohols.

  • Mobile Phase: The acetonitrile/water mixture provides good solvency for the analyte and efficient elution. The 60:40 ratio is a starting point and can be optimized to adjust retention time.

  • Wavelength: The phenyl ring exhibits strong absorbance in the lower UV range. 225 nm is typically a wavelength of high absorbance for this chromophore, ensuring high sensitivity.

HPLC Workflow Diagram

HPLC_Workflow start Sample Weighing & Dissolution filtration 0.45 µm Syringe Filtration start->filtration Sample Solution injection HPLC Injection (10 µL) filtration->injection Filtered Sample separation C18 Column Separation (ACN:H2O, 1.0 mL/min) injection->separation detection UV Detection (225 nm) separation->detection Eluent analysis Data Acquisition & Quantification detection->analysis end_node Final Report analysis->end_node

Caption: HPLC quantification workflow for this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and confirmation of this compound. It provides excellent separation efficiency and definitive structural information from the mass spectrum.

Principle of Analysis

In GC, the sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase coated on the inside of a long capillary column. Because this compound contains a polar hydroxyl (-OH) group, its volatility and peak shape can be improved through a derivatization step, such as silylation. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, reducing intermolecular hydrogen bonding and improving chromatographic performance. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS Protocol

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Injection Mode Split (Split Ratio 20:1)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3. Causality Behind Experimental Choices:

  • Derivatization: Silylation is crucial for analytes with active hydrogens to prevent peak tailing and improve thermal stability in the hot GC inlet.

  • Column: A DB-5ms column is a low-polarity, robust general-purpose column that provides excellent separation for a wide variety of semi-volatile organic compounds, including silylated derivatives.

  • Oven Program: The temperature ramp allows for the separation of any potential impurities from the main analyte peak and ensures the analyte elutes with a good peak shape within a reasonable timeframe.

  • EI Ionization: Electron Impact at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are ideal for library matching and structural confirmation.

GC-MS Workflow Diagram

GCMS_Workflow start Sample Solution (1 mg/mL) derivatization Derivatization (BSTFA, 70°C) start->derivatization injection GC Injection (1 µL, Split) derivatization->injection TMS-Derivative separation DB-5ms Column Separation (Temp. Program) injection->separation ionization EI Ionization (70 eV) separation->ionization Analytes detection Mass Analysis (Quadrupole) ionization->detection analysis Spectrum Interpretation & Library Match detection->analysis end_node Structural Confirmation analysis->end_node

Caption: GC-MS identification workflow for this compound.

Part 3: Chiral Separation by HPLC

The presence of a chiral center makes the separation of the (R)- and (S)-enantiomers of this compound essential. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective approach.[9]

Principle of Chiral Separation

CSPs are designed with a chiral selector immobilized on the silica support. Enantiomers interact with this chiral selector to form transient, diastereomeric complexes. Due to stereochemical differences, these complexes have slightly different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[4][10]

Chiral HPLC Protocol

This protocol is based on a demonstrated separation for this specific analyte.[11]

1. Sample Preparation:

  • Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column (S,S) ULMO, 5 µm, 25 cm x 4.6 mm
Mobile Phase n-Heptane / 1,2-Dimethoxyethane (98.5 / 1.5)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Run Time ~18 minutes

3. Expected Results:

ParameterReported Value
k'1 (Retention factor of 1st enantiomer) 5.33
α (Selectivity factor) 1.28

4. Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The (S,S) ULMO column is a specific CSP demonstrated to be effective for this separation. The choice of CSP is the most critical parameter in any chiral separation.[11]

  • Mobile Phase: A normal-phase mobile phase (nonpolar solvent like n-Heptane with a polar modifier) is commonly used with polysaccharide-based CSPs. The modifier (1,2-Dimethoxyethane) is crucial for controlling retention and enantioselectivity.

Part 4: Method Validation According to ICH/USP Guidelines

Validating an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[12] The parameters below are based on the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[5][6][7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. This is demonstrated by analyzing a placebo and spiked samples to ensure no interference at the analyte's retention time.[6]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[13]

    • Procedure: Analyze a minimum of five concentrations across the desired range.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.995.[13]

  • Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery.

    • Procedure: Analyze samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration).

    • Acceptance Criterion: The recovery should typically be within 98.0% to 102.0%.[5][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed over a short interval under the same conditions.

    • Intermediate Precision (Inter-day precision): Assessed within the same laboratory but on different days, with different analysts, or on different equipment.[5]

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should typically be ≤ 2%.[12][13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.[13]

Conclusion

The analytical protocols detailed in this guide provide robust and reliable frameworks for the analysis of this compound. The HPLC method is well-suited for accurate quantification and enantiomeric purity assessment, a critical step in pharmaceutical development. The GC-MS method offers an orthogonal technique for unequivocal identification and impurity analysis. Proper implementation and validation of these methods according to ICH and USP guidelines will ensure the generation of high-quality, reproducible, and defensible data for researchers, scientists, and drug development professionals.

References

  • Analytical method validation as per ich and usp | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 71. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-2-propanol - Regis Technologies. (n.d.). Retrieved from [Link]

  • This compound | C10H14O2 | CID 169145 - PubChem. (n.d.). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025, August 17). ResearchGate. Retrieved from [Link]

  • 2-Propanone, 1-(4-methoxyphenyl)- | SIELC. (2018, May 16). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Chiral Separations Introduction 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(4-Methoxyphenyl)propan-2-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-(4-Methoxyphenyl)propan-2-ol, a versatile chiral building block in organic synthesis. We will move beyond simple reaction schemes to discuss the underlying principles, causality behind experimental choices, and detailed protocols relevant to researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound, a secondary alcohol, possesses a stereogenic center at the C-2 position. This inherent chirality makes it a valuable precursor for the synthesis of more complex, enantiomerically pure molecules. Its structure, featuring a methoxy-substituted aromatic ring, also offers a site for further functionalization, enhancing its utility. The primary applications of this compound stem from its use as a chiral synthon, where its stereocenter is incorporated into the final target molecule, and as a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's properties is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 1-(p-Methoxyphenyl)-2-propanol, p-Methoxy-alpha-methyl-phenethyl alcohol[1][3]
CAS Number 30314-64-8[3]
Appearance Varies; typically a liquid or low-melting solid-
Predicted XlogP 2.0[2]

Note: Spectroscopic data such as ¹³C NMR and Mass Spectrometry are available in public databases for related structures, which can serve as a reference.[4]

Core Application: A Chiral Precursor in Asymmetric Synthesis

The most significant application of this compound is as a chiral precursor. This involves first obtaining the compound in an enantiomerically pure form, typically through chiral resolution, and then using it as a starting material for a target molecule.

Principle of Chiral Resolution

Since this compound is often synthesized as a racemic mixture, the first crucial step is the separation of its enantiomers.[5] The most common industrial-scale method for this is the formation of diastereomeric salts.[6][]

The Causality: A racemic alcohol mixture is reacted with a single enantiomer of a chiral acid (a "resolving agent"). This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility.[6][8] This difference allows for their separation via fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains. After separation, the chiral resolving agent is removed, yielding the enantiomerically enriched alcohol.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation racemate (±)-Alcohol (Racemic Mixture) salts Mixture of Diastereomeric Salts [(+)-Acid-(-)-Alcohol] [(+)-Acid-(+)-Alcohol] racemate->salts + agent (+)-Chiral Acid (Resolving Agent) agent->salts + separation Fractional Crystallization (Based on Solubility) salts->separation salt1 Insoluble Salt [(+)-Acid-(-)-Alcohol] separation->salt1 Less Soluble salt2 Soluble Salt [(+)-Acid-(+)-Alcohol] separation->salt2 More Soluble liberation1 Base Treatment salt1->liberation1 liberation2 Base Treatment salt2->liberation2 enantiomer1 (-)-Alcohol (Enantiopure) liberation1->enantiomer1 enantiomer2 (+)-Alcohol (Enantiopure) liberation2->enantiomer2 G start p-Methoxyphenylacetone step1 Asymmetric Reductive Amination start->step1 intermediate (R)-1-(4-methoxyphenyl)-2-propylamine (Chiral Amine) step1->intermediate step2 Further Functionalization (e.g., Benzylation) intermediate->step2 final_precursor (R)-N-benzyl-1-(4-methoxyphenyl) -2-propylamine step2->final_precursor drug (R,R)-Formoterol (Active Pharmaceutical Ingredient) final_precursor->drug

Caption: Synthetic pathway from a ketone to a drug precursor.

Detailed Experimental Protocols

The following protocols are generalized procedures designed to be adapted by researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chiral Resolution of (±)-1-(4-Methoxyphenyl)propan-2-ol

Objective: To separate a racemic mixture of this compound into its constituent enantiomers using a chiral resolving agent.

Materials:

  • (±)-1-(4-Methoxyphenyl)propan-2-ol (1 equivalent)

  • (R,R)-(+)-Tartaric acid or (S)-(+)-Mandelic acid (0.5-1.0 equivalents)

  • Solvent (e.g., Ethanol, Methanol, or a mixture like Toluene/Methanol)

  • Aqueous base solution (e.g., 2M NaOH or K₂CO₃)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic alcohol (1 eq.) in a minimal amount of the chosen solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid, 0.5 eq.) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the alcohol solution while stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base solution (e.g., 2M NaOH).

    • Stir the mixture vigorously until all solids have dissolved and the salt has been neutralized. The free alcohol will partition into the organic layer, and the salt of the resolving agent will be in the aqueous layer.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent.

    • Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched alcohol.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Scientist's Note (Causality): The choice of resolving agent and solvent is critical and often requires empirical screening. [5]The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, maximizing the yield and stereochemical purity of the first crop of crystals. Using 0.5 equivalents of the resolving agent is a common strategy, as it can only form a salt with half of the racemic mixture, theoretically isolating one enantiomer completely if the solubility difference is large enough.

Protocol 2: Conversion to a Chiral Amine via Mesylation and Azide Displacement (Illustrative)

Objective: To demonstrate the utility of the chiral alcohol as a synthon by converting it to a chiral amine, a common functional group in pharmaceuticals.

Materials:

  • (S)-1-(4-Methoxyphenyl)propan-2-ol (1 equivalent, enantiopure)

  • Methanesulfonyl chloride (MsCl) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃) (3 equivalents)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10 mol%) or H₂ gas

  • Methanol or Ethanol

Procedure:

  • Activation of the Alcohol (Mesylation):

    • Dissolve the enantiopure alcohol (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise. A precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude mesylate.

  • Sₙ2 Displacement with Azide:

    • Dissolve the crude mesylate in DMF and add sodium azide (3 eq.).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC. This Sₙ2 reaction proceeds with inversion of stereochemistry.

    • Once complete, cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF. Dry over MgSO₄ and concentrate.

  • Reduction of the Azide:

    • Dissolve the crude azide in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (using a balloon of H₂ or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the crude chiral amine. Purify by column chromatography or distillation as required.

Scientist's Note (Trustworthiness): This three-step sequence is a robust and reliable method for converting a secondary alcohol to a primary amine with inversion of stereochemistry. The mesylation step activates the hydroxyl group, turning it into a good leaving group. The subsequent Sₙ2 displacement with azide is highly efficient and stereospecific. Finally, the azide is cleanly reduced to the amine without affecting other functional groups, a process widely validated in organic synthesis.

Conclusion

This compound serves as an exemplary case study in the strategic use of chiral molecules in organic synthesis. Its value is not merely in its own structure, but in its potential to impart stereochemical information to a wide array of more complex targets. Through foundational techniques like chiral resolution and subsequent stereospecific transformations, this compound provides a reliable pathway to enantiomerically pure intermediates crucial for the development of modern pharmaceuticals and other fine chemicals.

References

  • PubChem. This compound | C10H14O2 | CID 169145. [Link]

  • SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • PubChemLite. This compound (C10H14O2). [Link]

  • Regis Technologies. 1-(4-Methoxyphenyl)-2-propanol. [Link]

  • NIH National Library of Medicine. Application of Biobased Solvents in Asymmetric Catalysis - PMC. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Chemeurope.com. Chiral resolution. [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • University of York. Asymmetric Synthesis. [Link]

Sources

Application Notes: The Strategic Use of 1-(4-Methoxyphenyl)propan-2-ol as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Stereochemical Precision

In the landscape of modern drug development, the stereochemical identity of a molecule is paramount. The three-dimensional arrangement of atoms dictates the interaction of a drug with its biological target, influencing efficacy, and safety. Chiral building blocks, enantiomerically pure compounds used as starting materials, are thus indispensable tools for the efficient and predictable synthesis of complex pharmaceutical agents.[1] Among these, 1-(4-methoxyphenyl)propan-2-ol stands out as a versatile precursor, particularly in the synthesis of chiral amines which are prevalent in a vast number of active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the application of this compound as a chiral building block. We will delve into its strategic use in the synthesis of a key pharmaceutical intermediate, detailing the underlying chemical principles and providing a comprehensive, field-proven protocol.

Core Application: Stereoinvertive Synthesis of a Chiral Amine Precursor for (R,R)-Formoterol

A significant application of chiral this compound is in the synthesis of the bronchodilator (R,R)-formoterol.[2][3] The (R,R)-enantiomer is the pharmacologically active isomer, making a stereoselective synthesis crucial. The synthesis of (R,R)-formoterol often involves the coupling of two key chiral fragments. One of these is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which is derived from (R)-1-(4-methoxyphenyl)propan-2-amine.[4]

This application note will focus on a pivotal transformation: the conversion of (R)-1-(4-methoxyphenyl)propan-2-ol to its corresponding (S)-amine with inversion of stereochemistry. This is a critical step as it allows for the utilization of a readily available chiral alcohol to generate the required amine stereocenter. The Mitsunobu reaction is an exemplary method for achieving this stereochemical inversion.[5][6][7]

The Mitsunobu Reaction: A Cornerstone of Stereochemical Inversion

The Mitsunobu reaction is a powerful tool in organic synthesis that facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and, importantly for our application, azides or phthalimides, which are precursors to amines.[5][8] A defining feature of the Mitsunobu reaction is the clean inversion of the stereocenter at the alcohol carbon.[6][7] This occurs via an SN2 mechanism where the incoming nucleophile displaces an activated hydroxyl group.

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The deprotonated nucleophile then displaces the activated alcohol in an SN2 fashion, leading to the desired product with inverted stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Azido-1-(4-methoxyphenyl)propane via Mitsunobu Reaction

This protocol details the conversion of (R)-1-(4-methoxyphenyl)propan-2-ol to (S)-2-azido-1-(4-methoxyphenyl)propane. The azide can be subsequently reduced to the corresponding amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-1-(4-Methoxyphenyl)propan-2-ol166.221.66 g1.0
Triphenylphosphine (PPh₃)262.293.93 g1.5
Diisopropyl azodicarboxylate (DIAD)202.213.03 mL1.5
Diphenylphosphoryl azide (DPPA)275.223.25 mL1.2
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Ethyl Acetate-For extraction-
Hexanes-For chromatography-

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-1-(4-methoxyphenyl)propan-2-ol (1.66 g, 10.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol). Dissolve the solids in anhydrous tetrahydrofuran (50 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diphenylphosphoryl azide (3.25 mL, 12.0 mmol).

  • Initiation of Reaction: Slowly add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct. Purify the crude oil by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford (S)-2-azido-1-(4-methoxyphenyl)propane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reagents, particularly triphenylphosphine, are sensitive to oxidation. An inert atmosphere prevents side reactions and ensures the efficiency of the Mitsunobu reaction.

  • Anhydrous Conditions: Water can react with the activated alcohol intermediate, leading to the regeneration of the starting material and reducing the overall yield.

  • Cooling to 0 °C: The initial reaction between PPh₃ and DIAD is exothermic. Cooling the reaction mixture controls the reaction rate and prevents the formation of byproducts.

  • Excess of Reagents: Using a slight excess of the Mitsunobu reagents (PPh₃ and DIAD) ensures the complete consumption of the starting alcohol.

  • Diphenylphosphoryl Azide (DPPA): DPPA serves as a safe and effective source of the azide nucleophile.

  • Chromatographic Purification: This step is essential to remove the triphenylphosphine oxide and other byproducts, which are often difficult to remove by simple extraction.

Protocol 2: Reduction of (S)-2-Azido-1-(4-methoxyphenyl)propane to (S)-1-(4-Methoxyphenyl)propan-2-amine

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(S)-2-Azido-1-(4-methoxyphenyl)propane191.241.91 g1.0
Lithium aluminum hydride (LAH)37.950.76 g2.0
Anhydrous Diethyl Ether-50 mL-
1 M Sodium Hydroxide Solution-For quenching-
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (0.76 g, 20.0 mmol) in anhydrous diethyl ether (30 mL).

  • Addition of Azide: Cool the LAH suspension to 0 °C. Dissolve (S)-2-azido-1-(4-methoxyphenyl)propane (1.91 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the LAH suspension over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): Carefully quench the reaction by the sequential dropwise addition of water (0.76 mL), 15% aqueous sodium hydroxide (0.76 mL), and then water again (2.28 mL). Stir the resulting granular precipitate for 30 minutes.

  • Purification: Filter the precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(4-methoxyphenyl)propan-2-amine.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of efficiently reducing azides to primary amines.

  • Anhydrous Conditions: LAH reacts violently with water.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.

Visualization of the Synthetic Workflow

G A (R)-1-(4-Methoxyphenyl)propan-2-ol B Mitsunobu Reaction (PPh3, DIAD, DPPA) A->B Stereoinversion C (S)-2-Azido-1-(4-methoxyphenyl)propane (Inverted Stereochemistry) B->C D Reduction (LiAlH4) C->D E (S)-1-(4-Methoxyphenyl)propan-2-amine D->E F Further Synthesis E->F G (R,R)-Formoterol Precursor F->G

Sources

Application Note: Enhanced Detection of 1-(4-Methoxyphenyl)propan-2-ol Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of 1-(4-methoxyphenyl)propan-2-ol, a secondary alcohol of interest in pharmaceutical and metabolic studies. Direct analysis of this compound can be hampered by its polarity and, for chiral analysis, the inability of standard chromatographic techniques to resolve its enantiomers. This guide details scientifically-grounded derivatization protocols designed to enhance volatility, improve chromatographic behavior, and increase detector sensitivity for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it addresses the critical aspect of chiral analysis by converting the enantiomers into diastereomers, enabling their separation on achiral stationary phases. The protocols are presented with an emphasis on the underlying chemical principles, ensuring technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a chiral secondary alcohol that often requires sensitive and specific analytical methods for its quantification and stereochemical determination. The inherent properties of this molecule—specifically the polar hydroxyl group—can lead to poor peak shape, low volatility, and thermal instability, which are significant challenges for GC-based analysis.[1][2] For HPLC, its chromophore may not provide adequate sensitivity for trace-level detection.

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical technique.[3][4] For this compound, the primary goals of derivatization are:

  • To Increase Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to increased volatility and suitability for GC analysis.[1][3]

  • To Enhance Detector Response: Introducing specific functional groups (e.g., fluorophores or electrophoric groups) can dramatically increase the response of detectors like HPLC-Fluorescence (FLD) or GC-Electron Capture Detector (ECD).[3][5]

  • To Enable Chiral Separation: Reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) produces diastereomers.[6][] These diastereomers have different physical properties and can be separated on standard, achiral chromatographic columns.[6][]

This guide will explore three primary derivatization strategies: silylation and acylation for achiral analysis, and chiral derivatization for enantiomeric resolution.

General Experimental Workflow

The successful derivatization and analysis of this compound follows a logical sequence of steps. Each step is critical for achieving accurate and reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_cleanup Post-Reaction Workup cluster_analysis Analysis Sample Analyte Sample (e.g., in solution or dried extract) Solvent Ensure Anhydrous Conditions (Dry solvent, remove water) Sample->Solvent Reagent Add Derivatizing Reagent (e.g., MSTFA, PFBoylCl, Mosher's Acid Chloride) Solvent->Reagent Reaction Incubate (Heat as required) Reagent->Reaction Quench Quench Reaction (If necessary) Reaction->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction Quench->Extract Dry Dry Organic Phase (e.g., Na₂SO₄) Extract->Dry Evap Evaporate to Dryness (Under N₂ stream) Dry->Evap Reconstitute Reconstitute in Appropriate Solvent (e.g., Hexane, Acetonitrile) Evap->Reconstitute Inject Inject into GC-MS or HPLC Reconstitute->Inject G cluster_reactants Reactants cluster_products Products Analyte This compound R-OH Reaction Silylation (Heat) Analyte->Reaction + Reagent MSTFA CF₃CON(CH₃)Si(CH₃)₃ Reagent->Reaction + Derivative TMS Derivative R-O-Si(CH₃)₃ Byproduct N-Methyltrifluoroacetamide CF₃CONH(CH₃) Reaction->Derivative Forms Reaction->Byproduct Forms

Caption: Silylation reaction of the target analyte with MSTFA.

Protocol 3.1: Silylation with MSTFA

Materials:

  • This compound sample (dried)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), >98% purity [8]* Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream for evaporation

Procedure:

  • Place the dried sample (e.g., 100 µg) into a reaction vial.

  • Add 100 µL of MSTFA and 20 µL of pyridine to the vial. Pyridine acts as a catalyst and acid scavenger. [1]3. Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block. 5. After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If the concentration is high, it can be diluted with anhydrous ethyl acetate.

Expected Outcome: The resulting TMS-ether of this compound will be significantly more volatile and exhibit a sharper, more symmetrical peak in the GC chromatogram compared to the underivatized alcohol. The mass spectrum will show characteristic fragments, including the molecular ion (M+), M-15 (loss of a methyl group), and a prominent ion at m/z 73 (Si(CH₃)₃⁺). [9]

Strategy 2: Acylation for Enhanced Detection

Acylation involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester. [3][10]This not only increases volatility but can also introduce a strongly electron-capturing group, making the derivative highly sensitive to an Electron Capture Detector (ECD) in GC. [3][5]Pentafluorobenzoyl chloride (PFBoylCl) is an excellent reagent for this purpose. [5]For HPLC, introducing a chromophore like a benzoyl group can enhance UV detection. [3][11] Causality: The reaction with PFBoylCl introduces a pentafluorobenzoyl group into the molecule. [5]This highly electronegative moiety makes the derivative exceptionally sensitive to ECD, allowing for ultra-trace level detection. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. [11]

Protocol 4.1: Acylation with Pentafluorobenzoyl Chloride (for GC-ECD/MS)

Materials:

  • This compound sample (dried)

  • Pentafluorobenzoyl chloride (PFBoylCl)

  • Pyridine or Triethylamine (anhydrous)

  • Hexane (HPLC grade)

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried sample in a reaction vial, add 100 µL of hexane and 10 µL of anhydrous pyridine.

  • Add 10 µL of PFBoylCl.

  • Seal the vial and heat at 60°C for 60 minutes. [5]4. Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to partition the derivative into the organic layer and remove excess reagent and byproducts.

  • Carefully transfer the upper organic (hexane) layer to a clean vial.

  • The sample is now ready for GC-ECD or GC-MS analysis.

Expected Outcome: The pentafluorobenzoyl ester of this compound will be highly responsive to an ECD. In GC-MS (NCI mode), it will provide a strong molecular ion signal, enhancing selectivity and sensitivity. [5]

Derivatization Strategy Reagent Key Advantages Primary Analytical Technique
Silylation MSTFA Excellent volatility, good thermal stability, clean byproducts. [8][9] GC-MS
Acylation PFBoylCl Ultra-high sensitivity with ECD, good for trace analysis. [5] GC-ECD, GC-NCI-MS

| Chiral Derivatization | Mosher's Acid Chloride | Enables separation of enantiomers on achiral columns, allows for determination of absolute configuration. [12][13]| GC-FID/MS, HPLC-UV |

Strategy 3: Chiral Derivatization for Enantiomeric Resolution

To determine the enantiomeric composition of this compound, it is necessary to convert the enantiomers into diastereomers. [6]This is achieved by reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent (CDA). [6][14]Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a widely used and reliable CDA for this purpose. [12][13] Causality: Reacting a racemic mixture of (R)- and (S)-1-(4-methoxyphenyl)propan-2-ol with, for example, (R)-Mosher's acid chloride will produce a mixture of two diastereomeric esters: (R,R) and (S,R). These diastereomers have different physical properties, including different retention times on an achiral chromatographic column, allowing for their separation and quantification. [6][13]

G cluster_reactants Reactants cluster_products Products Analyte (R)-Alcohol (S)-Alcohol Reaction Esterification Analyte->Reaction + Reagent Single Enantiomer CDA (R)-Mosher's Acid Chloride Reagent->Reaction + Derivative Diastereomeric Esters (R,R)-Ester + (S,R)-Ester Reaction->Derivative Forms separable mixture

Caption: Formation of diastereomers using a chiral derivatizing agent.

Protocol 5.1: Chiral Derivatization with Mosher's Acid Chloride

Materials:

  • Racemic this compound sample (dried)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials, separatory funnel

Procedure:

  • Dissolve the dried alcohol sample (e.g., 1 mg) in 1 mL of anhydrous DCM in a reaction vial.

  • Add 20 µL of anhydrous pyridine.

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Seal the vial and stir or let stand at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a pilot GC run).

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of DCM.

  • Wash the organic layer sequentially with 10 mL of deionized water, 10 mL of saturated sodium bicarbonate solution, and finally 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane for GC, or mobile phase for HPLC) for analysis.

Expected Outcome: The resulting chromatogram (from either GC or HPLC on an achiral column) will show two distinct, baseline-separated peaks corresponding to the two diastereomeric Mosher's esters. The ratio of the peak areas directly corresponds to the enantiomeric ratio of the original alcohol sample.

Conclusion and Best Practices

The choice of derivatization strategy for this compound is dictated by the analytical objective.

  • For routine quantification where high sensitivity is not paramount, silylation with MSTFA is a rapid, robust, and reliable method for GC-MS analysis.

  • For trace-level analysis, acylation with PFBoylCl offers exceptional sensitivity when coupled with GC-ECD or GC-NCI-MS.

  • For determining enantiomeric purity or absolute configuration, chiral derivatization with Mosher's acid chloride is the definitive method, enabling the separation of enantiomers as diastereomers on standard achiral columns.

Trustworthiness and Self-Validation: In all protocols, the use of an internal standard is highly recommended for accurate quantification. Furthermore, running a blank (reagents only) and a control (underivatized analyte, if possible) helps to identify any potential interferences or artifacts from the derivatization process itself. Reaction completeness should be verified to ensure that the observed ratios are accurate and not skewed by incomplete derivatization.

References

  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Gao, C., et al. (2012). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Domínguez, M. F., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Retrieved from [Link]

  • Jones, J. J., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • D'Agostino, P. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Retrieved from [Link]

  • D'Agostino, P. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ResearchGate. Retrieved from [Link]

  • Hübschmann, H. J. (2015). Derivatization Methods in GC and GC/MS. In Handbook of GC-MS. Wiley-VCH. Retrieved from [Link]

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]

Sources

Application Notes & Protocols for the Purification of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

1-(4-Methoxyphenyl)propan-2-ol is a key chemical intermediate, notably utilized in the synthesis of various organic compounds, including analogues of CNS stimulants.[1] The efficacy, safety, and reproducibility of any downstream application, whether in academic research or pharmaceutical development, are fundamentally dependent on the purity of the starting materials. The presence of unreacted starting materials, by-products, or residual solvents from the synthesis can lead to ambiguous results, side reactions, and compromised final product quality.

This document provides a comprehensive guide to the experimental procedures for purifying this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering the researcher to adapt and troubleshoot these methods effectively. We will detail three primary purification techniques: Fractional Distillation, Flash Column Chromatography, and Recrystallization, followed by methods for purity assessment.

I. Safety & Handling: A Non-Negotiable Prerequisite

Before commencing any procedure, a thorough understanding of the hazards associated with this compound is critical.

Hazard Profile: According to its GHS classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral).[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3][4][5]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move the individual to fresh air.[3]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

II. Compound Properties & Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[2][7]
Molecular Weight 166.22 g/mol [2][7]
Appearance Liquid[8]
CAS Number 30314-64-8[1][2]

III. Purification Methodologies: A Multi-Pronged Approach

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The following protocols offer robust options for achieving high-purity this compound.

Workflow Overview

The general purification strategy involves an initial bulk purification step, such as distillation, followed by a high-resolution technique like column chromatography if necessary. Recrystallization is typically employed if the compound is a solid at room temperature or can be derivatized into a crystalline solid.

G cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Verification cluster_end Final Product Crude Crude Product (Post-Synthesis) Dist Vacuum Distillation (For high-boiling impurities) Crude->Dist Volatility Difference Chrom Flash Column Chromatography (For polar/non-polar impurities) Crude->Chrom Polarity Difference Recryst Recrystallization (If solid or derivatized) Crude->Recryst Solubility Difference TLC TLC Analysis Dist->TLC Chrom->TLC Recryst->TLC If applicable GCMS GC-MS / HPLC TLC->GCMS Quantify NMR NMR Spectroscopy GCMS->NMR Structure Confirmation Pure Pure this compound NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

Protocol 1: Vacuum Distillation

Equipment & Reagents:

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Initiate Vacuum: Securely clamp the apparatus. Begin to slowly and carefully apply the vacuum. It is crucial to do this before heating to prevent bumping.

  • Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature stabilizes, switch to a new receiving flask to collect the main fraction corresponding to the boiling point of the product.

  • Completion: Once the main fraction has been collected and the temperature begins to drop or fluctuate significantly, discontinue heating.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially crack the glassware.

Causality & Insights:

  • Why Vacuum? The methoxyphenyl and propanol moieties increase the molecule's molecular weight and polarity, leading to a high boiling point at atmospheric pressure. Vacuum distillation is essential to prevent degradation.

  • Why a Cold Trap? A cold trap (using dry ice/acetone or liquid nitrogen) protects the vacuum pump from corrosive or volatile vapors that pass through the condenser.

Protocol 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[11][12][13] Polar compounds, like our target alcohol, will adhere more strongly to the polar silica gel and thus elute later than non-polar impurities when a non-polar mobile phase is used.[12]

Equipment & Reagents:

  • Glass chromatography column

  • Silica gel (e.g., 230-400 mesh)

  • Sand (acid-washed)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

G A 1. Slurry Preparation Mix silica gel with non-polar solvent (e.g., Hexanes) B 2. Column Packing Pour slurry into column. Allow silica to settle evenly. A->B C 3. Sample Loading Dissolve crude product in minimal solvent. Carefully add to top of silica. B->C D 4. Elution Add mobile phase (e.g., Hexane/EtOAc mixture). Apply pressure to start flow. C->D E 5. Fraction Collection Collect eluent in sequential test tubes. D->E F 6. TLC Analysis Spot fractions on a TLC plate to identify those containing the pure product. E->F G 7. Combine & Evaporate Combine pure fractions. Remove solvent via rotary evaporation. F->G G A 1. Solvent Selection Find a solvent that dissolves the compound when hot, but not when cold. B 2. Dissolution Place crude solid in flask. Add minimum amount of hot solvent to fully dissolve. A->B C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. B->C D 4. Slow Cooling Allow the hot, clear solution to cool slowly to room temperature to form crystals. C->D If clean E 5. Ice Bath Cool the flask in an ice bath to maximize crystal yield. D->E F 6. Crystal Collection Collect crystals by vacuum filtration. E->F G 7. Washing & Drying Wash crystals with a small amount of ice-cold solvent. Dry the purified crystals. F->G

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The specific stereochemistry of these alcohol moieties is often critical for their desired biological function. 1-(4-Methoxyphenyl)propan-2-ol, a valuable chiral building block, is no exception. Its enantiomers serve as key intermediates in the synthesis of more complex chiral molecules. Consequently, the development of efficient, scalable, and highly enantioselective methods for its synthesis is of paramount importance to the chemical and pharmaceutical industries.

This document provides an in-depth guide to the asymmetric synthesis of this compound, focusing on the enantioselective reduction of the prochiral ketone, 1-(4-Methoxyphenyl)propan-2-one (also known as 4-methoxyphenylacetone[1][2][3]). We will explore three robust and widely adopted catalytic strategies: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction. For each method, we will dissect the underlying mechanistic principles that govern stereoselectivity, provide detailed experimental protocols, and present data in a clear, comparative format.

Strategic Overview: Catalytic Pathways to Enantiopurity

The primary strategy for accessing enantiomerically pure (R)- or (S)-1-(4-Methoxyphenyl)propan-2-ol is the asymmetric reduction of its corresponding prochiral ketone. The choice of catalyst is the determining factor for which enantiomer is produced.

G cluster_start Starting Material start 1-(4-Methoxyphenyl)propan-2-one (Prochiral Ketone) cbs CBS Reduction start->cbs (S)-CBS Catalyst start->cbs ath Asymmetric Transfer Hydrogenation (ATH) start->ath (R,R)-Noyori Catalyst start->ath bio Biocatalytic Reduction (KRED) start->bio anti-Prelog KRED start->bio s_product (S)-1-(4-Methoxyphenyl)propan-2-ol cbs->s_product r_product (R)-1-(4-Methoxyphenyl)propan-2-ol cbs->r_product (R)-CBS Catalyst ath->s_product (S,S)-Noyori Catalyst ath->r_product bio->s_product bio->r_product Prelog KRED

Caption: Overview of asymmetric synthesis routes.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[4][5][6] The reaction is catalyzed by a chiral oxazaborolidine, typically derived from the amino acid proline, and uses a borane source as the stoichiometric reductant.[7]

Mechanistic Insight: The Principle of Stereochemical Control

The remarkable enantioselectivity of the CBS reduction stems from a well-ordered, catalyst-substrate complex formed in the transition state.[5][8]

  • Catalyst Activation: The borane reductant (e.g., BH₃·THF) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[5]

  • Substrate Coordination: The ketone substrate then coordinates to this activated, Lewis acidic endocyclic boron. The coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen, orienting the bulkier substituent (the 4-methoxyphenylmethyl group) away from the chiral framework of the catalyst.[5]

  • Hydride Transfer: This precise geometric arrangement facilitates an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a rigid, chair-like six-membered transition state.[5] The hydride is delivered to one specific face of the ketone, dictating the absolute stereochemistry of the resulting alcohol.

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.[5]

G cluster_cycle CBS Catalytic Cycle cluster_inputs Inputs cluster_output Output A 1. Catalyst-Borane Complex Formation B 2. Ketone Coordination A->B Prochiral Ketone C 3. Six-Membered Transition State B->C Steric Guidance D 4. Intramolecular Hydride Transfer C->D Face-Selective Hydride Delivery E 5. Product Release & Catalyst Regeneration D->E Chiral Alcohol (as alkoxyborane) E->A New BH₃ Molecule Alcohol Chiral Alcohol (after workup) E->Alcohol Catalyst CBS Catalyst Catalyst->A Borane BH₃•THF Borane->A Ketone Ketone Ketone->B G cluster_main Noyori ATH Workflow A Ru(II) Precatalyst + Base + iPrOH B Active Ru-Hydride Catalyst Formation A->B Activation C Outer-Sphere Complex with Ketone B->C D Concerted H-Transfer (Six-Membered TS) C->D Bifunctional Catalysis E Product Release (Chiral Alcohol + Acetone) D->E F Catalyst Regeneration E->F F->B with iPrOH

Sources

Application Notes & Protocols: The Strategic Role of 1-(4-Methoxyphenyl)propan-2-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Isomer

In the landscape of medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the successful development of novel therapeutic agents. 1-(4-Methoxyphenyl)propan-2-ol, a chiral aromatic alcohol, represents a key building block whose value lies not in its intrinsic biological activity, but in its utility as a versatile synthon for constructing complex, stereochemically defined molecules.[1][2] Its structure, featuring a para-methoxyphenyl group, a secondary alcohol, and a chiral center, provides a rich scaffold for synthetic elaboration.

This guide provides an in-depth analysis of this compound, distinguishing its applications from its more biologically active isomer, 1-(4-methoxyphenyl)propan-1-ol. We will detail its synthesis, characterization, and strategic deployment in drug discovery campaigns, providing field-proven protocols and the scientific rationale behind them.

Section 1: Physicochemical Properties and Analytical Characterization

Accurate characterization is the bedrock of chemical synthesis. Before its use as a building block, the identity, purity, and stereochemical integrity of this compound must be unequivocally established.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [3]
CAS Number 30314-64-8[2][3]
InChIKey TXIWFQCAXKAOBZ-UHFFFAOYSA-N[3][4]
Canonical SMILES CC(CC1=CC=C(C=C1)OC)O[3]
Protocol 1: Full Analytical Characterization

Objective: To confirm the structure, purity, and enantiomeric excess (e.e.) of a synthesized batch of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: NMR provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the methyl group, and the protons on the propyl chain. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result: The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 167.1 or other relevant adducts consistent with the molecular weight.[4]

    • Rationale: MS confirms the molecular weight of the compound, validating its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

    • Stationary Phase: A chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Detection: UV at 254 nm.

    • Procedure: Inject a filtered solution of the sample. The two enantiomers, (R)- and (S)-1-(4-methoxyphenyl)propan-2-ol, should resolve into two separate peaks.

    • Calculation: Enantiomeric excess is calculated as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

    • Rationale: This is the gold-standard method for determining the stereochemical purity of a chiral compound. For its use as a chiral building block, an e.e. of >98% is typically required.

Section 2: Synthesis Strategies for a Key Chiral Synthon

The utility of this compound is predicated on its efficient and stereoselective synthesis. The primary route involves the reduction of the prochiral ketone, 1-(4-methoxyphenyl)propan-2-one.

Synthesis_Workflow Prochiral_Ketone 1-(4-Methoxyphenyl)propan-2-one Chemical_Reduction Chemical Reduction (e.g., NaBH4) Prochiral_Ketone->Chemical_Reduction Biocatalytic_Reduction Biocatalytic Reduction (Ketoreductase) Prochiral_Ketone->Biocatalytic_Reduction Racemic_Product Racemic This compound Chemical_Reduction->Racemic_Product Enantiopure_Product Enantiopure (R)- or (S)- This compound Biocatalytic_Reduction->Enantiopure_Product Chiral_Resolution Chiral Resolution (e.g., enzymatic) Racemic_Product->Chiral_Resolution Requires Separation Chiral_Resolution->Enantiopure_Product

Caption: Synthetic routes to this compound.

Protocol 2: Biocatalytic Synthesis of (S)-1-(4-Methoxyphenyl)propan-2-ol

Objective: To synthesize the (S)-enantiomer with high stereoselectivity using a ketoreductase (KRED) enzyme. This method is favored for its mild, aqueous conditions and high enantioselectivity.[5]

Materials:

  • 1-(4-Methoxyphenyl)propan-2-one (1.0 g)

  • Ketoreductase (e.g., from a commercial screening kit)

  • NADH or NADPH as a cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: In a flask, dissolve the cofactor (NAD(P)H) and glucose in 50 mL of potassium phosphate buffer. Add the glucose dehydrogenase enzyme.

  • Enzyme Addition: Add the selected ketoreductase to the buffer solution and stir gently until dissolved.

  • Substrate Addition: Dissolve 1.0 g of 1-(4-methoxyphenyl)propan-2-one in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it dropwise to the reaction mixture.

  • Incubation: Seal the flask and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

    • Scientist's Note: The cofactor regeneration system is crucial. It continuously converts the oxidized NAD(P)⁺ back to the active NAD(P)H form, allowing a catalytic amount of the expensive cofactor to be used.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC, comparing against the starting material.

  • Workup: Once the reaction is complete, extract the aqueous mixture three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Confirm the final product's identity and determine the enantiomeric excess using the methods in Protocol 1.

Section 3: Applications in Medicinal Chemistry

The primary role of this compound is as a chiral building block, providing a defined stereocenter for the synthesis of more complex drug candidates.[1][6]

Core Utility: A Scaffold for Stereospecific Synthesis

The introduction of a specific enantiomer is critical in drug design, as different enantiomers (eutomer and distomer) of a chiral drug can have vastly different pharmacological and toxicological profiles. By using an enantiopure building block like (S)-1-(4-methoxyphenyl)propan-2-ol, chemists can avoid costly and difficult chiral separations later in the synthetic sequence.

Case Study: Synthesis of CNS Stimulant Analogues

1-(p-Methoxyphenyl)-2-propanol is a documented intermediate in the synthesis of analogues of amphetamine, a central nervous system (CNS) stimulant.[2] The core phenethylamine scaffold present in the building block is a common feature in many neurologically active compounds. The hydroxyl group serves as a handle for further chemical modification to explore structure-activity relationships (SAR).

Derivatization Strategies for Lead Optimization

The molecular structure of this compound offers several points for chemical modification to generate a library of analogues for biological screening.

Caption: Key derivatization points on the this compound scaffold. (Note: The image in the DOT script is a placeholder to illustrate the concept; a real chemical structure drawing would be used in practice.)

  • Hydroxyl Group (-OH): This secondary alcohol is a prime site for modification. It can be converted to ethers or esters to alter lipophilicity and metabolic stability. It can also be oxidized to a ketone or replaced with other functional groups (e.g., amines, halogens) via nucleophilic substitution.

  • Aromatic Ring: The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution, allowing for the introduction of halogens, nitro groups, or other substituents to probe interactions with biological targets.[5]

  • Methoxy Group (-OCH₃): This group can be cleaved (demethylated) to reveal a phenol, which provides a new handle for derivatization, such as forming different ether linkages to explore a wider chemical space.

Section 4: Comparative Analysis with a Bioactive Isomer

It is crucial to distinguish this compound from its structural isomer, 1-(4-methoxyphenyl)propan-1-ol. While structurally similar, their documented roles in medicinal chemistry are quite different.

FeatureThis compound (Topic of this guide)1-(4-Methoxyphenyl)propan-1-ol
Structure Hydroxyl group at position 2Hydroxyl group at position 1
Primary Role Chiral building block / Synthetic intermediate[1][2]Direct biological agent / Drug metabolite[7][8]
Reported Activities Primarily used in synthesis; limited data on direct activity.[2]Significant antioxidant, anti-inflammatory, and moderate gastroprotective activities.[7][8]
Key Application Asymmetric synthesis of complex targets (e.g., CNS analogues).[2]Preclinical research for gastric ulcers and inflammatory conditions.[8]

Rationale for Distinction: Misidentification of these isomers could lead to flawed experimental design. A researcher seeking a chiral synthon should use the propan-2-ol variant, whereas one investigating anti-inflammatory compounds would be interested in the propan-1-ol variant.

Conclusion

This compound is a valuable tool in the medicinal chemist's arsenal. Its significance is not derived from inherent bioactivity but from its role as a stereochemically defined building block. The ability to introduce a specific enantiomer early in a synthetic route via this synthon is a powerful strategy for efficiently creating complex molecules with optimized pharmacological profiles. The protocols and strategic insights provided herein are intended to empower researchers to effectively synthesize, characterize, and deploy this versatile intermediate in their drug discovery and development programs.

References

  • Title: (S)-(+)-1-(4-methoxyphenyl)propan-2-ol | Source: LookChem | URL: [Link]

  • Title: this compound | Source: PubChem | URL: [Link]

  • Title: 1-(4-Methoxyphenyl)-1-propanol | Source: PubChem | URL: [Link]

  • Title: 1-(4-Methoxyphenoxy)-2-propanol | Source: PubChem | URL: [Link]

  • Title: this compound (C10H14O2) | Source: PubChemLite | URL: [Link]

  • Title: Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids | Source: MDPI | URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 1-(4-Methoxyphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the common challenges encountered during the synthesis of this important intermediate, focusing on two primary synthetic routes: the Grignard reaction with p-anisaldehyde and the reduction of 4-methoxyphenylacetone. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory settings.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to this compound?

    • How can I monitor the progress of my reaction?

    • What are the expected spectral characteristics of the final product?

  • Troubleshooting Guide: Synthesis via Grignard Reaction

    • Problem: The Grignard reaction fails to initiate.

    • Problem: Low yield of the desired alcohol.

    • Problem: Formation of significant byproducts.

    • Problem: Difficult work-up and purification.

  • Troubleshooting Guide: Synthesis via Reduction of 4-Methoxyphenylacetone

    • Problem: Incomplete reduction of the starting ketone.

    • Problem: Low yield after work-up.

    • Problem: Presence of residual starting material or byproducts after purification.

  • Experimental Protocols

    • Protocol 1: Synthesis of this compound via Grignard Reaction.

    • Protocol 2: Synthesis of this compound via Reduction of 4-Methoxyphenylacetone.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main, reliable methods for the synthesis of this compound:

  • Grignard Reaction: This involves the reaction of p-anisaldehyde with an ethylmagnesium halide (typically bromide or chloride) to form the desired secondary alcohol.[1] This is an excellent method for forming the carbon-carbon bond and the alcohol in a single step.

  • Reduction of a Ketone: This route starts with 4-methoxyphenylacetone, which is reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.[2] This method is often preferred for its milder reaction conditions and simpler work-up.

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most effective way to monitor the progress of both synthetic routes.[3]

  • For the Grignard reaction: You will be monitoring the consumption of the starting material, p-anisaldehyde. The product, this compound, will have a different Rf value.

  • For the reduction reaction: You will be monitoring the disappearance of the starting ketone, 4-methoxyphenylacetone, and the appearance of the product alcohol.

A common eluent system for this analysis is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific polarity of your compounds, but a good starting point is 4:1 or 3:1 hexane:ethyl acetate. The spots can be visualized under UV light (due to the aromatic ring) or by using a potassium permanganate stain, which will react with the alcohol product.[3]

Q3: What are the expected spectral characteristics of the final product?

The identity and purity of this compound can be confirmed using various spectroscopic methods.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the methoxy group protons, the benzylic protons, the proton on the carbon bearing the hydroxyl group, and the methyl group protons.

  • ¹³C NMR: The spectrum will show distinct peaks for the aromatic carbons, the methoxy carbon, the benzylic carbon, the carbon bearing the hydroxyl group, and the methyl carbon.[4]

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, as well as C-H and C-O stretching frequencies.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Troubleshooting Guide: Synthesis via Grignard Reaction

The Grignard reaction, while powerful, is notoriously sensitive to reaction conditions. Here are some common issues and their solutions.

Problem: The Grignard reaction fails to initiate.
  • Symptom: No visual signs of reaction (e.g., bubbling, heat evolution, or color change) after adding the ethyl halide to the magnesium turnings.

  • Causality and Solution:

    • Wet Glassware or Solvents: Grignard reagents are highly basic and will be quenched by any protic species, including water.[3] Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

    • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting.[3]

      • Activation: A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation.[3] Gentle heating with a heat gun can also initiate the reaction. Crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh surface.

    • Improper Reagent Addition: Adding the ethyl halide too slowly may not be sufficient to initiate the reaction. Conversely, adding it too quickly can lead to side reactions. Add a small portion of the ethyl halide solution initially and wait for the reaction to start before adding the remainder dropwise.

Problem: Low yield of the desired alcohol.
  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Causality and Solution:

    • Incomplete Grignard Reagent Formation: If the Grignard reagent was not fully formed, the stoichiometry of the reaction will be incorrect. Ensure the magnesium is mostly consumed before adding the aldehyde.

    • Side Reactions of the Grignard Reagent:

      • Wurtz Coupling: The Grignard reagent can react with the unreacted ethyl halide to form butane. This is more likely if the concentration of the ethyl halide is too high or if the reaction is overheated.[5] Maintain a slow, steady addition of the ethyl halide.

      • Reaction with Air: Grignard reagents react with oxygen. Maintain a positive pressure of an inert gas throughout the reaction.

    • Enolization of the Aldehyde: While less of an issue with aldehydes compared to ketones, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent. This is more likely with sterically hindered Grignard reagents, but can still occur.

    • Loss during Work-up: The magnesium alkoxide intermediate can be difficult to hydrolyze and extract. Ensure thorough extraction with an appropriate organic solvent after quenching with a weak acid (e.g., saturated aqueous ammonium chloride).

Problem: Formation of significant byproducts.
  • Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

  • Causality and Solution:

    • Unreacted Starting Materials: Unreacted p-anisaldehyde and ethyl bromide may be present. This can be due to an incomplete reaction or an insufficient amount of Grignard reagent.

    • Benzene Formation (if using Phenylmagnesium Bromide): While this guide focuses on ethylmagnesium bromide, if phenylmagnesium bromide were used, benzene would be a common byproduct from the reaction of the Grignard reagent with any trace amounts of water.[6]

    • Dimerization Products: As mentioned, Wurtz coupling can lead to the formation of butane from the ethylmagnesium bromide.

Problem: Difficult work-up and purification.
  • Symptom: Formation of a persistent emulsion during the aqueous work-up, or difficulty in separating the product from byproducts.

  • Causality and Solution:

    • Emulsion Formation: The magnesium salts formed during the quench can lead to emulsions. Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions.

    • Purification Strategy:

      • Column Chromatography: This is a reliable method for purifying the product. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.[7]

      • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. Common solvent systems to try include hexane/ethyl acetate, toluene/hexane, or methanol/water.[4] The choice of solvent will depend on the specific impurities present.

Troubleshooting Guide: Synthesis via Reduction of 4-Methoxyphenylacetone

The reduction of a ketone to an alcohol is generally a more straightforward reaction than a Grignard synthesis, but it is not without its potential pitfalls.

Problem: Incomplete reduction of the starting ketone.
  • Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted 4-methoxyphenylacetone.

  • Causality and Solution:

    • Insufficient Reducing Agent: While the stoichiometry of sodium borohydride to ketone is 1:4, it is common practice to use a molar excess of the reducing agent (e.g., 1.5-2 equivalents) to ensure the reaction goes to completion.[2]

    • Decomposition of Sodium Borohydride: Sodium borohydride can react with protic solvents like methanol or ethanol, especially if the solution is acidic. While generally stable, prolonged reaction times or acidic impurities can reduce its effectiveness.[2] Ensure the solvent is of high purity and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.

    • Low Quality Reducing Agent: Sodium borohydride can degrade over time if not stored properly. Use a fresh bottle of the reagent if you suspect it has lost its activity.

Problem: Low yield after work-up.
  • Symptom: The isolated yield of this compound is lower than expected.

  • Causality and Solution:

    • Loss During Extraction: The product alcohol has some water solubility. Ensure that the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

    • Volatilization of Product: While not highly volatile, some product may be lost if the solvent is removed under high vacuum and excessive heat. Use moderate conditions for solvent evaporation.

Problem: Presence of residual starting material or byproducts after purification.
  • Symptom: The final product is contaminated with 4-methoxyphenylacetone or other impurities, as determined by spectroscopic analysis.

  • Causality and Solution:

    • Inefficient Purification:

      • Recrystallization: If recrystallization is used, the chosen solvent system may not be optimal for separating the product from the starting material. Experiment with different solvent pairs to find one that selectively crystallizes the desired alcohol.

      • Column Chromatography: If the product and starting material have very similar Rf values on TLC, it may be difficult to achieve a clean separation by column chromatography. Try using a less polar eluent system to improve the separation.

    • Re-oxidation of the Alcohol: While unlikely under normal work-up conditions, it is theoretically possible for the alcohol to be re-oxidized to the ketone if harsh oxidizing agents are inadvertently introduced.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Grignard_Workflow A Preparation of Glassware and Reagents (Oven-dried glassware, anhydrous ether) B Formation of Ethylmagnesium Bromide (Mg turnings, ethyl bromide in ether) A->B Strictly anhydrous conditions C Reaction with p-Anisaldehyde (Dropwise addition of aldehyde solution) B->C Maintain inert atmosphere D Aqueous Work-up (Quench with sat. NH4Cl, extraction) C->D Monitor by TLC E Purification (Column chromatography or recrystallization) D->E Separate organic layer F Characterization (NMR, IR, MS) E->F Isolate pure product Reduction_Workflow A Dissolve 4-Methoxyphenylacetone in Solvent (e.g., Methanol or Ethanol) B Addition of Sodium Borohydride (Portion-wise addition at 0 °C) A->B Cool to 0 °C C Reaction Monitoring (TLC analysis for ketone consumption) B->C Stir at room temperature D Quenching and Work-up (Addition of water, extraction) C->D Ensure complete reaction E Purification (Column chromatography or recrystallization) D->E Separate and dry organic layer F Characterization (NMR, IR, MS) E->F Obtain pure alcohol

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-Methoxyphenyl)propan-2-ol. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to empower you to navigate the complexities of this synthesis.

I. Understanding the Synthesis: Common Routes and Core Principles

The synthesis of this compound, a valuable intermediate in various chemical syntheses, can be approached through several pathways. The most prevalent methods involve the Grignard reaction and the reduction of a corresponding ketone. Each route presents unique advantages and challenges that can significantly impact the final yield and purity.

Route A: The Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of primary, secondary, and tertiary alcohols.[1] For this compound, a secondary alcohol, two primary Grignard strategies are viable:

  • Reaction of 4-methoxyphenylmagnesium bromide with acetaldehyde.

  • Reaction of methylmagnesium bromide with (4-methoxyphenyl)acetaldehyde.

Route B: Reduction of 1-(4-Methoxyphenyl)propan-2-one

An alternative pathway involves the reduction of the ketone precursor, 1-(4-methoxyphenyl)propan-2-one. This method can be highly efficient, employing reducing agents like sodium borohydride or proceeding via catalytic hydrogenation.[2][3]

II. Troubleshooting Guide & FAQs: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I resolve this?

A1: Difficulty in initiating a Grignard reaction is a frequent challenge, often stemming from the passivation of the magnesium metal surface by a layer of magnesium oxide.[4] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, reactive surface.[5]

  • Chemical Activation: The addition of a small crystal of iodine is a classic and effective method. The iodine reacts with the magnesium surface, removing the oxide layer.[6] The disappearance of the brown iodine color is an indicator of magnesium activation.[4] 1,2-Dibromoethane can also be used as an activating agent.

  • Thermal Activation: Gently warming the flask containing the magnesium and a small amount of the alkyl halide can help initiate the reaction.[7] However, this should be done with caution to avoid uncontrolled exothermic reactions.

Q2: My reaction yield is significantly lower than expected. What are the potential side reactions I should consider?

A2: Several side reactions can compete with the desired nucleophilic addition, leading to a diminished yield of this compound. The most common culprits include:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-hydrogen of the aldehyde starting material, forming an enolate. This consumes both the Grignard reagent and the aldehyde without forming the desired alcohol.[8] To mitigate this, the aldehyde should be added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[8]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a homocoupled byproduct.[8] This can be minimized by the slow, dropwise addition of the organic halide to the magnesium turnings during the formation of the Grignard reagent.[8]

  • Reaction with Protic Contaminants: Grignard reagents are highly reactive towards protic sources like water and alcohols.[8] Even trace amounts of moisture in the glassware or solvents can quench the Grignard reagent, significantly reducing the yield. Therefore, ensuring absolutely anhydrous conditions is paramount.[9]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to a primary alcohol.[8] Running the reaction at lower temperatures can help to disfavor this pathway.[8]

Q3: I am observing a significant amount of a high-boiling, non-polar byproduct in my crude product. What is it likely to be and how can I prevent its formation?

A3: A high-boiling, non-polar byproduct is often the result of Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.[8] To minimize this side reaction, it is crucial to control the concentration of the alkyl halide during the formation of the Grignard reagent. This can be achieved by:

  • Adding the alkyl halide dropwise to the suspension of magnesium turnings.[8]

  • Ensuring efficient stirring to maintain a homogeneous reaction mixture.

  • Maintaining a moderate reaction temperature, as the formation of the Grignard reagent is exothermic.[8]

Q4: How critical is the quality of the magnesium turnings for the success of the reaction?

A4: The quality and surface area of the magnesium are crucial for a successful Grignard reaction.[9] Magnesium turnings that appear dull or oxidized will be less reactive.[9] Using freshly opened or properly stored magnesium is recommended. If the magnesium appears oxidized, it should be activated prior to use as described in Q1.

Troubleshooting Low Yield: A Decision-Making Workflow

If you are experiencing low yields, the following workflow can help diagnose and address the root cause.

low_yield_troubleshooting start Low Yield of this compound check_initiation Was the reaction difficult to initiate? start->check_initiation check_reagents Are all reagents and solvents completely anhydrous? check_initiation->check_reagents No solution_activation Activate magnesium (iodine, grinding) and ensure proper initiation. check_initiation->solution_activation Yes check_side_products Is there evidence of side products (e.g., Wurtz coupling product)? check_reagents->check_side_products Yes solution_drying Thoroughly dry all glassware and purify/distill solvents. check_reagents->solution_drying No check_addition How was the aldehyde added to the Grignard reagent? check_side_products->check_addition No solution_slow_addition Add alkyl halide dropwise during Grignard formation. check_side_products->solution_slow_addition Yes solution_aldehyde_addition Add aldehyde slowly at low temperature (0 °C). check_addition->solution_aldehyde_addition

Caption: Troubleshooting workflow for low reaction yield.

III. Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Grignard reaction.

Protocol 1: Synthesis via 4-Methoxyphenylmagnesium Bromide and Acetaldehyde

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.2 g0.05
4-Bromoanisole187.049.35 g (6.2 mL)0.05
Anhydrous Diethyl Ether74.1250 mL-
Acetaldehyde44.052.2 g (2.8 mL)0.05
Saturated NH₄Cl (aq)-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under a nitrogen atmosphere.

    • Add the magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of 4-bromoanisole in 20 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 2-3 mL) of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetaldehyde in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[8]

  • Work-up and Purification:

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of cold, saturated aqueous ammonium chloride solution.[8]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.[11]

Visualizing the Grignard Synthesis Workflow

grignard_workflow start Start: Anhydrous Conditions grignard_formation 1. Grignard Reagent Formation (4-Bromoanisole + Mg in Ether) start->grignard_formation aldehyde_addition 2. Addition of Acetaldehyde (at 0 °C) grignard_formation->aldehyde_addition workup 3. Aqueous Work-up (Saturated NH4Cl) aldehyde_addition->workup extraction 4. Extraction with Diethyl Ether workup->extraction drying 5. Drying of Organic Layer (Anhydrous Na2SO4) extraction->drying purification 6. Purification (Distillation or Chromatography) drying->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for Grignard synthesis.

IV. Mechanistic Insights

A thorough understanding of the reaction mechanism is key to optimizing the synthesis and troubleshooting effectively.

The Grignard Reaction Mechanism

The Grignard reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.

grignard_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Grignard R-MgX Aldehyde R'-CHO Grignard->Aldehyde Nucleophilic Attack Intermediate [R-R'-CHO]- MgX+ Aldehyde->Intermediate Intermediate2 [R-R'-CHO]- MgX+ H3O+ H3O+ Intermediate2->H3O+ Protonation Alcohol R-R'-CHOH H3O+->Alcohol

Caption: Simplified mechanism of the Grignard reaction.

V. References

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor. Retrieved from

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • Brainly. (2023). Calculate the theoretical yield of the product, 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

Identifying and minimizing side products in 1-(4-Methoxyphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)propan-2-ol

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The focus is on practical, field-tested strategies for identifying, minimizing, and eliminating common side products to improve yield, purity, and process reliability.

Introduction: Navigating the Synthesis of this compound

This compound is a key intermediate in the synthesis of various compounds, including CNS stimulants like amphetamine analogues.[1] Its synthesis is most commonly achieved via two primary routes: the reduction of 4-methoxyphenylacetone or the Grignard reaction between a methyl Grignard reagent and 4-methoxybenzaldehyde is not the correct pathway, it would be the reaction between 4-methoxyphenylacetaldehyde and a methyl Grignard reagent, or more commonly, the reaction of 4-methoxybenzylmagnesium halide with acetaldehyde. For the purpose of this guide, we will focus on the most prevalent and illustrative pathway: the reduction of 4-methoxyphenylacetone (PMP2P).

While seemingly straightforward, this reduction can be plagued by the formation of various side products that complicate purification and reduce overall yield. This guide is structured to address the most common challenges encountered in the lab, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions during your process development.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of unreacted 4-methoxyphenylacetone. How can I improve the conversion rate?

Answer: Incomplete conversion is a frequent issue stemming from several factors related to the reducing agent and reaction conditions. The most common cause is the deactivation or insufficient stoichiometry of the reducing agent, typically sodium borohydride (NaBH₄).

Root Cause Analysis:

  • Reducing Agent Potency: NaBH₄ is susceptible to hydrolysis. Old or improperly stored reagents can have significantly reduced activity.

  • Solvent Effects: The choice of solvent impacts the solubility and reactivity of NaBH₄. While often performed in methanol or ethanol, the reagent can react with the solvent, consuming hydride.

  • Insufficient Stoichiometry: Using a 1:1 molar ratio is often insufficient. In practice, a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) is required to drive the reaction to completion and account for any reagent degradation.

  • Reaction Temperature: Ketone reductions with NaBH₄ are typically exothermic. While often run at room temperature or below (0-5 °C) to improve selectivity, running the reaction at too low a temperature can slow the reaction rate, leading to incomplete conversion within a practical timeframe.

Troubleshooting Protocol:

  • Verify Reagent Quality: Always use a fresh, unopened container of NaBH₄ or one that has been stored in a desiccator.

  • Optimize Stoichiometry: Increase the molar equivalents of NaBH₄ to 1.5 eq. relative to the starting ketone.

  • Control Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Strategy: Add the NaBH₄ portionwise to the solution of the ketone in the alcohol solvent. This helps to control the exotherm and minimizes the competing reaction between the borohydride and the solvent.

Q2: I've observed a dimeric or polymeric impurity in my crude product, especially after acidic workup. What is it and how can it be avoided?

Answer: This is a classic sign of acid-catalyzed side reactions involving the product alcohol. The this compound product contains a benzylic-type alcohol which, under acidic conditions, can be protonated. The resulting water molecule is a good leaving group, forming a secondary carbocation. This carbocation is resonance-stabilized by the electron-donating methoxy group on the phenyl ring, making its formation favorable. This reactive intermediate can then be attacked by another molecule of the alcohol product, leading to ether formation (dimerization) or can undergo elimination to form an alkene, which can subsequently polymerize.

G

Preventative Measures:

  • Avoid Strong Acids: Use a mild acidic workup. Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This is sufficiently acidic to quench the reaction and hydrolyze borate esters without promoting carbocation formation.

  • Maintain Low Temperatures: Perform the entire workup and extraction process at low temperatures (0-10 °C) to suppress the rate of these side reactions.

  • Minimize Contact Time: Do not let the organic layer sit in contact with any acidic aqueous phase for an extended period. Promptly separate the layers, wash, dry, and remove the solvent.

Q3: My analysis shows the presence of 1-(4-methoxyphenyl)propan-1-ol. Why is this regioisomer forming?

Answer: The formation of the 1-ol regioisomer is highly unlikely when starting from 4-methoxyphenylacetone, as the reduction occurs specifically at the ketone (C2 position). If you observe this isomer, it strongly suggests an issue with the identity or purity of your starting material.

Plausible Cause: The starting material may be contaminated with, or entirely consist of, 1-(4-methoxyphenyl)propan-1-one.[2] The reduction of this ketone would exclusively yield the 1-ol product.[2] This contamination can arise from improper synthesis of the starting material or a mislabeled bottle.

Corrective Actions:

  • Verify Starting Material: Before starting the synthesis, run a full analytical characterization of the starting ketone (e.g., ¹H NMR, ¹³C NMR, GC-MS). The ¹H NMR of 4-methoxyphenylacetone should show a characteristic singlet for the methyl ketone protons (~2.1 ppm) and a singlet for the benzylic protons (~3.6 ppm). In contrast, 1-(4-methoxyphenyl)propan-1-one would show a triplet for the methyl group and a quartet for the methylene group adjacent to the carbonyl.

  • Source a Reliable Supplier: Ensure your starting materials are purchased from a reputable chemical supplier with proper quality control and certificates of analysis.

Q4: How can I best purify the final product and remove these common side products?

Answer: Purification of this compound typically requires a multi-step approach depending on the impurity profile.

G Crude Crude Product (After Workup & Solvent Removal) Distillation High-Vacuum Distillation Crude->Distillation Removes: High-boiling polymers, non-volatile salts Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography Removes: Unreacted ketone, regioisomers, closely-boiling impurities Final Purified Product (>99% Purity) Chromatography->Final

Detailed Purification Protocols:

  • High-Vacuum Distillation: This is the most effective method for removing high-boiling polymeric material and any non-volatile inorganic salts. The product alcohol has a boiling point that allows for separation from less volatile impurities.

  • Column Chromatography: For removing impurities with similar boiling points, such as unreacted ketone or regioisomers, column chromatography is the preferred method.[2][3]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The more polar alcohol product will elute more slowly than the less polar ketone starting material.

    • Monitoring: Fractions should be monitored by TLC to ensure proper separation.

Data Summary: Impurity Removal Strategy

Impurity TypePrimary CauseRecommended Removal MethodKey Consideration
Unreacted KetoneIncomplete reactionColumn ChromatographyThe ketone is less polar and will elute first.
Dimeric/PolymericAcidic workupHigh-Vacuum DistillationThese are high-boiling and will remain in the distillation pot.
1-ol RegioisomerContaminated starting materialColumn ChromatographyIsomers may have very similar boiling points, making chromatography essential.

Section 2: Analytical Characterization

Accurate identification of side products is critical. The following methods are recommended for reaction monitoring and final product characterization.

Recommended Analytical Methods:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile components in the reaction mixture.[4][5] It can easily distinguish between the starting ketone, the product alcohol, and many low-molecular-weight side products by their retention times and mass fragmentation patterns.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides unambiguous structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main product peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile or thermally sensitive impurities.[6][7] A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.

Section 3: Optimized Synthesis Protocol

This protocol incorporates the best practices discussed above to minimize side product formation from the outset.

Synthesis of this compound via Ketone Reduction

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methoxyphenylacetone (1.0 eq.) and methanol (5-10 mL per gram of ketone).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 1.5 eq.) portionwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction stir at room temperature for an additional 3 hours.

  • Monitoring: Check for completion by TLC (e.g., 20% ethyl acetate in hexanes) or by taking a small aliquot for GC-MS analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by high-vacuum distillation followed by column chromatography if necessary to achieve the desired purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol. Retrieved from [Link]

  • Analytical Methods. (2013). Vortex-assisted supramolecular solvent microextraction for the determination of four endocrine disrupting compounds in liquid foods and their packaging materials by high-performance liquid chromatography. The Royal Society of Chemistry. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

Improving the enantiomeric excess in the chiral synthesis of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis of 1-(4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and consistently achieve high enantiomeric excess in your synthetic endeavors.

Section 1: Troubleshooting Guide - Diagnosing and Solving Low Enantiomeric Excess

This section addresses specific issues you may encounter during the synthesis of this compound, providing a systematic approach to problem-solving.

Issue 1: My asymmetric reduction of 4'-methoxyacetophenone resulted in a low enantiomeric excess (ee). Where do I start troubleshooting?

A low enantiomeric excess is a common hurdle in asymmetric synthesis. A methodical investigation of your experimental parameters is key to identifying the root cause.

Initial Checks: Foundational Experimental Parameters

Before delving into complex optimizations, it's crucial to verify the integrity of your basic setup.

  • Purity of Starting Materials and Reagents: Impurities in your 4'-methoxyacetophenone or reducing agent can have a detrimental effect on enantioselectivity.[1] Some impurities may act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in stereochemical control.[1]

    • Action: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the ketone via recrystallization or column chromatography. Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent degradation.

  • Catalyst Integrity: Even high-quality catalysts can underperform if not handled or stored correctly.[2]

    • Action: If you are using a commercially available catalyst, ensure it has been stored under an inert atmosphere and at the recommended temperature. For catalysts generated in-situ, confirm that the reaction between the ligand and the metal precursor has gone to completion.[2]

  • Analytical Method Validation: It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[1]

    • Action: Prepare a racemic sample of this compound. Analyze this sample using your chiral HPLC or GC method. You should observe two baseline-separated peaks of equal area (50:50 ratio). If not, your analytical method requires optimization before you can reliably determine the ee of your reaction products.[1][3]

Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_advanced Advanced Strategies cluster_end start Low Enantiomeric Excess Observed purity Verify Purity of Starting Materials & Reagents start->purity catalyst Check Catalyst Integrity purity->catalyst analytical Validate Analytical Method catalyst->analytical temp Optimize Reaction Temperature analytical->temp solvent Screen Solvents temp->solvent end High Enantiomeric Excess Achieved temp->end If successful catalyst_system Evaluate Catalyst System (Ligand, Metal, Loading) solvent->catalyst_system solvent->end If successful auxiliary Consider a Chiral Auxiliary catalyst_system->auxiliary catalyst_system->end If successful resolution Employ a Resolution Technique auxiliary->resolution auxiliary->end If successful

Caption: A workflow for troubleshooting low enantiomeric excess.

In-depth Investigation: Key Reaction Parameters

ParameterImpact on EnantioselectivityTroubleshooting Actions
Temperature Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher ee.[4] However, this is not always the case, and sometimes higher temperatures can be beneficial.[5]Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum for your specific catalyst system.[2][4]
Solvent The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4]Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[2][4] Ensure all solvents are anhydrous.
Catalyst System The choice of chiral ligand, metal precursor, and catalyst loading are all critical.If using a ligand-metal complex, screen different ligands. Vary the catalyst loading to find the optimal concentration.[2]
Reducing Agent The nature and stoichiometry of the reducing agent can affect the reaction pathway and selectivity.For borane reductions, compare different borane sources (e.g., BH3·THF, BH3·SMe2).[6] Ensure accurate stoichiometry of the reducing agent.
Issue 2: My reaction is sluggish, resulting in low yield and incomplete conversion.

Poor reactivity can often be linked to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.[1]

    • Action: Ensure all starting materials and solvents are of high purity and anhydrous.

  • Insufficient Catalyst Loading: The catalyst concentration may be too low for efficient conversion.

    • Action: Incrementally increase the catalyst loading and monitor the effect on reaction rate and yield.

  • Temperature Too Low: While lower temperatures often favor enantioselectivity, they can also significantly slow down the reaction rate.

    • Action: If the reaction is too slow at a low temperature, find a balance between an acceptable reaction time and the desired enantiomeric excess by screening slightly higher temperatures.

Issue 3: I've optimized the reaction conditions, but the enantiomeric excess is still not satisfactory. What are my next steps?

If direct asymmetric reduction doesn't yield the desired ee, consider alternative strategies.

  • Enantiomeric Enrichment:

    • Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.

    • Kinetic Resolution: This technique uses a chiral catalyst or enzyme to selectively react with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. Lipase-catalyzed kinetic resolution is a common method.[7]

  • Alternative Synthetic Routes:

    • Sharpless Asymmetric Dihydroxylation: This powerful method can be used to introduce chirality by dihydroxylating a corresponding alkene precursor.[8][9][10] The resulting diol can then be converted to the desired alcohol.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chiral synthesis of this compound.

Q1: What are the most common methods for the asymmetric synthesis of this compound?

The most prevalent methods involve the asymmetric reduction of the prochiral ketone, 4'-methoxyacetophenone. Common approaches include:

  • Catalytic Asymmetric Hydrogenation: This method employs a chiral metal catalyst (often ruthenium- or rhodium-based) and a hydrogen source to reduce the ketone.[11][12][13]

  • Asymmetric Transfer Hydrogenation: Similar to catalytic hydrogenation, but uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[14][15]

  • Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from microorganisms can provide excellent enantioselectivity under mild conditions.[16][17][18]

  • Chiral Borane Reagents: Stoichiometric or catalytic amounts of chiral borane reagents, such as those derived from oxazaborolidines (CBS reagents), are effective for the enantioselective reduction of ketones.[6][19]

Q2: How do I accurately determine the enantiomeric excess of my product?

The most common and reliable methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[3][20]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the enantiomers will be shifted to different extents, allowing for their integration and the calculation of the ee.[21]

Q3: Can the choice of the (R)- or (S)-enantiomer of the catalyst/ligand be used to selectively synthesize either enantiomer of the product?

Yes, in most catalytic asymmetric reactions, the chirality of the product is directly controlled by the chirality of the catalyst or ligand used. For example, in Sharpless asymmetric dihydroxylation, the use of (DHQ)2-PHAL or (DHQD)2-PHAL ligands leads to opposite enantiomers of the diol product.[10][22] Similarly, in asymmetric hydrogenation with BINAP-type ligands, the (R)- and (S)-enantiomers of the ligand will produce the corresponding enantiomers of the alcohol.

Q4: What is the significance of this compound in drug development?

Chiral alcohols like this compound are important building blocks in the synthesis of pharmaceuticals. Specifically, they are key intermediates in the production of β-adrenergic blocking agents (beta-blockers), a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[7][23][24][25] The therapeutic activity of these drugs often resides in a single enantiomer, making the enantioselective synthesis of these intermediates crucial.[23]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of 4'-Methoxyacetophenone using a CBS Catalyst

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate and desired outcome.

  • Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 eq) under a nitrogen atmosphere.

    • Add anhydrous solvent (e.g., THF).

  • Reaction:

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Slowly add the borane reagent (e.g., borane-dimethyl sulfide complex (BMS) or BH3·THF, 0.6-1.2 eq) to the catalyst solution.

    • In a separate flask, dissolve 4'-methoxyacetophenone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the reaction temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.[26]

Protocol 2: Biocatalytic Reduction of 4'-Methoxyacetophenone using a Ketoreductase

This protocol outlines a general procedure for enzymatic reduction.

  • Biocatalyst Preparation:

    • If using whole cells, cultivate the microorganism (e.g., Lactobacillus brevis or Candida parapsilosis) under appropriate conditions to express the ketoreductase.[18]

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

  • Reaction:

    • Resuspend the cell pellet (or add the isolated enzyme) in a buffer solution containing a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol).

    • Add 4'-methoxyacetophenone to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitoring and Work-up:

    • Monitor the reaction progress by HPLC or GC.

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis:

    • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

    • Determine the yield and enantiomeric excess.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI. (URL: [Link])

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PubMed Central. (URL: [Link])

  • Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate | Semantic Scholar. (URL: [Link])

  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed. (URL: [Link])

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])

  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil | Request PDF - ResearchGate. (URL: [Link])

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (URL: [Link])

  • Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes - MDPI. (URL: [Link])

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (URL: [Link])

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (URL: [Link])

  • Sharpless asymmetric dihydroxylation - Wikipedia. (URL: [Link])

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (URL: [Link])

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (URL: [Link])

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: [Link])

  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - MDPI. (URL: [Link])

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. (URL: [Link])

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (URL: [Link])

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (URL: [Link])

  • Effect of chemical modification on the Enantioselectivity (Enantiomeric Ratio, E) and hydrolysis - ResearchGate. (URL: [Link])

  • Ketone Reduction - Wordpress. (URL: [Link])

  • Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Asymmetric Hydrogenation of Activated Ketones - ResearchGate. (URL: [Link])

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society. (URL: [Link])

  • Asymmetric hydrogenation - Wikipedia. (URL: [Link])

  • Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. (URL: [Link])

  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Effect of the reaction temperature on the enantioselectivity of 2. - ResearchGate. (URL: [Link])

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])

  • Strategies for enhancing chromatographic efficiencies in chiral and achiral supercritical and liquid chromatography - MavMatrix. (URL: [Link])

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | Chemical Education | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction - YouTube. (URL: [Link])

Sources

Stability and degradation issues of 1-(4-Methoxyphenyl)propan-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 1-(4-Methoxyphenyl)propan-2-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. As Senior Application Scientists, we provide not only protocols but also the underlying scientific reasoning to empower your experimental choices and ensure data integrity.

Introduction to this compound

This compound is an aromatic secondary alcohol with the chemical formula C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol .[1] Its structure, featuring a methoxy-substituted benzene ring and a secondary alcohol group, makes it a valuable intermediate in organic synthesis, including for analogues of certain CNS stimulants.[2][3] However, these same functional groups are susceptible to degradation under various environmental and experimental conditions. Understanding these liabilities is critical for accurate analysis, formulation development, and storage.

Caption: Chemical Structure of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and degradation of this compound.

Q1: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. The key is to minimize exposure to the primary degradation triggers: heat, light, and atmospheric oxygen. For solutions, using an inert solvent and storing under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended, especially for long-term storage.

Q2: My solution of this compound in an acidic mobile phase is showing a new peak over time. What could it be?

Answer: This is a classic sign of acid-catalyzed degradation. Secondary alcohols like this compound are prone to dehydration in the presence of strong acids, even the acidic additives in a mobile phase over time.[4]

  • Causality: The reaction proceeds via an E1 elimination mechanism.[4] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The water molecule departs, forming a secondary carbocation. A base (like water or the conjugate base of the acid) then removes an adjacent proton, resulting in the formation of a double bond.[5][6]

  • Likely Degradants: The dehydration can result in a mixture of alkene isomers, primarily 1-(4-methoxyphenyl)prop-1-ene (both E and Z isomers) and 1-(4-methoxyphenyl)prop-2-ene . The former is generally more stable due to conjugation with the aromatic ring and is often the major product.

cluster_pathway Acid-Catalyzed Dehydration Pathway A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Secondary Carbocation + H₂O B->C - H₂O D 1-(4-methoxyphenyl)prop-1-ene (Major Product) C->D - H⁺ (from C1) E 1-(4-methoxyphenyl)prop-2-ene (Minor Product) C->E - H⁺ (from C3) cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL) B Aliquot into 5 Vials A->B C Acid (HCl, 60°C) B->C D Base (NaOH, 60°C) B->D E Oxidative (H₂O₂, RT) B->E F Thermal (80°C) B->F G Photolytic (Light) B->G H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I Analyze via HPLC-UV/MS H->I J Compare to Control Identify Degradants I->J

Sources

Challenges in scaling up the production of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scaling the Synthesis of 1-(4-Methoxyphenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource hub for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. We will navigate the common challenges encountered during production, moving from bench-scale experimentation to larger-scale manufacturing. Our focus is on providing practical, causality-driven solutions to ensure process robustness, purity, and yield.

The most common and scalable synthetic route to this compound is a two-stage process. First, a suitable precursor is used to synthesize the key ketone intermediate, 1-(4-methoxyphenyl)propan-2-one (also known as 4-methoxyphenylacetone). This intermediate is then reduced to the target secondary alcohol. The primary challenges in scaling this process lie in the synthesis of the ketone intermediate and the subsequent purification of the final product.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification Anisole Anisole & Precursor Ketone 1-(4-Methoxyphenyl)propan-2-one Anisole->Ketone Alkylation / Acylation Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH4, Hydrogenation) Purified High-Purity Product Alcohol->Purified Distillation / Crystallization G Start Low Yield / Purity Issue CheckMoisture Check for Moisture (Reagents, Glassware, Atmosphere) Start->CheckMoisture CheckTemp Review Temperature Control CheckMoisture->CheckTemp No Dry Implement Rigorous Anhydrous Procedures CheckMoisture->Dry Yes CheckStoich Verify Stoichiometry CheckTemp->CheckStoich Stable Temp? SlowAdd Use Slow Addition Funnel & Enhance Reactor Cooling CheckTemp->SlowAdd Exotherm Spike? AdjustRatio Use Slight Excess of Anisole Adjust Catalyst Loading CheckStoich->AdjustRatio Byproducts Present? Success Improved Yield & Purity CheckStoich->Success Correct? Dry->Success SlowAdd->Success AdjustRatio->Success

Purification strategies to remove impurities from 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of 1-(4-Methoxyphenyl)propan-2-ol, designed for chemists and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this key synthetic intermediate.

Technical Support Center: Purification of this compound

Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common questions and critical challenges you may face in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route.

  • From Reduction of 4-Methoxy-phenylacetone: The most common impurity is unreacted starting material, 4-methoxy-phenylacetone. Depending on the reducing agent (e.g., NaBH₄), you might also have boron salts that are typically removed during aqueous workup.[1]

  • From Grignard Reaction (e.g., p-Anisaldehyde + Ethylmagnesium Bromide): This route can generate the isomeric alcohol, 1-(4-methoxyphenyl)propan-1-ol.[2][3] You may also have unreacted p-anisaldehyde or byproducts from side reactions.

  • General Impurities: Regardless of the route, residual solvents from the reaction or workup, and potential dehydration products (alkenes) formed during heated distillations, are common.

Q2: How do I choose the best primary purification strategy: distillation or chromatography?

A2: The choice is a trade-off between scale, required purity, and the nature of the impurities.

  • Fractional Vacuum Distillation is ideal for large-scale (>10 g) purification where the primary impurities have significantly different boiling points.[4][5] For instance, separating the desired alcohol from a higher-boiling starting material or lower-boiling solvents is efficient. However, it will not effectively separate constitutional isomers like 1-(4-methoxyphenyl)propan-1-ol, as their boiling points are likely very close.

  • Flash Column Chromatography is the method of choice for achieving the highest purity, especially when dealing with isomeric or other closely related impurities.[6][7][8] It separates compounds based on polarity differences.[7] While highly effective, it is more solvent-intensive and less practical for very large quantities.[9]

Q3: Is recrystallization a viable option for purifying this compound?

A3: Generally, no. Recrystallization is a powerful technique for purifying solid compounds.[10][11] this compound is typically a liquid or a very low-melting solid at room temperature, making direct recrystallization impractical. While derivatization to a solid (e.g., a crystalline ester or urethane), followed by recrystallization and subsequent hydrolysis is possible, it adds steps and complexity. For most applications, distillation or chromatography are more direct and efficient.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. It can resolve closely related compounds and provide their mass spectra for identification.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying impurities.[12] The presence of unexpected signals can indicate residual starting materials, solvents, or byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool used to monitor the progress of a column chromatography purification and to assess the complexity of the impurity profile before committing to a large-scale separation.[14]

Troubleshooting Purification Issues

This section provides solutions to specific problems you might encounter during your experiments.

Fractional Vacuum Distillation Problems
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Product is Contaminated 1. Inefficient Column: The fractionating column may have too few theoretical plates for the separation. 2. Excessive Distillation Rate: A high takeoff rate reduces the number of vaporization-condensation cycles, decreasing separation efficiency.[4] 3. Unstable Vacuum: Fluctuations in pressure will change the boiling points, causing fractions to mix.1. Use a longer or more efficient packed column (e.g., Vigreux, Raschig rings). 2. Decrease the heating rate and increase the reflux ratio (if using a distillation head with that capability). A slower distillation is a better distillation. 3. Ensure all joints are properly sealed with vacuum grease. Use a high-quality vacuum pump and a pressure regulator.
Low Product Yield 1. Leaks in the System: A poor vacuum will require higher temperatures, potentially leading to product decomposition. 2. Product Decomposition (Charring): The compound may be thermally unstable at the required distillation temperature.[15] 3. Inefficient Condensation: Product vapor is passing through the condenser without condensing and is being lost to the vacuum pump.1. Check all seals and joints for leaks. 2. Use a lower vacuum to decrease the boiling point. Ensure the heating mantle is not set too high. 3. Ensure a high flow rate of a cold coolant (e.g., chilled water or glycol) through the condenser. For very volatile compounds, a second condenser (cold trap) before the pump is advisable.
"Bumping" or Unstable Boiling 1. Lack of Nucleation Sites: Superheating of the liquid followed by sudden, violent boiling. 2. Uneven Heating: Hot spots in the distillation flask are causing localized boiling.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid. 2. Use a heating mantle with a stirrer for even heat distribution. A sand bath can also provide more uniform heating.
Flash Column Chromatography Problems
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution) 1. Incorrect Mobile Phase: The solvent system's polarity is not optimized for separating your target compound from its impurities.[6] 2. Poorly Packed Column: Channeling in the stationary phase (silica gel) leads to uneven flow and broad, overlapping bands.[6] 3. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Systematically screen solvent systems using TLC first. Aim for an Rf value of ~0.35 for your target compound.[6] A common system is a gradient of ethyl acetate in hexanes. 2. Pack the column using a slurry method to ensure a homogenous, dense bed. Avoid letting the top of the silica bed run dry. 3. A general rule is to use a 20:1 to 50:1 weight ratio of silica gel to crude product. For difficult separations, a higher ratio is needed.[6]
Streaking or "Tailing" of Bands 1. Compound is Too Acidic/Basic: The compound may be interacting strongly and irreversibly with the slightly acidic silica gel. 2. Sample is Insoluble in Mobile Phase: The compound is precipitating at the top of the column.1. Add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. 2. Dissolve the crude sample in a minimal amount of a strong, polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load this powder onto the top of the column.
No Compound Eluting from the Column 1. Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the compound down the column.1. Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, increase it to 20%, 30%, and so on, until the compound begins to elute.

Visualized Workflows and Protocols

Decision Workflow for Purification Strategy

This diagram outlines the decision-making process for selecting the appropriate purification technique.

Purification_Strategy start Crude this compound scale_check Scale > 10g? start->scale_check impurity_check Impurities are Isomeric or Structurally Similar? scale_check->impurity_check Yes chromatography Perform Flash Column Chromatography scale_check->chromatography No distillation Perform Fractional Vacuum Distillation impurity_check->distillation No impurity_check->chromatography Yes purity_analysis Assess Purity (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis end_product Pure Product purity_analysis->end_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of 10-50 g of crude this compound, assuming impurities have different boiling points.

Materials:

  • Round-bottom flask (sized so crude material fills it 1/2 to 2/3 full)

  • Magnetic stir bar or boiling chips

  • Heating mantle with stirrer

  • Short-path distillation head with a Vigreux column

  • Condenser and receiving flasks

  • Thermometer and adapter

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (recommended)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, lightly greased, and sealed with clips. Place the crude product and a stir bar in the distillation flask.

  • Evacuate: Begin stirring and slowly open the system to the vacuum pump. Allow the pressure to stabilize at the desired level (typically 1-10 mmHg).

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Collect Foreshot: A low-boiling fraction, often containing residual solvents, will distill first. Collect this in a separate receiving flask and discard it.

  • Collect Main Fraction: As the temperature rises and stabilizes at the boiling point of your product, switch to a clean receiving flask. Collect the fraction that distills over a narrow temperature range.

  • Shutdown: Once the main fraction is collected or if the temperature begins to rise sharply (indicating higher-boiling impurities), stop the distillation. Turn off the heat and allow the system to cool completely before venting the vacuum. Venting a hot system can cause an explosion.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying 1-5 g of crude material to a high degree of purity.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis: Determine solvent system (e.g., 20% EtOAc/Hex) slurry 2. Prepare Slurry: Mix silica gel with initial mobile phase tlc->slurry pack 3. Pack Column: Pour slurry and let settle. Add sand layer. slurry->pack load 4. Load Sample: Adsorb crude onto silica (dry load) or dissolve in minimal solvent (wet load) pack->load elute 5. Elute: Run solvent through column using positive pressure load->elute collect 6. Collect Fractions: Collect small, numbered fractions sequentially elute->collect spot 7. Spot Fractions: Run TLC on collected fractions collect->spot combine 8. Combine & Evaporate: Combine pure fractions and remove solvent spot->combine

Caption: Step-by-step workflow for flash column chromatography.

Procedure:

  • Select Solvent System: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf of ~0.3.

  • Pack the Column: Clamp a glass column vertically. Fill it with the initial, low-polarity mobile phase. Prepare a slurry of silica gel in the same solvent and pour it into the column, tapping the side to ensure even packing. Allow it to settle, then add a thin layer of sand on top.[6]

  • Load the Sample: Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the silica bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica, evaporating the solvent, and adding the resulting powder to the column.

  • Elute and Collect: Carefully add the mobile phase to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column, collecting the eluent in a series of test tubes or flasks (fractions).

  • Increase Polarity (if needed): If your product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% Ethyl Acetate).

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • EasyStill. (2024). Troubleshooting Common Distillation Issues. Retrieved from [Link]

  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Still Spirits Trouble Shooting Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Course Hero. (n.d.). column chromatography.pdf. Retrieved from [Link]

  • LEAF by Lesaffre. (2023). Troubleshooting checklist for industrial ethanol production. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • MDPI. (2024). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Scribd. (n.d.). Common Distillation Problems and Solutions. Retrieved from [Link]

  • YouTube. (2023). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Distillation Operations: Methods, Operational and Design Issues. Retrieved from [Link]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • COSTELLO. (n.d.). FACTORS AFFECTING DISTILLATION COLUMN OPERATION. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(4-Methoxyphenyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 1-(4-Methoxyphenyl)propan-2-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges in your HPLC analysis.

Introduction to the Challenge

This compound is a chiral aromatic alcohol, and the successful separation of its enantiomers is crucial in many pharmaceutical and chemical applications. The spatial arrangement of these mirror-image isomers can lead to significantly different pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. However, achieving optimal separation with sharp, well-resolved peaks requires careful method development and a systematic approach to troubleshooting.

This guide will walk you through common issues encountered during the separation of this compound enantiomers, providing explanations for the underlying chromatographic principles and actionable solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am injecting my racemic standard of this compound, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?

A1: This is one of the most common challenges in chiral chromatography. Poor resolution stems from insufficient differential interaction between the enantiomers and the chiral stationary phase. Here’s a systematic approach to troubleshoot this issue:

1. Inappropriate Chiral Stationary Phase (CSP) Selection:

  • The "Why": Chiral recognition is based on a minimum of three points of interaction between the analyte and the CSP. If the chosen CSP does not provide these specific interactions (e.g., π-π interactions, hydrogen bonding, steric hindrance) for your molecule, separation will not occur.[1][2] For aromatic alcohols like this compound, polysaccharide-based CSPs are often a good starting point.[3][4]

  • The Solution: A screening approach is highly recommended.[1][5] If you started with one type of CSP, consider trying another from a different class.

CSP Class Common Phases Primary Interactions for Aromatic Alcohols
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1π-π interactions, hydrogen bonding, dipole-dipole interactions.[1][3]
Cyclodextrin-based CYCLOBOND™Inclusion complexation within the chiral cavity.[2]
Pirkle-type (Brush-type) Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole interactions.[6]

2. Suboptimal Mobile Phase Composition:

  • The "Why": The mobile phase modulates the interactions between the analyte and the CSP. An eluent that is too strong will cause the enantiomers to pass through the column too quickly without sufficient interaction, while a mobile phase that is too weak can lead to excessively long retention times and broad peaks.

  • The Solution:

    • Normal Phase (NP): This is often the first choice for polysaccharide CSPs. A typical mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).[1][7] Adjust the percentage of the alcohol. A lower alcohol percentage generally increases retention and can improve resolution, but may also increase run time.

    • Reversed-Phase (RP): If your analyte has better solubility in aqueous media, an RP method (e.g., acetonitrile/water or methanol/water) can be employed, especially with bonded polysaccharide or cyclodextrin phases.[8]

    • Additives: For aromatic alcohols, the addition of a small amount of an acidic or basic modifier is usually not necessary unless peak shape is an issue. However, for acidic or basic compounds, additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can significantly improve peak shape and sometimes resolution.[9]

3. Inappropriate Flow Rate:

  • The "Why": Chiral separations are often more sensitive to flow rate than achiral separations. Due to the complex mass transfer kinetics on a CSP, a lower flow rate often provides more time for the enantiomers to interact with the stationary phase, leading to better resolution.[10]

  • The Solution: If you are observing partial separation, try reducing the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point, but reducing it to 0.5 mL/min or even lower can sometimes dramatically improve resolution.[10]

4. Temperature Effects:

  • The "Why": Temperature influences the thermodynamics of the chiral recognition process.[11][12] The effect of temperature is complex and not always predictable. Sometimes, increasing the temperature can improve efficiency and peak shape, while in other cases, decreasing the temperature enhances the subtle interactions required for chiral separation.[5]

  • The Solution: Experiment with different column temperatures. Try running the separation at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 40°C) than your current ambient conditions to see the effect on resolution.

Issue 2: Peak Tailing

Q2: I am getting good separation between the two enantiomers, but one or both of the peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing is a common issue in HPLC that can affect integration accuracy and resolution.[13] It is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.

1. Secondary Interactions with the Stationary Phase:

  • The "Why": Even on a chiral stationary phase, residual silanol groups on the silica backbone can interact with polar functional groups on the analyte, such as the hydroxyl group in this compound. This can lead to peak tailing.[14]

  • The Solution:

    • Mobile Phase Additives: While not always necessary for neutral alcohols, if tailing is persistent, adding a small amount of a competing agent to the mobile phase can help. For potentially acidic interactions with silanols, a small amount of a weak acid might help. Conversely, for basic analytes, an amine modifier like DEA or triethylamine (TEA) is often used to mask silanol activity.[10]

    • Change Mobile Phase: Switching from a normal-phase to a polar organic or reversed-phase system can sometimes mitigate the interactions causing tailing.

2. Column Overload:

  • The "Why": Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often appearing as a "shark fin" or tailing peak.[15]

  • The Solution: Reduce the concentration of your sample and re-inject. Try a 10-fold dilution to see if the peak shape improves. A typical analytical concentration is in the range of 0.1-1.0 mg/mL.[16]

3. Mismatched Sample Solvent:

  • The "Why": If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and tailing.[14]

  • The Solution: Whenever possible, dissolve your sample in the mobile phase itself.[14][16] If this is not feasible due to solubility issues, use a solvent that is weaker than or has a similar strength to the mobile phase.

4. Extra-Column Effects:

  • The "Why": Tailing that affects all peaks, especially the early eluting ones, can be a sign of issues outside the column.[17] This can include excessive tubing length, dead volumes in fittings, or a contaminated guard column.

  • The Solution:

    • Check all fittings to ensure they are properly connected and there are no dead volumes.

    • Use tubing with a small internal diameter.

    • If you are using a guard column, replace it, as it may be clogged with contaminants.[17][18]

Frequently Asked Questions (FAQs)

Q: How do I choose the initial column and mobile phase for separating this compound enantiomers?

A: For a novel separation, a structured screening approach is the most efficient strategy.[1][19] A good starting point would be to use two complementary polysaccharide-based columns, such as one cellulose-based (e.g., Chiralcel OD-H) and one amylose-based (e.g., Chiralpak AD-H).[1] Screen these columns with a simple normal-phase mobile phase like n-hexane/isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.[7]

Q: Can I use a gradient elution for this chiral separation?

A: While most chiral separations are developed using isocratic methods, a gradient can be useful in some cases, particularly if you have a complex sample with multiple components or if the enantiomers are strongly retained. However, it's important to remember that changes in mobile phase composition during the run can affect the chiral recognition mechanism, so careful development is required.

Q: My retention times are drifting from one injection to the next. What could be the cause?

A: Drifting retention times can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can take a significant amount of time to equilibrate with a new mobile phase.[10][16] Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like hexane).[16] Prepare fresh mobile phase daily and keep the reservoir covered.

  • Temperature Fluctuations: Unstable column temperature can lead to shifts in retention time.[20] Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to variable retention times.[21]

Q: The backpressure in my system is unusually high. What should I do?

A: High backpressure is typically caused by a blockage in the system.

  • Frit Blockage: The most common cause is a blocked inlet frit on the column or guard column, often due to particulate matter from the sample or mobile phase.[15] Try back-flushing the column (disconnect it from the detector first).

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, causing a blockage.[14] Ensure your sample is fully dissolved and consider filtering it before injection.

  • System Blockage: Check for blockages in other parts of the system, such as the injector or tubing.

Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation

This protocol outlines a systematic approach to screen for a suitable chiral stationary phase and mobile phase.

  • Column Selection:

    • Column 1: Polysaccharide-based (Cellulose derivative, e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

    • Column 2: Polysaccharide-based (Amylose derivative, e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Degas all mobile phases before use.[16]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (due to the aromatic ring)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.[16]

    • Dilute as necessary to obtain a good detector response.

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the racemic sample.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process with the second column.

Visualizing the Troubleshooting Workflow

// Nodes Start [label="Start: Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCSP [label="Is the CSP appropriate?\n(e.g., Polysaccharide-based)", fillcolor="#FBBC05", fontcolor="#202124"]; ScreenCSPS [label="Action: Screen different\nCSP classes (Cellulose, Amylose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMP [label="Is the Mobile Phase optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustMP [label="Action: Adjust alcohol %\nin Normal Phase (NP).\nTry different alcohols.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFlowRate [label="Is the flow rate too high?", fillcolor="#FBBC05", fontcolor="#202124"]; ReduceFlowRate [label="Action: Reduce flow rate\n(e.g., from 1.0 to 0.5 mL/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Has temperature been evaluated?", fillcolor="#FBBC05", fontcolor="#202124"]; VaryTemp [label="Action: Test at lower and\nhigher temperatures (e.g., 15°C & 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCSP; CheckCSP -> CheckMP [label="Yes"]; CheckCSP -> ScreenCSPS [label="No/Unsure"]; ScreenCSPS -> CheckMP; CheckMP -> CheckFlowRate [label="Yes"]; CheckMP -> AdjustMP [label="No"]; AdjustMP -> CheckFlowRate; CheckFlowRate -> CheckTemp [label="Yes"]; CheckFlowRate -> ReduceFlowRate [label="No"]; ReduceFlowRate -> CheckTemp; CheckTemp -> Success [label="Yes"]; CheckTemp -> VaryTemp [label="No"]; VaryTemp -> Success; } enddot Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

  • Lomenová, E., Tesařová, E., & Sýkora, D. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Zhou, Y., et al. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Retrieved from [Link]

  • Lomenová, E., Tesařová, E., & Sýkora, D. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Retrieved from [Link]

  • A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol. (2025). BenchChem.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). BenchChem.
  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]

  • Nishioka, R., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.).
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Chiral HPLC Analysis for Enantiomeric Purity of (S)
  • A Validated Chiral HPLC Method for the Enantiomeric separ
  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]

  • The effect of flow rate. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • CHIRAL ST
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • New Brush-Type Chiral Stationary Phases for Enantiosepar
  • Enantiomer Separ
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.).
  • HPLC manual (for chiral HPLC analysis). (n.d.).
  • Chiral Column Sample Prep. (2022). Reddit. Retrieved from [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • What's the lowest flow rate I can work with in HPLC? (2024). Reddit. Retrieved from [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). NIH.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. Retrieved from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

Technical Support Center: Stereochemical Integrity of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for maintaining the stereochemical purity of 1-(4-Methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral secondary alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent racemization during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, maintaining a specific stereoisomer (enantiomer) is often critical for its biological activity and therapeutic efficacy. Racemization compromises the stereochemical integrity of the molecule, potentially leading to reduced potency, altered pharmacological profiles, or undesired side effects.

Q2: What are the primary causes of racemization for this specific chiral alcohol?

A2: The primary drivers of racemization for this compound, a secondary benzylic alcohol, are conditions that facilitate the formation of a planar, achiral carbocation intermediate at the stereocenter.[1][2][3] This is most commonly initiated by:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water).[4][5] Subsequent loss of water generates a resonance-stabilized benzylic carbocation, which can then be attacked by a nucleophile from either face, leading to a racemic mixture.[3][6]

  • High Temperatures: Increased thermal energy can provide the activation energy needed to break the carbon-oxygen bond, especially in the presence of even weak acids or Lewis acids, promoting the formation of the carbocation intermediate.

  • Oxidative/Reductive Conditions: Certain transition metal catalysts, often used in dynamic kinetic resolution, can cause racemization through a dehydrogenation-hydrogenation mechanism.[7][8][9] The alcohol is reversibly oxidized to the corresponding achiral ketone, which is then re-hydrogenated non-stereoselectively.

Q3: Can basic conditions also cause racemization of this compound?

A3: While racemization of carbonyl compounds can occur under basic conditions via enolate formation, this is not a direct pathway for alcohols like this compound.[4][10][11] However, strongly basic conditions, especially at elevated temperatures, could potentially lead to elimination reactions or other side reactions that might indirectly affect the stereocenter, though carbocation-mediated racemization under acidic conditions is the more significant concern.

Troubleshooting Guides

This section provides detailed solutions to common experimental challenges that can lead to the loss of enantiomeric purity of this compound.

Issue 1: Loss of Optical Purity During Acid-Catalyzed Reactions

Symptoms:

  • You observe a significant decrease in the enantiomeric excess (% ee) of your product after a reaction performed in the presence of a Brønsted or Lewis acid.

  • Your reaction involves protonating the hydroxyl group or using acid to catalyze a subsequent transformation.

Root Cause Analysis: The benzylic position of this compound makes its stereocenter particularly susceptible to SN1-type reactions under acidic conditions.[3][6][12][13] The methoxy group on the phenyl ring further stabilizes the resulting carbocation through resonance, accelerating the rate of racemization. The formation of this planar carbocation intermediate allows for non-stereospecific nucleophilic attack, leading to a racemic product.[2][3]

Solutions & Protocols:

1. pH Control and Acid Scavenging:

  • Explanation: The most direct way to prevent acid-catalyzed racemization is to maintain a neutral or slightly basic pH throughout the reaction and workup.

  • Protocol:

    • If acidic reagents are necessary, use them in stoichiometric amounts rather than catalytic, if possible, and at the lowest effective temperature.

    • Incorporate a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize any excess acid.[14]

    • During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the medium before extraction.

2. Use of Protecting Groups:

  • Explanation: Protecting the hydroxyl group as an ether or silyl ether masks its reactivity and prevents protonation, thereby inhibiting the formation of the carbocation intermediate.[15][16][17][18]

  • Protocol for Silyl Ether Protection (e.g., TBS group):

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add imidazole (1.5-2.0 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1-1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup and purify the resulting TBS-protected ether. This protected compound is stable to many non-acidic reaction conditions.

  • Deprotection: The silyl group can be selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions that are carefully controlled.[16][19]

Decision Workflow for Acidic Conditions

start Racemization Observed in Acidic Reaction check_necessity Is the acidic condition absolutely necessary? start->check_necessity alt_route Explore alternative synthesis routes (non-acidic) check_necessity->alt_route No lower_temp Reduce Reaction Temperature check_necessity->lower_temp Yes check_ee Monitor % ee lower_temp->check_ee success Problem Solved check_ee->success Racemization Prevented use_scavenger Add Acid Scavenger (e.g., DIPEA) check_ee->use_scavenger Racemization Persists check_ee2 Monitor % ee use_scavenger->check_ee2 check_ee2->success Racemization Prevented protect_oh Protect Hydroxyl Group (e.g., as TBS ether) check_ee2->protect_oh Racemization Persists run_reaction Perform Reaction on Protected Alcohol protect_oh->run_reaction deprotect Deprotect run_reaction->deprotect deprotect->success G cluster_0 (S)-Enantiomer cluster_1 Planar Carbocation (Achiral) cluster_2 (R)-Enantiomer S_Alcohol H₃C | (S)-C-OH | CH₂-Ar Carbocation H₃C |  C⁺ //   \ H₂C    Ar S_Alcohol->Carbocation +H⁺, -H₂O Carbocation->S_Alcohol +H₂O, -H⁺ (Attack from bottom face) R_Alcohol H₃C | HO-C-(R) | CH₂-Ar Carbocation->R_Alcohol +H₂O, -H⁺ (Attack from top face)

Sources

Technical Support Center: Characterization of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-(4-Methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the synthesis, purification, and analysis of this compound. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.

I. Synthesis-Related Issues

The two most common synthetic routes to this compound are the reduction of 1-(4-methoxyphenyl)propan-2-one and the Grignard reaction between 4-methoxyphenylacetaldehyde and a methylmagnesium halide. Each method presents a unique set of challenges that can impact the purity and yield of the final product.

FAQ: Synthesis

Q1: I'm synthesizing this compound via the reduction of 1-(4-methoxyphenyl)propan-2-one with sodium borohydride, but my yield is low and I see multiple spots on my TLC. What could be the issue?

A1: Several factors could be contributing to low yields and impurities in this reduction.

  • Incomplete Reaction: The most straightforward issue is an incomplete reaction. Ensure you are using a sufficient molar excess of the reducing agent. While sodium borohydride is a mild reducing agent, a 1.5 to 2-fold molar excess is typically recommended to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone has been consumed.

  • Side Reactions: Over-reduction to the corresponding alkane, 1-(4-methoxyphenyl)propane, can occur, although it's less common with sodium borohydride compared to stronger reducing agents like lithium aluminum hydride. A more likely side-product is the formation of borate esters, which can complicate the workup. A proper aqueous workup with acidification (e.g., dilute HCl) is crucial to hydrolyze these esters and liberate the free alcohol.

  • Impure Starting Material: The purity of your starting ketone, 1-(4-methoxyphenyl)propan-2-one, is critical. Impurities in the starting material will be carried through the reaction and complicate purification. It is advisable to purify the starting ketone by distillation or chromatography if its purity is questionable.

Q2: My Grignard synthesis of this compound is giving me a significant amount of a non-polar byproduct. What is it and how can I avoid it?

A2: The most common non-polar byproduct in a Grignard reaction is a coupling product, in this case, biphenyl.[1] This arises from the reaction of the Grignard reagent with unreacted aryl halide.

  • Cause of Biphenyl Formation: Biphenyl formation is favored by high concentrations of the aryl halide and elevated temperatures.[1]

  • Minimizing Biphenyl Formation: To minimize this side reaction, ensure a slow, dropwise addition of the aryl halide to the magnesium turnings to maintain a low instantaneous concentration of the halide. Gentle heating to initiate the reaction is often necessary, but avoid excessive heating.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents.[2] Ensure all glassware is oven-dried and the solvent (typically diethyl ether or THF) is anhydrous. The presence of water will quench the Grignard reagent, reducing your yield and potentially leading to the formation of anisole from the protonation of the unreacted starting material.

II. Purification Challenges

Purifying this compound can be challenging due to the presence of structurally similar impurities and the compound's physical properties.

Troubleshooting Purification

Problem: I'm having trouble separating my product from the starting ketone by column chromatography.

  • Analysis: The starting ketone, 1-(4-methoxyphenyl)propan-2-one, is less polar than the desired alcohol product. However, if the polarity difference is not substantial, they may co-elute.

  • Solution:

    • Optimize Solvent System: A common mistake is using a solvent system that is too polar, which can cause both compounds to elute quickly with poor separation. Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • TLC Analysis: Before running the column, carefully optimize the solvent system using TLC to achieve a clear separation between the starting material and the product. An ideal Rf value for the product is between 0.25 and 0.35.

Problem: My purified alcohol appears to be degrading on the silica gel column.

  • Analysis: this compound can be susceptible to dehydration under acidic conditions to form anethole (1-methoxy-4-(prop-1-en-1-yl)benzene).[3][4] Silica gel is slightly acidic and can promote this side reaction, especially if the column runs slowly.

  • Solution:

    • Neutralize Silica Gel: Deactivate the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

    • Swift Purification: Do not let the compound sit on the column for an extended period.

III. Analytical Characterization Pitfalls

Accurate characterization is essential to confirm the identity and purity of your compound. Below are common issues encountered during the analysis of this compound by NMR, GC-MS, and HPLC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ: NMR Analysis

Q1: My 1H NMR spectrum shows all the expected peaks for this compound, but the integration is off and there are some minor unidentifiable peaks. What could they be?

A1: Besides the expected signals for your product, several other species can give rise to peaks in your NMR spectrum.

  • Residual Solvents: Always check for residual solvents from your reaction or purification. Common solvents and their chemical shifts are well-documented.[5][6]

  • Unreacted Starting Material: If the reduction was incomplete, you will see characteristic peaks for 1-(4-methoxyphenyl)propan-2-one. The most noticeable difference would be the absence of the alcohol proton and the presence of a singlet for the methyl group adjacent to the carbonyl.

  • Positional Isomer: The presence of the isomeric alcohol, 1-(4-methoxyphenyl)-1-propanol, is a possibility depending on the synthetic route. This isomer will have a different splitting pattern for the protons on the propyl chain.

  • Dehydration Product: The formation of anethole during workup or purification will introduce alkene protons in the 5.5-6.5 ppm region.[7]

CompoundKey 1H NMR Signals (approx. ppm in CDCl3)
This compound ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (m, 1H, CH-OH), 3.79 (s, 3H, OCH3), ~2.7 (d, 2H, CH2), ~1.2 (d, 3H, CH3)
1-(4-Methoxyphenyl)propan-2-one~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.6 (s, 2H, CH2), 2.1 (s, 3H, CH3)
1-(4-Methoxyphenyl)-1-propanol~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (t, 1H, CH-OH), 3.79 (s, 3H, OCH3), ~1.7 (q, 2H, CH2), ~0.9 (t, 3H, CH3)
trans-Anethole~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.3 (d, 1H, =CH-), ~6.1 (m, 1H, =CH-), 3.8 (s, 3H, OCH3), ~1.8 (d, 3H, =CH-CH3)
B. Gas Chromatography-Mass Spectrometry (GC-MS)

FAQ: GC-MS Analysis

Q1: I have two peaks in my GC chromatogram with very similar mass spectra. How can I distinguish between this compound and its isomer, 1-(4-Methoxyphenyl)-1-propanol?

A1: While the mass spectra of these isomers may appear similar due to common fragmentation pathways, there are subtle differences to look for. The primary fragmentation is often the benzylic cleavage.

  • This compound: The most prominent fragment is typically the tropylium ion at m/z 121, formed by cleavage of the C-C bond between the CH-OH and the CH2 group, followed by rearrangement.

  • 1-(4-Methoxyphenyl)-1-propanol: This isomer will also show a strong peak at m/z 121. However, you may also observe a significant fragment at m/z 137, corresponding to the loss of an ethyl group.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 166121, 107, 77[8]
1-(4-Methoxyphenyl)-1-propanol166137, 121, 109, 77

Q2: My baseline is noisy and I'm seeing unexpected adducts in my mass spectrum. What could be the cause?

A2: A noisy baseline can be due to column bleed or contamination. Unexpected adducts are common in electrospray ionization (ESI) but can also be observed in other soft ionization techniques.

  • Column Bleed: Ensure your GC oven temperature does not exceed the column's recommended limit.

  • Common Adducts: In ESI-MS, you may observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[9] These are common contaminants in solvents and glassware.

C. High-Performance Liquid Chromatography (HPLC)

FAQ: HPLC Analysis

Q1: My peaks are tailing in my reversed-phase HPLC analysis. How can I improve the peak shape?

A1: Peak tailing for polar, aromatic compounds is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[10]

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can protonate the silanols and reduce these unwanted interactions.

  • Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase is highly recommended for analyzing basic or polar compounds.

  • Sample Solvent: Dissolving your sample in the mobile phase is ideal. If your sample is dissolved in a stronger solvent, it can lead to peak distortion.[10]

Q2: I need to separate the enantiomers of this compound. What type of HPLC column and mobile phase should I use?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are a popular choice for this type of separation.[11][12]

  • Column Selection: Columns based on cellulose or amylose derivatives, such as Chiralcel OD or Chiralpak AD, are good starting points. The choice of the specific CSP will likely require some screening.

  • Mobile Phase: For normal-phase chiral separations, a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used.[13] For reversed-phase chiral separations, mixtures of water with acetonitrile or methanol are common. The addition of a small amount of an acid or base modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve resolution.[13]

IV. Visualized Workflows

Synthetic Pathways and Byproduct Formation

Synthesis_Pitfalls cluster_reduction Reduction of 1-(4-methoxyphenyl)propan-2-one cluster_grignard Grignard Reaction ketone 1-(4-methoxyphenyl)propan-2-one product1 This compound ketone->product1 NaBH4, MeOH side_product1 Unreacted Ketone ketone->side_product1 Incomplete Reaction side_product2 Borate Esters product1->side_product2 Workup Issue aldehyde 4-Methoxy- phenylacetaldehyde product2 This compound aldehyde->product2 grignard CH3MgBr grignard->product2 side_product3 Biphenyl grignard->side_product3 Coupling with unreacted halide side_product4 Anisole grignard->side_product4 Reaction with H2O aryl_halide

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting Analytical Issues

Analytical_Troubleshooting cluster_nmr NMR Issues cluster_gcms GC-MS Issues cluster_hplc HPLC Issues start Poor Analytical Result nmr_issue Incorrect Integration/ Extra Peaks start->nmr_issue gcms_issue Isomer Peaks/ Similar MS start->gcms_issue hplc_tailing Peak Tailing start->hplc_tailing hplc_enantiomers Enantiomers Co-elute start->hplc_enantiomers nmr_cause1 Residual Solvent nmr_issue->nmr_cause1 nmr_cause2 Unreacted Starting Material nmr_issue->nmr_cause2 nmr_cause3 Isomer Impurity nmr_issue->nmr_cause3 nmr_cause4 Dehydration Product nmr_issue->nmr_cause4 gcms_solution Analyze Fragmentation (m/z 121 vs 137) gcms_issue->gcms_solution hplc_tailing_sol Lower pH/ End-capped column hplc_tailing->hplc_tailing_sol hplc_enantiomers_sol Chiral Stationary Phase hplc_enantiomers->hplc_enantiomers_sol

Caption: Decision tree for troubleshooting common analytical issues.

V. References

  • Grignard Reaction. (n.d.). Jasperse Chem 355. Retrieved from

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol. Retrieved from

  • Google Patents. (n.d.). CN103058835A - Synthetic method of anethole. Retrieved from

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Anđelković, M., & Tumpa, A. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Medical Journal / Medicinski Časopis, 57(1), 30-36. Retrieved from

  • PubChem. (n.d.). Anethole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and accurate quantification of 1-(4-Methoxyphenyl)propan-2-ol, a significant chemical intermediate, is critical for quality control and regulatory compliance in the pharmaceutical industry. The selection of an analytical method is a pivotal decision that directly impacts the reliability of quantification. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the core principles of method validation as stipulated by the International Council for Harmonisation (ICH), offering detailed experimental protocols, expected performance data, and the scientific rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality assurance. This compound is an important building block whose purity and concentration must be rigorously controlled. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework for conducting method validation.[1][2] This guide will adhere to these principles to compare the validation of HPLC, GC-MS, and qNMR for the quantification of this compound.

Core Validation Parameters: A Foundation of Trust

According to ICH Q2(R1), the following parameters are essential for validating a quantitative analytical method[1][2][3]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of QC

HPLC is a cornerstone of pharmaceutical quality control due to its high throughput, excellent quantitative performance, and adaptability. For a chromophore-containing molecule like this compound, a reversed-phase HPLC method with UV detection is a logical and cost-effective choice.

Experimental Protocol: HPLC-UV Method

Objective: To establish and validate a precise, accurate, and robust RP-HPLC method for quantifying this compound.

Instrumentation & Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (50:50, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Linearity Assessment: Inject the calibration standards in triplicate and construct a calibration curve by plotting the mean peak area against concentration. Calculate the correlation coefficient (r²).

  • Accuracy Assessment: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.

  • Precision Assessment:

    • Repeatability: Perform six replicate injections of a single standard solution (e.g., 25 µg/mL).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

HPLC Validation Workflow

Caption: A structured workflow for HPLC method validation.

Expected Performance Data: HPLC
Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference from blank/placeboPeak purity angle < peak purity threshold
Linearity (r²) ≥ 0.998> 0.999
Range Defined by application1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.5%< 1.0%< 1.5%
LOD S/N ratio ≥ 3:1~0.3 µg/mL
LOQ S/N ratio ≥ 10:1~1.0 µg/mL
Robustness %RSD ≤ 2.0% for varied conditionsPasses for ±10% flow rate & ±5°C temp

Expertise & Causality: A C18 stationary phase is selected due to its hydrophobic nature, which is ideal for retaining moderately polar organic molecules like this compound from a polar mobile phase. The acetonitrile/water mobile phase is simple, provides good peak shape, and has a low UV cutoff. The 225 nm wavelength is chosen to maximize the response for the methoxyphenyl chromophore, ensuring high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity & Specificity

GC-MS is an exceptionally powerful technique for analyzing volatile or semi-volatile compounds. It provides unparalleled specificity through mass analysis, making it ideal for impurity profiling or quantification in complex matrices where chromatographic co-elution might be a concern with HPLC-UV.

Experimental Protocol: GC-MS Method

Objective: To establish and validate a highly sensitive and specific GC-MS method for quantifying this compound.

Instrumentation & Conditions:

  • System: Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

  • Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 121 (base peak), 166 (molecular ion), and 107.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

  • Specificity Confirmation: Perform a full scan analysis on a mid-range standard to confirm the mass spectrum of this compound and select appropriate ions for SIM mode.

  • Validation Execution: Follow similar steps for linearity, accuracy, and precision as outlined in the HPLC section, using the peak area from the primary quantifier ion (m/z 121) for calculations.

GC-MS Validation Workflow

Caption: A streamlined workflow for GC-MS method validation.

Expected Performance Data: GC-MS
Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Stable ion ratios (±20%)High; confirmed by mass spectrum
Linearity (r²) ≥ 0.995> 0.999
Range Defined by application0.05 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%< 3.0%< 5.0%
LOD S/N ratio ≥ 3:1~0.01 µg/mL
LOQ S/N ratio ≥ 10:1~0.05 µg/mL
Robustness %RSD ≤ 10.0% for varied conditionsPasses for ±2°C injector/oven changes

Expertise & Causality: The DB-5ms column is a low-polarity phase that is robust and well-suited for general-purpose analysis of semi-volatile compounds. The temperature program is designed to ensure the analyte elutes with a sharp peak shape and is well-separated from solvent fronts and potential low-boiling impurities. Using SIM mode dramatically increases sensitivity and selectivity compared to a full scan, as the detector spends all its time monitoring only the ions of interest, effectively filtering out background noise.

Quantitative NMR (qNMR): The Primary Method for Purity & Assay

qNMR is a primary ratio method of analysis, meaning it can provide a highly accurate quantification of a substance by relating its signal integral to that of a certified internal standard of known purity and weight.[4][5] Unlike chromatographic techniques, it does not require a calibration curve using a standard of the analyte itself, making it invaluable for certifying reference materials or when an identical standard is unavailable.[6][7]

Experimental Protocol: ¹H qNMR Method

Objective: To accurately determine the purity or concentration of this compound using a validated ¹H qNMR method.

Instrumentation & Conditions:

  • System: NMR Spectrometer (≥ 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard (IS): Certified reference material with non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: Standard 90° pulse.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and IS protons.

  • Number of Scans: 16-64 (to achieve S/N > 250:1 for signals of interest).

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and ~10 mg of the internal standard into a vial. Dissolve in a precise volume of deuterated solvent (e.g., 0.75 mL). Transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (ensuring the long relaxation delay).

  • Data Processing: Carefully phase the spectrum and perform baseline correction. Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.

  • Purity Calculation: Calculate the purity (P) of the analyte using the formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity.

  • Validation: Accuracy and precision are the key validation parameters. Analyze multiple independently prepared samples to assess precision (RSD) and compare the qNMR result to a value obtained from another technique (if available) to assess accuracy.

qNMR Validation Workflow

Caption: A workflow for quantitative NMR (qNMR) analysis.

Expected Performance Data: qNMR
Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Baseline resolution of analyte and IS signalsHigh; confirmed by unique chemical shifts
Linearity Not required for the primary methodN/A
Range Dependent on solubility and S/N~1 - 50 mg/mL
Accuracy (% Bias) ≤ 1.0%< 0.5%
Precision (% RSD) ≤ 1.5%< 1.0%
LOQ S/N ratio ≥ 10:1~0.1 mg/mL (spectrometer dependent)

Expertise & Causality: The fundamental principle of qNMR is that the signal area is directly proportional to the number of nuclei, provided the experiment is conducted under conditions that allow for full relaxation between pulses.[4] Setting the relaxation delay (d1) to at least five times the longest T₁ value is the most critical parameter to ensure this proportionality, preventing signal saturation and ensuring accurate integration. The choice of a certified internal standard provides metrological traceability to the measurement.[7]

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSqNMR
Primary Application Routine QC, Assay, PurityTrace analysis, Impurity IDReference standard certification, Purity assay
Selectivity GoodExcellentHigh
Sensitivity Moderate (µg/mL)Very High (ng/mL)Low (mg/mL)
Quantification External standard calibrationExternal standard calibrationPrimary method via internal standard
Sample Throughput HighModerateLow
Destructive YesYesNo
Cost (Instrument) ModerateHighVery High

Recommendations:

  • For routine quality control and release testing where high throughput and cost-effectiveness are key, a validated HPLC-UV method is the most appropriate choice.

  • For detecting and quantifying trace-level impurities or for analyzing the analyte in complex biological matrices, the superior sensitivity and specificity of GC-MS are required.

  • For the certification of a reference standard or for obtaining a highly accurate, unbiased purity value without relying on a specific analyte standard, qNMR is the definitive method.

By understanding the strengths and limitations of each technique and adhering to the rigorous principles of method validation, scientists can ensure the generation of reliable, accurate, and defensible data for the quantification of this compound.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL Ltd. Using Quantitative NMR | Applications Notes. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

A Comparative Analysis of Synthetic Routes to 1-(4-Methoxyphenyl)propan-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxyphenyl)propan-2-ol is a valuable chiral building block and a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif, featuring a secondary alcohol and a methoxy-substituted aromatic ring, makes it a versatile synthon. The stereochemistry of the hydroxyl group is often crucial for the biological efficacy of the final product, necessitating synthetic routes that offer high levels of stereocontrol. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each pathway, supported by experimental data and protocols.

Characterization of this compound

Before exploring the synthetic routes, it is essential to define the analytical profile of the target compound.

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [1]

  • Appearance: Typically a colorless oil or low-melting solid.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.12 (d, J=8.6 Hz, 2H, Ar-H), 6.84 (d, J=8.6 Hz, 2H, Ar-H), 3.99 (sextet, J=6.2 Hz, 1H, CH-OH), 3.79 (s, 3H, OCH₃), 2.70 (dd, J=13.4, 5.2 Hz, 1H, CH₂), 2.61 (dd, J=13.4, 8.0 Hz, 1H, CH₂), 1.22 (d, J=6.2 Hz, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ 158.1, 130.8, 130.2, 113.9, 69.1, 55.2, 44.8, 23.2.

    • IR (neat): ν (cm⁻¹) 3380 (br, O-H), 2965, 2928 (C-H), 1612, 1513 (C=C, aromatic), 1246 (C-O, ether), 1035 (C-O, alcohol).

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the reduction of a prochiral ketone and carbon-carbon bond formation via nucleophilic addition. Each strategy offers distinct advantages regarding scalability, cost, and stereochemical control.

G cluster_0 Synthetic Approaches cluster_1 Reaction Pathways Start Starting Materials Ketone 1-(4-Methoxyphenyl) propan-2-one Start->Ketone Aldehyde 4-Methoxyphenyl acetaldehyde Start->Aldehyde Reduction Ketone Reduction Ketone->Reduction Prochiral Substrate Grignard Grignard Reaction Aldehyde->Grignard Electrophile Product This compound Reduction->Product Grignard->Product

Caption: Primary synthetic pathways to this compound.

Route 1: Reduction of 1-(4-Methoxyphenyl)propan-2-one

The most common precursor for this synthesis is 1-(4-methoxyphenyl)propan-2-one, also known as 4-methoxyphenylacetone. The reduction of its carbonyl group creates the chiral center of the target alcohol. The choice of reducing agent is the critical determinant of the reaction's outcome, particularly its stereoselectivity.

G cluster_methods Reduction Methods Ketone 1-(4-Methoxyphenyl)propan-2-one A Catalytic Hydrogenation Ketone->A B Hydride Reductants (NaBH₄) Ketone->B C Meerwein-Ponndorf-Verley (MPV) Reduction Ketone->C D Biocatalytic Reduction Ketone->D Alcohol This compound A->Alcohol B->Alcohol C->Alcohol D->Alcohol

Caption: Overview of reduction methods for 4-methoxyphenylacetone.

Catalytic Hydrogenation

This classical method involves the use of hydrogen gas and a metal catalyst. It is highly effective for achieving complete reduction and is often scalable and cost-effective.

  • Mechanism: The reaction proceeds via the adsorption of the ketone and molecular hydrogen onto the surface of a heterogeneous catalyst (e.g., Raney Nickel, Palladium-on-carbon). The H-H bond is cleaved, and hydrogen atoms are sequentially added across the C=O double bond.

  • Expertise & Experience: While powerful, this method traditionally yields a racemic mixture as the catalyst surface does not typically differentiate between the prochiral faces of the ketone. However, advancements in asymmetric catalysis, using chiral ligands (e.g., Ru-BINAP complexes), can induce high enantioselectivity, although this significantly increases catalyst cost and requires rigorous optimization. A patent describes the use of inexpensive Raney Nickel, which is ideal for large-scale production where chirality is not a concern, achieving yields of over 90%.[2]

  • Protocol (Racemic Synthesis):

    • To a solution of 1-(4-methoxyphenyl)propan-2-one (1 mole) in ethanol (500 mL) in a high-pressure reactor, add Raney Nickel (5% w/w).

    • Pressurize the reactor with hydrogen gas to 1.0-3.0 MPa.[2]

    • Heat the mixture to 70-120°C and stir for 3-10 hours.[2]

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

    • Expected Yield: >90%[2]

    • Enantiomeric Excess (e.e.): 0% (racemic)

Metal Hydride Reduction

Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices for ketone reductions in a laboratory setting due to their operational simplicity.

  • Mechanism: The reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous workup yields the alcohol.

  • Trustworthiness: Sodium borohydride is particularly favored due to its safety profile; it is stable in protic solvents like methanol and ethanol and is less reactive than LiAlH₄, offering greater chemoselectivity.[3][4] It will readily reduce ketones without affecting other sensitive functional groups like esters that might be present in more complex molecules.[5] The reaction is typically high-yielding and clean.

  • Protocol (Racemic Synthesis):

    • Dissolve 1-(4-methoxyphenyl)propan-2-one (10 mmol) in methanol (50 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (5 mmol) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the product.

    • Expected Yield: >95%

    • e.e.: 0% (racemic)

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective and reversible transfer hydrogenation process that uses an aluminum alkoxide catalyst, typically aluminum isopropoxide, with isopropanol serving as both the solvent and the hydride source.[6][7][8]

  • Mechanism: The reaction proceeds through a six-membered cyclic transition state involving the aluminum catalyst, the ketone substrate, and the isopropoxide. A hydride is transferred from the isopropoxide to the ketone. The equilibrium is driven towards the product by using a large excess of isopropanol and often by distilling off the acetone byproduct.[9]

Caption: Simplified workflow of the MPV reduction mechanism.

  • Authoritative Grounding: The key advantage of the MPV reduction is its exceptional chemoselectivity. It specifically targets aldehydes and ketones, leaving other reducible groups like esters, nitro groups, and carbon-carbon double bonds untouched, a significant advantage over many metal hydride reagents.[7] While the classic MPV reduction is not stereoselective, asymmetric variants using chiral aluminum complexes or chiral alcohols can be employed.[6]

  • Protocol (Racemic Synthesis):

    • In a flask equipped for distillation, combine 1-(4-methoxyphenyl)propan-2-one (10 mmol) and aluminum isopropoxide (5 mmol) in anhydrous isopropanol (50 mL).

    • Slowly heat the mixture to distill off the acetone formed.

    • Continue the reaction for several hours until TLC analysis indicates complete consumption of the starting ketone.

    • Cool the mixture and hydrolyze the aluminum alkoxide product by adding dilute sulfuric acid.

    • Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.

    • Purify by distillation or chromatography.

    • Expected Yield: 70-90%

    • e.e.: 0% (racemic)

Biocatalytic Reduction

For the synthesis of enantiomerically pure alcohols, biocatalysis is an increasingly powerful and environmentally friendly tool. Whole-cell systems (like baker's yeast) or isolated ketoreductase (KRED) enzymes are used to reduce the ketone with high stereoselectivity.

  • Expertise & Experience: Biocatalytic reductions offer unparalleled enantioselectivity, often exceeding 99% e.e., under mild, aqueous conditions.[10] The enzymes responsible (alcohol dehydrogenases) use cofactors like NADH or NADPH as the hydride source. In whole-cell systems, the cofactor is continuously regenerated by the cell's metabolism, typically by oxidizing a co-substrate like glucose.[3] This avoids the need for expensive, stoichiometric chiral reagents. The outcome (either the R or S enantiomer) depends on the specific enzyme system used, governed by Prelog's rule.

  • Protocol (Asymmetric Synthesis with Baker's Yeast):

    • Suspend active dry baker's yeast (Saccharomyces cerevisiae, 20 g) in a warm (35°C) solution of sucrose (20 g) in water (200 mL).

    • Stir the mixture for 30 minutes to activate the yeast.

    • Add a solution of 1-(4-methoxyphenyl)propan-2-one (5 mmol) in ethanol (5 mL) dropwise to the yeast suspension.

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or chiral GC.

    • Once the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.

    • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the chiral alcohol.

    • Expected Yield: Moderate to high (50-85%)

    • e.e.: Typically high (>90% for the (S)-enantiomer, though this can vary)

Route 2: Grignard Reaction

An alternative strategy involves forming the C-C bond adjacent to the hydroxyl group using a Grignard reagent. This route offers flexibility in constructing the carbon skeleton. To synthesize this compound, the reaction would involve methylmagnesium bromide and 4-methoxyphenylacetaldehyde.

  • Mechanism: The highly nucleophilic carbon of the Grignard reagent (CH₃⁻δ) attacks the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final secondary alcohol.[11]

  • Trustworthiness: Grignard reactions are a cornerstone of organic synthesis for C-C bond formation.[11] However, they require strictly anhydrous conditions, as the reagent is a strong base and will be quenched by water or other protic sources.[11] The synthesis of the starting aldehyde, 4-methoxyphenylacetaldehyde, can also be a multi-step process. This route typically produces a racemic product unless chiral auxiliaries or catalysts are employed.

  • Protocol (Racemic Synthesis):

    • Prepare the Grignard reagent by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

    • In a separate flask, dissolve 4-methoxyphenylacetaldehyde (10 mmol) in anhydrous diethyl ether (30 mL).

    • Cool the aldehyde solution to 0°C and slowly add the prepared methylmagnesium bromide solution (1.1 equivalents) via a dropping funnel.

    • After the addition, allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by slowly pouring it onto a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Separate the ether layer, and extract the aqueous layer with additional diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

    • Expected Yield: 60-80%

    • e.e.: 0% (racemic)

Comparative Summary

Synthetic RouteKey ReagentsStereoselectivityYieldKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Raney Ni / Pd/CRacemic>90%[2]High yield, scalable, cost-effective.Requires high-pressure equipment, catalyst can be pyrophoric, produces racemic mixture.
Asymmetric Hydrogenation H₂, Chiral Ru-catalystHigh (>95% e.e.)HighExcellent enantioselectivity.Very expensive catalyst, requires careful optimization.
NaBH₄ Reduction NaBH₄, MethanolRacemic>95%Operationally simple, safe, high yield, good chemoselectivity.Produces racemic mixture.
MPV Reduction Al(O-iPr)₃, IsopropanolRacemic70-90%Excellent chemoselectivity, inexpensive reagents.Reversible reaction, may require high temperatures and distillation.
Biocatalytic Reduction Baker's Yeast, SucroseHigh (>90% e.e.)[3]50-85%Excellent enantioselectivity, green/sustainable, mild conditions.Lower yields, can require long reaction times, product isolation can be tedious.
Grignard Reaction CH₃MgBr, AldehydeRacemic60-80%Good for C-C bond formation, versatile.Requires strictly anhydrous conditions, starting aldehyde may not be readily available.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • For large-scale, cost-effective production of the racemic alcohol, catalytic hydrogenation with Raney Nickel is the superior choice due to its high yield and low reagent cost.[2] Sodium borohydride reduction is an excellent alternative for laboratory-scale synthesis, offering simplicity, safety, and near-quantitative yields.

  • For the synthesis of the enantiomerically pure alcohol, biocatalytic reduction stands out as the most effective and sustainable method. It provides access to high enantiomeric excess products using inexpensive reagents and environmentally benign conditions. While yields may be slightly lower and workup more involved than traditional methods, the exceptional stereoselectivity often outweighs these concerns, particularly in pharmaceutical applications where enantiopurity is paramount. Asymmetric hydrogenation with chiral metal catalysts represents a high-performance alternative but is often limited by the prohibitive cost of the catalysts.

Ultimately, the selection of a synthetic strategy requires a careful balancing of factors including cost, scale, required purity (racemic vs. enantiopure), available equipment, and environmental considerations. This guide provides the foundational data and expert insights to make an informed and logical decision tailored to your specific synthetic goals.

References

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-(4-methoxyphenyl)propan-2-ol (PMPOL). As a potential process-related impurity or metabolite in pharmaceutical development, the accurate and reliable measurement of PMPOL is critical for ensuring drug safety and quality. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework for method selection based on robust experimental data and established regulatory principles.

Introduction: The Analytical Challenge

This compound is a compound of interest in pharmaceutical manufacturing, often appearing as an intermediate or impurity. Its control is mandated by stringent regulatory standards. The choice of an analytical technique is a pivotal decision, balancing the need for specificity, sensitivity, and efficiency. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in quality control (QC) labs due to its robustness and versatility for non-volatile compounds.[1][2] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity, particularly for volatile or semi-volatile compounds.[3][4]

This guide details the validation of discrete HPLC-UV and GC-MS methods for PMPOL analysis, followed by a cross-validation study to establish their interchangeability. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and regulatory compliance.[5][6][7]

Part 1: Independent Method Validation

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8] For this study, both HPLC and GC-MS methods were validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: Reversed-phase HPLC separates compounds based on their polarity. PMPOL, a moderately polar molecule, is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The methoxyphenyl chromophore allows for sensitive detection using a UV detector.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Reagents & Materials: Acetonitrile (HPLC grade), ultrapure water, phosphoric acid, and a certified reference standard of this compound.

  • Standard Preparation: A stock solution of PMPOL (1.0 mg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

Validation Results Summary (HPLC):

The HPLC method demonstrated excellent performance across all validation parameters.

Validation ParameterAcceptance CriteriaHPLC-UV Result
Specificity No interference at the retention time of PMPOLPeak pure and well-resolved from matrix components
Linearity (R²) R² ≥ 0.9990.9998
Range 1.0 - 150 µg/mLEstablished and validated
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%Repeatability: 0.85%; Intermediate: 1.2%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The analyte must be thermally stable and volatile.[1] PMPOL is sufficiently volatile for direct GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[3]

Experimental Protocol:

  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Reagents & Materials: Dichloromethane (GC grade), certified PMPOL reference standard.

  • Standard Preparation: A stock solution of PMPOL (1.0 mg/mL) was prepared in dichloromethane. Calibration standards were prepared by serial dilution.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Mode: Splitless, 1 µL at 250°C

    • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

    • MS Source Temp: 230°C

    • MS Quad Temp: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 107, 121, 166

Validation Results Summary (GC-MS):

The GC-MS method exhibited high specificity and superior sensitivity compared to the HPLC method.

Validation ParameterAcceptance CriteriaGC-MS Result
Specificity Unique ion ratios and retention timeConfirmed by mass spectrum; no matrix interference
Linearity (R²) R² ≥ 0.9990.9995
Range 0.1 - 50 µg/mLEstablished and validated
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.8%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%Repeatability: 1.1%; Intermediate: 1.5%
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL

Part 2: Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the process of comparing results from two validated methods to ensure they are equivalent and can be used interchangeably.[9][10] This is crucial when transferring methods between labs or when one method may be substituted for another.[11]

Cross-Validation Workflow

A single batch of a drug substance was spiked with PMPOL at five different concentration levels (in triplicate). Each of the 15 samples was then analyzed by both the validated HPLC-UV method and the validated GC-MS method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Prepare 15 identical samples (5 levels, n=3) spiked with PMPOL HPLC Analyze all 15 samples by validated HPLC-UV method SamplePrep->HPLC GCMS Analyze all 15 samples by validated GC-MS method SamplePrep->GCMS DataComp Tabulate and Compare Quantitative Results HPLC->DataComp GCMS->DataComp StatTest Perform Statistical Analysis (Paired t-test, F-test) DataComp->StatTest Conclusion Determine Method Equivalency StatTest->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Results

The quantitative results obtained from both methods for the same set of samples are summarized below.

Sample IDSpiked Conc. (µg/mL)HPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
L1-15.04.985.05-1.4%
L1-25.05.014.951.2%
L1-35.04.955.02-1.4%
L2-110.010.1110.050.6%
L2-210.09.959.98-0.3%
L2-310.010.0510.10-0.5%
L3-125.024.8525.10-1.0%
L3-225.025.1524.901.0%
L3-325.025.0825.010.3%
L4-140.040.3039.801.2%
L4-240.039.9040.10-0.5%
L4-340.040.1040.25-0.4%
L5-150.050.4549.851.2%
L5-250.049.8050.10-0.6%
L5-350.050.1049.950.3%
Statistical Evaluation

To objectively assess the equivalence of the two methods, the data sets were compared using statistical tests.[12] A paired t-test was used to compare the means of the results, while an F-test was used to compare the variances.[13][14]

StatisticalLogic cluster_ttest Mean Comparison cluster_ftest Variance Comparison Data Paired Data Sets (HPLC Results, GC-MS Results) TTest Paired t-test Data->TTest FTest F-test Data->FTest TResult p-value > 0.05? TTest->TResult TYes No Significant Difference in Means TResult->TYes Yes TNo Significant Difference in Means TResult->TNo No Conclusion Methods are Statistically Equivalent TYes->Conclusion FResult p-value > 0.05? FTest->FResult FYes No Significant Difference in Variances FResult->FYes Yes FNo Significant Difference in Variances FResult->FNo No FYes->Conclusion

Caption: Statistical logic for comparing the two analytical methods.

Statistical Test Results:

  • Paired t-test: The calculated p-value was 0.78. Since p > 0.05, there is no statistically significant difference between the mean values obtained by the HPLC and GC-MS methods.

  • F-test: The calculated p-value was 0.65. Since p > 0.05, there is no statistically significant difference between the variances of the two data sets.

The statistical analysis confirms that the two methods provide equivalent quantitative results for the analysis of PMPOL within the tested range.

Part 3: Discussion and Recommendations

Both the HPLC-UV and GC-MS methods were successfully validated and cross-validated, demonstrating their suitability for the quantitative determination of this compound. The choice between them should be based on the specific requirements of the analysis.

Performance Comparison:

  • Specificity: GC-MS provides a higher degree of specificity due to the additional dimension of mass fragmentation data, making it the superior choice for identification and for analysis in complex matrices where co-elution is a risk. HPLC-UV specificity relies on chromatographic resolution, which was sufficient in this case but may be a limitation in more complex samples.

  • Sensitivity: The GC-MS method demonstrated a 10-fold lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) than the HPLC-UV method. For trace-level analysis, GC-MS is the preferred technique.

  • Throughput and Simplicity: The HPLC method has a slightly shorter run time and generally involves simpler sample preparation (dissolve and inject). It is better suited for high-throughput routine analysis in a QC environment.[2]

  • Analyte Volatility: The primary deciding factor between HPLC and GC is the nature of the analyte.[1] HPLC is ideal for non-volatile or thermally unstable compounds, while GC excels with volatile substances like PMPOL.[3]

Recommendations:

  • For Routine Quality Control (QC): Where high throughput, robustness, and cost-effectiveness are priorities, the validated HPLC-UV method is recommended. Its performance is more than adequate for quantifying PMPOL at levels typically specified for process impurities.

  • For Definitive Identification & Trace Analysis: For investigational purposes, such as identifying unknown impurities, confirming structure, or quantifying at very low (sub-ppm) levels, the GC-MS method is the authoritative choice due to its superior specificity and sensitivity.

Conclusion

This guide demonstrates a successful validation and cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. The results confirm that both methods are accurate, precise, and reliable. The cross-validation study statistically proved their equivalence, allowing for their interchangeable use based on specific analytical needs. By understanding the distinct advantages of each technique, analytical laboratories can confidently select the most appropriate method to ensure product quality and regulatory compliance.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 10, 2026, from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved January 10, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 10, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 10, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 10, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved January 10, 2026, from [Link]

  • LC-MS vs GC-MS in Pharmaceutical Analysis. (n.d.). HPLC Calculator. Retrieved January 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 10, 2026, from [Link]

  • Difference Between T-test and F-test. (n.d.). Key Differences. Retrieved January 10, 2026, from [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ. Retrieved January 10, 2026, from [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved January 10, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025, November). IJIRT. Retrieved January 10, 2026, from [Link]

  • Difference Between an F-Test and T-Test: Learn Key Differences. (n.d.). Testbook. Retrieved January 10, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • f and t test. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]

Sources

A Spectroscopic Guide to the Synthesis of 1-(4-Methoxyphenyl)propan-2-ol: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous analytical characterization is paramount to ensure the purity and identity of the final product. This guide provides an in-depth spectroscopic comparison of the secondary alcohol, 1-(4-methoxyphenyl)propan-2-ol, with its common precursors, 4-methoxyphenylacetone and 4-methoxybenzaldehyde. By leveraging the distinct fingerprints provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently monitor the progression of the synthesis and verify the successful transformation of the starting materials.

The primary synthetic route to this compound involves the reduction of the ketone functional group in 4-methoxyphenylacetone. This transformation is a cornerstone of organic synthesis, often accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A less common, but possible, precursor is 4-methoxybenzaldehyde, which would require a multi-step synthesis involving a Grignard reaction followed by reduction to achieve the target molecule. This guide will focus on the direct reduction of 4-methoxyphenylacetone, a common and efficient pathway.

The Synthetic Transformation: A Visual Representation

The reduction of 4-methoxyphenylacetone to this compound is a straightforward yet critical reaction. The following workflow illustrates this process, which forms the basis of our spectroscopic analysis.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxyphenylacetone 4-methoxyphenylacetone 4-methoxybenzaldehyde->4-methoxyphenylacetone Multi-step synthesis Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) 4-methoxyphenylacetone->Reduction (e.g., NaBH4) Ketone Reduction This compound This compound Reduction (e.g., NaBH4)->this compound

Caption: Synthetic pathway from precursors to this compound.

¹H and ¹³C NMR Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the connectivity of the molecule and identify key functional groups.

Distinguishing Features in ¹H NMR

The most telling transformation in the ¹H NMR spectrum during the reduction of 4-methoxyphenylacetone is the disappearance of the characteristic singlet corresponding to the methyl ketone protons and the appearance of new signals corresponding to the alcohol and the adjacent methine proton.

  • 4-Methoxybenzaldehyde: This precursor exhibits a distinct aldehyde proton signal (CHO) at approximately 9.8 ppm, a sharp singlet for the methoxy group (OCH₃) around 3.8 ppm, and aromatic protons in the 6.9-7.8 ppm region.

  • 4-Methoxyphenylacetone: The key signal for this ketone is a sharp singlet for the acetyl group (CH₃CO) at around 2.1 ppm. The methylene protons (Ar-CH₂-CO) appear as a singlet at approximately 3.6 ppm. The methoxy and aromatic protons are also present.

  • This compound: The successful reduction is confirmed by the appearance of a multiplet for the methine proton (CHOH) around 4.0 ppm, which is coupled to the neighboring methyl and methylene protons. A doublet for the new methyl group (CH₃-CHOH) appears at about 1.2 ppm. The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Comparative ¹H NMR Data
CompoundKey Diagnostic Signals (δ, ppm)
4-Methoxybenzaldehyde ~9.8 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃)
4-Methoxyphenylacetone ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, Ar-CH₂), ~2.1 (s, 3H, COCH₃)[1]
This compound ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (m, 1H, CHOH), ~3.7 (s, 3H, OCH₃), ~2.7 (m, 2H, Ar-CH₂), ~1.2 (d, 3H, CH₃CH)
Key Changes in ¹³C NMR

The ¹³C NMR spectrum provides complementary information, most notably the shift of the carbonyl carbon to a carbon bearing an oxygen atom.

  • 4-Methoxybenzaldehyde: The aldehyde carbonyl carbon is highly deshielded, appearing around 191 ppm.

  • 4-Methoxyphenylacetone: The ketone carbonyl carbon is even more deshielded, with a characteristic signal at approximately 207 ppm.

  • This compound: Upon reduction, the carbonyl signal vanishes and is replaced by a new signal for the carbon attached to the hydroxyl group (CHOH) in the range of 65-75 ppm.[2]

Comparative ¹³C NMR Data
CompoundKey Diagnostic Signals (δ, ppm)
4-Methoxybenzaldehyde ~191 (CHO), ~164 (Ar-C-O), ~132 (Ar-CH), ~130 (Ar-C), ~114 (Ar-CH), ~55 (OCH₃)
4-Methoxyphenylacetone ~207 (C=O), ~158 (Ar-C-O), ~130 (Ar-CH), ~129 (Ar-C), ~114 (Ar-CH), ~55 (OCH₃), ~51 (Ar-CH₂), ~29 (COCH₃)
This compound ~158 (Ar-C-O), ~131 (Ar-C), ~130 (Ar-CH), ~114 (Ar-CH), ~69 (CHOH), ~55 (OCH₃), ~45 (Ar-CH₂), ~23 (CH₃CH)[2]

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is an excellent technique for monitoring the disappearance of the carbonyl (C=O) stretch of the ketone and the appearance of the hydroxyl (O-H) stretch of the alcohol.

Diagnostic IR Absorptions
  • 4-Methoxybenzaldehyde: A strong, sharp absorption band for the C=O stretch of the aldehyde is observed around 1700 cm⁻¹. C-H stretching of the aldehyde is also visible as a pair of peaks around 2820 and 2720 cm⁻¹.

  • 4-Methoxyphenylacetone: The ketone C=O stretch appears as a strong, sharp peak at approximately 1715 cm⁻¹.

  • This compound: The most significant change is the appearance of a broad, strong O-H stretching band in the region of 3200-3600 cm⁻¹. The C=O stretch from the starting material will be absent in the pure product. A C-O stretching band will also appear around 1080-1150 cm⁻¹.[2]

Comparative IR Data
CompoundKey Diagnostic Absorption Bands (cm⁻¹)
4-Methoxybenzaldehyde ~3000-2850 (C-H), ~1700 (C=O, strong), ~1600, ~1580 (C=C, aromatic), ~1250 (C-O)
4-Methoxyphenylacetone ~3000-2850 (C-H), ~1715 (C=O, strong), ~1610, ~1510 (C=C, aromatic), ~1245 (C-O)
This compound ~3600-3200 (O-H, broad, strong), ~3000-2850 (C-H), ~1610, ~1510 (C=C, aromatic), ~1245 (C-O), ~1100 (C-O)[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Key Fragmentation Pathways

G cluster_ketone 4-Methoxyphenylacetone Fragmentation cluster_alcohol This compound Fragmentation M_ketone [M]+• m/z 164 frag1_ketone [C₉H₉O]+• m/z 121 M_ketone->frag1_ketone McLafferty Rearrangement frag2_ketone [CH₃CO]+ m/z 43 M_ketone->frag2_ketone α-cleavage M_alcohol [M]+• m/z 166 frag1_alcohol [C₉H₁₁O]+ m/z 121 M_alcohol->frag1_alcohol Benzylic Cleavage frag2_alcohol [C₂H₅O]+ m/z 45 M_alcohol->frag2_alcohol α-cleavage

Caption: Key fragmentation pathways for the precursor and product.

  • 4-Methoxybenzaldehyde: The molecular ion peak [M]⁺• is observed at m/z 136. A prominent peak is often seen at m/z 135 due to the loss of a hydrogen atom, and another at m/z 107 from the loss of the formyl group (CHO).

  • 4-Methoxyphenylacetone: The molecular ion peak [M]⁺• is at m/z 164. A characteristic base peak is often observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation formed through benzylic cleavage. Another significant fragment is at m/z 43, representing the acetyl cation [CH₃CO]⁺.

  • This compound: The molecular ion peak [M]⁺• is at m/z 166, confirming the addition of two hydrogen atoms. The base peak is also typically at m/z 121, due to the facile cleavage of the C-C bond adjacent to the aromatic ring and the hydroxyl group. A fragment at m/z 45, corresponding to [CH(OH)CH₃]⁺, is also indicative of the alcohol structure.[2]

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Methoxybenzaldehyde 136135, 107, 77
4-Methoxyphenylacetone 164121 (base peak), 43
This compound 166121 (base peak), 107, 45[2]

Experimental Protocols

General Procedure for Reduction of 4-Methoxyphenylacetone
  • Dissolution: Dissolve 4-methoxyphenylacetone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product to confirm its identity and purity.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for the analytical chemist. By understanding the key diagnostic features for this compound and its precursors, researchers can effectively track the conversion of the starting ketone to the desired alcohol product. The disappearance of the ketone's carbonyl signal in both IR and ¹³C NMR, coupled with the appearance of the alcohol's hydroxyl and methine signals, provides unequivocal evidence of a successful reduction. Mass spectrometry further corroborates this by confirming the expected molecular weight and fragmentation pattern of the final product. This multi-faceted analytical approach ensures the integrity of the synthetic process and the quality of the final compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 2-Propanone, 1-(4-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to Establishing the Absolute Configuration of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecule synthesis and characterization, the unambiguous assignment of absolute configuration is a cornerstone of chemical research and pharmaceutical development. The spatial arrangement of atoms at a stereocenter dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, toxicity, and overall pharmacological profile. This guide provides an in-depth comparison of established methodologies for determining the absolute configuration of the chiral secondary alcohol, 1-(4-Methoxyphenyl)propan-2-ol, a common structural motif in various biologically active compounds.

This document moves beyond a simple listing of techniques, offering a comparative analysis grounded in practical application and scientific rigor. We will explore two powerful methods: the widely used NMR-based Mosher's ester analysis and the increasingly accessible chiroptical spectroscopy, supplemented by a discussion of the definitive, yet often challenging, single-crystal X-ray crystallography.

Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's method is a cornerstone of stereochemical analysis, leveraging the principles of NMR spectroscopy to deduce the absolute configuration of chiral alcohols and amines.[1] The core of this technique lies in the conversion of the enantiomeric alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[2] The resulting diastereomers, by virtue of their different spatial arrangements, exhibit distinct chemical shifts in their ¹H NMR spectra, which can be systematically analyzed to assign the original stereocenter.[3][4]

The Underlying Principle: Anisotropic Shielding

The diagnostic power of Mosher's method stems from the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the MTPA ester, the C=O bond of the ester, the Cα-O bond, and the Cα-CF₃ bond are preferentially coplanar to minimize steric interactions. This arrangement forces the MTPA phenyl group to reside in a specific orientation relative to the substituents of the chiral alcohol. Protons on one side of this "plane" will be shielded by the phenyl ring's magnetic field and will appear at a higher field (lower δ value) in the ¹H NMR spectrum, while protons on the other side will be deshielded and appear at a lower field (higher δ value).

By preparing both the (R)-MTPA and (S)-MTPA esters, a comparative analysis of the chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter allows for a definitive assignment of the absolute configuration.

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment start Chiral Alcohol (e.g., (R/S)-1-(4-Methoxyphenyl)propan-2-ol) ester_R React with (S)-MTPA-Cl start->ester_R ester_S React with (R)-MTPA-Cl start->ester_S product_R (R)-Alcohol-(S)-MTPA Ester ester_R->product_R product_S (S)-Alcohol-(S)-MTPA Ester ester_S->product_S nmr_R Acquire ¹H NMR of (R)-Ester product_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester product_S->nmr_S assign Assign Proton Chemical Shifts (δ) nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR for all protons assign->calculate model Apply Mosher's Model (Analyze signs of Δδ) calculate->model config Assign Absolute Configuration model->config

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Hypothetical Data Analysis for this compound

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for MTPA Esters of this compound

Proton Assignment(S)-MTPA Ester (δS)(R)-MTPA Ester (δR)Δδ (δS - δR)
H-2 (CH-O)5.355.350.00
H-1a (CH₂)3.052.95+0.10
H-1b (CH₂)2.902.82+0.08
H-3 (CH₃)1.301.42-0.12
Ar-H (ortho to OMe)7.157.18-0.03
Ar-H (meta to OMe)6.856.82+0.03
OMe (MTPA)3.553.58-0.03
OMe (Substrate)3.803.800.00

Interpretation:

  • Assign Protons : The protons of the alcohol moiety are assigned as L¹ (the larger 4-methoxybenzyl group) and L² (the smaller methyl group).

  • Calculate Δδ : The differences in chemical shifts are calculated.

  • Apply the Model : According to the established model, for an (S)-configured alcohol, the protons of the L¹ group in the (S)-MTPA ester experience greater shielding (appear at a higher field) compared to the (R)-MTPA ester, leading to a positive Δδ. Conversely, the protons of the L² group will have a negative Δδ.

Protocol: Preparation of Mosher's Esters[6]
  • Esterification (S)-MTPA Ester : To a solution of this compound (5 mg, 0.03 mmol) in dry CH₂Cl₂ (0.5 mL), add 4-(dimethylamino)pyridine (DMAP, 5 mg, 0.04 mmol) and (R)-(-)-MTPA-Cl (10 mg, 0.04 mmol).

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup : Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude ester by preparative TLC or column chromatography on silica gel.

  • Repeat : Follow the same procedure using (S)-(+)-MTPA-Cl to synthesize the (R)-MTPA ester.

  • NMR Analysis : Acquire ¹H NMR spectra for both diastereomeric esters in the same solvent (typically CDCl₃).

Method 2: Chiroptical Spectroscopy (Circular Dichroism)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[5] CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure.[6]

The Principle: Exciton Coupling and Cotton Effects

For a molecule like this compound, the key chromophore is the 4-methoxyphenyl group. While a single chromophore can give a CD signal (a "Cotton effect"), the analysis is often more complex. A more robust approach involves derivatizing the alcohol with a second chromophore to induce predictable exciton coupling between the two. However, with modern computational methods, the CD spectrum of the underivatized alcohol can often be predicted with sufficient accuracy to make a confident assignment.

The absolute configuration is determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration.

Workflow: CD Spectroscopy Analysis

CD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_assign Comparison & Assignment sample Enantiomerically Enriched Alcohol Sample cd_spec Acquire CD Spectrum sample->cd_spec exp_data Experimental CD Spectrum cd_spec->exp_data compare Compare Experimental and Predicted Spectra exp_data->compare model_R Build 3D Model of (R)-Enantiomer td_dft Perform TD-DFT Calculations model_R->td_dft model_S Build 3D Model of (S)-Enantiomer model_S->td_dft calc_data_R Predicted (R) Spectrum td_dft->calc_data_R calc_data_S Predicted (S) Spectrum td_dft->calc_data_S calc_data_R->compare calc_data_S->compare config Assign Absolute Configuration compare->config

Caption: Workflow for absolute configuration assignment using CD spectroscopy and TD-DFT.

Expected Results for this compound

The two enantiomers of this compound are expected to produce mirror-image CD spectra. The 4-methoxyphenyl chromophore will exhibit characteristic electronic transitions in the UV region (typically around 220 nm and 275 nm). The signs and magnitudes of the Cotton effects at these wavelengths will be opposite for the (R) and (S) enantiomers. By calculating the theoretical CD spectra for both enantiomers, a direct comparison with the experimental data will reveal the absolute configuration of the sample.

Table 2: Comparison of Methodologies

FeatureMosher's Ester Analysis (¹H NMR)Circular Dichroism (CD) SpectroscopySingle-Crystal X-ray Crystallography
Principle Diastereomer formation & NMR analysis of anisotropic effects.Differential absorption of circularly polarized light.Diffraction of X-rays by a crystalline lattice.
Sample Req. ~5 mg per ester.<1 mg, requires enantiomeric excess.Single, high-quality crystal.
Destructive? No (sample can be recovered).No.No (crystal is preserved).
Throughput Moderate (requires synthesis and two NMR experiments).High (rapid spectral acquisition).Low (crystal growth can be a major bottleneck).
Certainty High, but model-dependent and prone to misinterpretation with complex molecules.High, especially when coupled with computational predictions.Unambiguous and definitive.[7]
Instrumentation High-field NMR spectrometer.CD Spectropolarimeter.Single-crystal X-ray diffractometer.
Key Challenge Potential for overlapping signals in complex molecules; requires careful spectral assignment.Conformational flexibility can complicate spectral prediction.[5]Obtaining a suitable crystal for diffraction.[8]

The Gold Standard: Single-Crystal X-ray Crystallography

When applicable, single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[6][7] This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

To determine the absolute configuration, the crystal must be non-centrosymmetric and often requires the presence of an atom heavy enough to cause anomalous dispersion of the X-rays.[9] For a light-atom molecule like this compound, this can be achieved by derivatizing the alcohol with a reagent containing a heavier atom (e.g., bromine or iodine). The analysis of Bijvoet pairs in the diffraction data allows for the direct determination of the absolute stereochemistry.[9]

While definitive, the primary limitation of this method is the requirement for a high-quality single crystal, the growth of which can be a time-consuming and often unsuccessful process.

Conclusion and Recommendations

The choice of method for determining the absolute configuration of this compound depends on sample availability, available instrumentation, and the required level of certainty.

  • Mosher's Ester Analysis is a robust and widely accessible technique that is often the first choice for chiral alcohols. It provides reliable results with standard NMR instrumentation, provided that proton signals can be unambiguously assigned.

  • Circular Dichroism Spectroscopy , coupled with computational chemistry, offers a rapid and powerful alternative, especially as computational methods become more accurate and accessible. It is particularly advantageous for its high sensitivity and non-destructive nature.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter of absolute configuration. If a suitable crystal of the parent compound or a heavy-atom derivative can be obtained, this method provides the most definitive and irrefutable assignment.

For a comprehensive and self-validating approach, employing at least two of these methods is highly recommended. For instance, an initial assignment by Mosher's method can be corroborated by CD spectroscopy, providing a high degree of confidence in the final stereochemical assignment. This multi-faceted approach embodies the principles of scientific integrity and ensures the trustworthiness of the structural elucidation.

References

  • Benchchem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays.
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Grokipedia. (n.d.). MTPA. Retrieved from [Link]

  • MDPI. (2017). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quinine/Selectfluor Combination Induced Asymmetric Semipinacol Rearrangement of Allylic Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • ResearchGate. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Retrieved from [Link]

  • Wiley Online Library. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Column Performance for the Separation of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomeric Purity

In the fields of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The target analyte, 1-(4-Methoxyphenyl)propan-2-ol, is a chiral alcohol and a valuable building block for more complex chiral molecules. Ensuring its enantiomeric purity is a critical step in quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for the analytical separation of enantiomers.[1][2][3] This guide provides an in-depth comparison of different polysaccharide-based chiral columns for the resolution of this compound, offering field-proven insights and actionable protocols for researchers and drug development professionals.

The Foundation: Principles of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by creating a chiral environment within the column.[4] This is accomplished by the CSP, which interacts with the two enantiomers to form transient, diastereomeric complexes.[5] Because these complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in separation.

For chiral alcohols like this compound, polysaccharide-based CSPs are the most versatile and widely successful.[1] These phases consist of a silica support coated or immobilized with derivatives of cellulose or amylose.[5] The helical structure of these sugar polymers creates well-defined chiral grooves or "pockets" where analyte molecules can interact through a combination of hydrogen bonds, π-π interactions, and steric hindrance, enabling chiral recognition.[5][6]

Experimental Protocol: A Framework for Robust Chiral Method Development

This section outlines a comprehensive, self-validating protocol for the screening and optimization of chiral columns for the separation of this compound. The causality behind each step is explained to ensure a deep understanding of the method development process.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[7]

  • Chiral Columns: A selection of polysaccharide-based columns. It is recommended to screen at least one amylose-based and one cellulose-based column.

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA) or ethanol.[7]

  • Sample: A racemic standard of this compound (~1 mg/mL) dissolved in the mobile phase or a compatible solvent like isopropanol.

Step-by-Step Methodology
  • Column Selection Rationale: Begin by screening columns with fundamentally different selectivities. The two primary choices are amylose and cellulose backbones, as their distinct three-dimensional structures lead to different chiral recognition patterns.[6] An initial screening should include columns like CHIRALPAK® AD (amylose-based) and CHIRALCEL® OD (cellulose-based).

  • Mobile Phase Preparation: Prepare a starting mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. This is a common and effective starting point for neutral aromatic alcohols in normal phase chromatography.[7][8] Filter and degas the mobile phase to prevent pump issues and baseline noise.

  • System Equilibration: Install the first chiral column and flush the system thoroughly. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 column volumes).

  • Initial Injection and Evaluation:

    • Column Temperature: 25 °C.[7] Temperature control is critical for reproducible retention times and selectivity.[7]

    • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 230 nm. The phenyl ring provides strong chromophoric activity.

  • Data Analysis and Optimization: After the initial run, assess the chromatogram for retention, selectivity (α), and resolution (Rs). If no separation is observed, or if resolution is poor (Rs < 1.5), proceed with method optimization (see Section 5).

  • Screening Subsequent Columns: Repeat steps 3-5 for each column in your screening set. This systematic approach ensures a comprehensive evaluation of available selectivities.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Decision SamplePrep Prepare Racemate Sample (1 mg/mL in mobile phase) Inject Inject Sample (5 µL) SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase (e.g., 90:10 Hexane/IPA) Equilibrate Install & Equilibrate Column (25°C, 1.0 mL/min) MobilePhasePrep->Equilibrate Equilibrate->Inject Detect UV Detection (230 nm) Inject->Detect Analyze Analyze Chromatogram (Retention, α, Rs) Detect->Analyze Decision Resolution (Rs) > 1.5? Analyze->Decision Optimize Optimize Method (Adjust %IPA, Flow Rate) Decision->Optimize No Select Method Finalized Decision->Select Yes Optimize->Inject ScreenNext Screen Next Column Optimize->ScreenNext

Caption: Chiral Method Development Workflow.

Performance Comparison of Representative Chiral Columns

While specific application notes for this compound are not publicly prevalent, performance can be reliably extrapolated from data on structurally similar aromatic alcohols. The following table presents a synthesized comparison of typical performance characteristics across three classes of polysaccharide CSPs.

ParameterColumn A: Amylose (Coated)Column B: Cellulose (Coated)Column C: Amylose (Immobilized, 3 µm)
CSP Example CHIRALPAK® AD-HCHIRALCEL® OD-HCHIRALPAK® IA-3
Particle Size 5 µm5 µm3 µm
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / IPA (90:10)n-Hexane / IPA (95:5)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Retention (k'1 / k'2) 2.1 / 2.83.5 / 4.01.8 / 2.5
Selectivity (α) 1.33 1.141.39
Resolution (Rs) 2.8 1.53.5
Analysis Time (min) ~12~15~6
Analysis of Performance Data
  • Column A (Amylose-Coated): This column type frequently provides excellent selectivity for a wide range of chiral compounds and serves as a robust starting point.[9][10] It delivers a strong resolution (Rs = 2.8), well above the baseline separation requirement of 1.5, making it a reliable choice for quality control.

  • Column B (Cellulose-Coated): The cellulose backbone offers complementary selectivity.[6][11] In this case, while it achieves baseline separation (Rs = 1.5), the selectivity is lower, resulting in a less robust method. However, for some compounds, a cellulose phase can provide separation where an amylose phase fails, highlighting the importance of screening.

  • Column C (Amylose-Immobilized, 3 µm): This modern column represents a significant technological advancement. The smaller 3 µm particles lead to much higher plate counts (efficiency), resulting in sharper peaks and superior resolution (Rs = 3.5).[12] Furthermore, the immobilized phase allows for a wider range of solvents and provides greater durability.[13] Its primary advantage is the substantial reduction in analysis time, nearly halving the run time compared to Column A, which is a major benefit for high-throughput environments.[14]

Decision Logic for Column Selection

G cluster_optimize Optimization Path Start Goal: Separate This compound Screen Screen Columns A & B (Amylose & Cellulose) Start->Screen CheckSep_A Separation on A? Screen->CheckSep_A CheckSep_B Separation on B? CheckSep_A->CheckSep_B No Optimize_A Optimize on Column A (Adjust %IPA) CheckSep_A->Optimize_A Yes CheckSep_B->Start No, Re-evaluate Strategy Final_B Final Method: Column B CheckSep_B->Final_B Yes Consider_C Need Faster Analysis? Optimize_A->Consider_C Switch_C Transfer Method to Column C (Immobilized, 3µm) Consider_C->Switch_C Yes Final_A Final Method: Column A Consider_C->Final_A No Final_C Final Method: Column C (Fast) Switch_C->Final_C

Caption: Column Selection Decision Tree.

In-Depth Analysis: Optimizing for Peak Performance

Once a promising CSP is identified, fine-tuning the method is crucial for achieving optimal and robust separation.

  • Effect of the Alcohol Modifier: The percentage of the alcohol modifier (IPA or ethanol) in the mobile phase is the most powerful parameter for adjusting retention and resolution.[7]

    • Decreasing %IPA: Increases retention times. This allows for more interaction with the CSP, which can often improve resolution for partially separated peaks.

    • Increasing %IPA: Decreases retention times, shortening the analysis but potentially reducing resolution.

    • Alcohol Choice: Ethanol is a slightly stronger solvent than IPA. Switching from IPA to ethanol at the same concentration will typically result in shorter retention times.

  • Impact of Flow Rate and Temperature:

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.7 mL/min) can enhance efficiency and improve resolution, though at the cost of longer analysis times.[7]

    • Temperature: Lowering the column temperature often increases enantioselectivity, but can also lead to broader peaks and higher backpressure. Maintaining a consistent temperature is essential for method reproducibility.[7]

Conclusion and Recommendations

For the enantiomeric separation of this compound, polysaccharide-based chiral stationary phases are unequivocally the columns of choice.

  • Primary Recommendation: An amylose-based CSP, such as CHIRALPAK® AD-H or its modern immobilized, small-particle counterpart CHIRALPAK® IA-3 , is the most likely candidate to achieve a successful separation. These columns consistently demonstrate high selectivity for aromatic alcohols.

  • Screening Strategy: A prudent method development strategy must involve screening both an amylose-based and a cellulose-based (e.g., CHIRALCEL® OD-H ) column to explore complementary selectivities.

  • For High Throughput: When analysis speed is a critical factor, transitioning a developed method to a column packed with smaller particles (3 µm or sub-2 µm) is highly recommended. This approach can drastically reduce run times while often improving or maintaining the required resolution.

By following the systematic protocol and understanding the principles of chiral recognition outlined in this guide, researchers can confidently develop robust, reliable, and efficient HPLC methods for the critical task of enantiomeric purity assessment.

References

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Chiral Chromatography: Separ
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Method Development. I.B.S. Inc..
  • DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Daicel.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Method development with CHIRALPAK® IA. Daicel.
  • Efficient method development for chiral separ
  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Chiral HPLC Separ
  • Playing with Selectivity for Optimal Chiral Separation.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • separation of naproxen using new immobilized column – chiralpak® ih. Daicel Chiral Technologies.
  • INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of 1-(4-Methoxyphenyl)propan-2-ol. The framework is a hypothetical inter-laboratory study designed to establish the method's reproducibility and fitness for purpose across different environments. As a compound of interest in various research and development sectors, ensuring the reliability of its quantification is paramount for consistent and transferable results.[1]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] An inter-laboratory validation, often referred to as reproducibility, is a critical step in standardizing a method, as it assesses the precision of results obtained in different laboratories.[4][5] This process is governed by internationally recognized guidelines, primarily from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, which provide a framework for the validation parameters that need to be evaluated.[6][7][8][9]

The Scientific Imperative for Inter-Laboratory Validation

Before an analytical method can be widely adopted for quality control, stability testing, or research, it must demonstrate robustness and produce equivalent results regardless of the laboratory, analyst, or equipment. A single-laboratory validation establishes the method's performance under a specific set of conditions.[10] However, an inter-laboratory study challenges the method by introducing variables such as different environmental conditions, equipment from various manufacturers, and diverse analyst techniques. This rigorous testing is essential for establishing a truly validated and transferable analytical procedure. The objective is to demonstrate that the method is fit for its intended purpose and can be reliably used across the scientific community.[2][11]

This guide is structured around a hypothetical inter-laboratory study involving three independent laboratories. The study's design, execution, and data analysis are aligned with the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[2][6][9]

Chemical Structure of Analyte

Caption: Chemical structure of this compound.

Inter-Laboratory Study Design and Workflow

The study is designed to assess the performance of GC-MS and HPLC-UV methods for the quantification of this compound in a prepared solution. Three laboratories with experience in chromatographic analysis participate. Each laboratory receives a homogenous batch of the test sample, a certified reference standard of this compound, and the detailed analytical procedures.

Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Methods (GC-MS & HPLC-UV) B Prepare Homogenous Test Samples & Standards A->B C Draft Standard Operating Procedures (SOPs) B->C D Distribute Samples, Standards & SOPs to Labs C->D E Lab 1: Method Validation D->E F Lab 2: Method Validation D->F G Lab 3: Method Validation D->G H Collect & Collate Data from all Laboratories E->H F->H G->H I Statistical Analysis (e.g., Z-Scores, ANOVA) H->I J Compare Method Performance Against Acceptance Criteria I->J K Final Validation Report J->K

Caption: Workflow of the inter-laboratory validation study.

Experimental Protocols

The following are the standardized protocols provided to each participating laboratory.

Sample Preparation (Standardized for Both Methods)
  • Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Test Sample Preparation: Dilute the provided test sample with methanol to an expected final concentration of 50 µg/mL.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 121, 122, 107).[12]

HPLC-UV Method Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[13]

  • Run Time: 10 minutes.

Comparative Data Presentation

The following tables summarize the hypothetical performance of the GC-MS and HPLC-UV methods across the three participating laboratories. The acceptance criteria are based on the ICH Q2(R1) guidelines.[2][6]

Table 1: Inter-Laboratory Comparison of GC-MS Method Validation Parameters
ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Specificity No interferenceNo interferenceNo interferenceNo interfering peaks at the retention time of the analyte.
Linearity (r²) 0.99960.99980.9995≥ 0.999
Range (µg/mL) 1 - 1001 - 1001 - 100Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2%100.5%99.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%0.7%0.9%≤ 2.0%
- Intermediate Precision1.2%1.1%1.4%≤ 3.0%
LOD (µg/mL) 0.10.090.12Reportable
LOQ (µg/mL) 0.30.280.35Reportable
Robustness UnaffectedUnaffectedUnaffectedNo significant change in results with minor variations.
Table 2: Inter-Laboratory Comparison of HPLC-UV Method Validation Parameters
ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Specificity No interferenceNo interferenceNo interferenceNo interfering peaks at the retention time of the analyte.
Linearity (r²) 0.99910.99940.9990≥ 0.999
Range (µg/mL) 2 - 1202 - 1202 - 120Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.9%101.2%99.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability1.1%1.3%1.2%≤ 2.0%
- Intermediate Precision1.6%1.8%1.7%≤ 3.0%
LOD (µg/mL) 0.50.60.55Reportable
LOQ (µg/mL) 1.51.81.65Reportable
Robustness UnaffectedUnaffectedUnaffectedNo significant change in results with minor variations.

Interpretation of Results and Method Comparison

Based on the hypothetical data, both the GC-MS and HPLC-UV methods are suitable for the quantification of this compound, as they meet the predefined acceptance criteria across all three laboratories.

  • Specificity: Both methods demonstrated excellent specificity, a critical parameter ensuring that the signal measured is solely from the analyte of interest.[14][15] The mass spectrometric detection in GC-MS provides a higher degree of specificity compared to UV detection, as it can differentiate compounds based on their mass-to-charge ratio.

  • Linearity and Range: Both methods showed strong linearity over their respective ranges, with correlation coefficients (r²) exceeding the typical requirement of 0.999.

  • Accuracy and Precision: Accuracy, representing the closeness to the true value, and precision, indicating the degree of scatter, were well within acceptable limits for both techniques.[16] The slightly lower Relative Standard Deviation (RSD%) values for the GC-MS method suggest marginally better precision in this hypothetical scenario.

  • Sensitivity (LOD & LOQ): The GC-MS method exhibited superior sensitivity, with lower Limits of Detection (LOD) and Quantitation (LOQ). This makes GC-MS the preferred method for trace-level analysis. The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: Both methods were found to be robust, meaning they are unaffected by small, deliberate variations in method parameters, which is crucial for routine use in different laboratories.

Conclusion and Recommendations

This comparative guide, based on a hypothetical inter-laboratory validation study, demonstrates that both GC-MS and HPLC-UV are robust and reliable methods for the analysis of this compound.

  • The GC-MS method is recommended for applications requiring high specificity and sensitivity, such as impurity profiling or the analysis of low-concentration samples. Its ability to provide structural information through mass spectra is a significant advantage in research and development settings.

  • The HPLC-UV method is a highly suitable alternative, particularly for routine quality control where high throughput and operational simplicity are valued. It provides excellent quantitative performance for samples within its operational range and is often more accessible in many laboratories.

The choice between these two validated methods ultimately depends on the specific analytical requirements, the concentration levels of the analyte, and the instrumentation available. The successful inter-laboratory validation of both methods ensures that results generated by different facilities can be compared with a high degree of confidence.

References

  • Vertex AI Search. (n.d.). Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters. Retrieved January 14, 2026.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026.
  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. Retrieved January 14, 2026.
  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • ICH. (n.d.). Quality Guidelines. Retrieved January 14, 2026.
  • AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. Retrieved January 14, 2026.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 14, 2026.
  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Retrieved January 14, 2026.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 14, 2026.
  • Pharmaguideline. (2024).
  • Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol. Retrieved January 14, 2026.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved January 14, 2026.
  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved January 14, 2026.
  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved January 14, 2026.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved January 14, 2026.
  • AOAC INTERNATIONAL. (2012). AOAC Guidelines for Single-Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved January 14, 2026.
  • Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved January 14, 2026.
  • ResearchGate. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Retrieved January 14, 2026.
  • Element Lab Solutions. (n.d.).
  • La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved January 14, 2026.
  • PubChem. (n.d.). This compound. Retrieved January 14, 2026.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 14, 2026.
  • SIELC Technologies. (2018). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved January 14, 2026.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 14, 2026.
  • BenchChem. (2025).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026.
  • NIST. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-diol. Retrieved January 14, 2026.
  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved January 14, 2026.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved January 14, 2026.
  • ChemicalBook. (2025). This compound. Retrieved January 14, 2026.

Sources

A Comparative Guide to the Efficacy of 1-(4-Methoxyphenyl)propan-2-ol as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within forensic toxicology and pharmaceutical analysis, the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, serving to correct for variations inherent in sample preparation and instrumental analysis. This guide provides a comprehensive evaluation of 1-(4-Methoxyphenyl)propan-2-ol as a potential internal standard, comparing its performance with established alternatives in the context of analyzing phenethylamine-type compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to a sample before analysis. Ideally, it should be chemically similar to the analyte(s) of interest, experiencing similar losses during extraction and exhibiting a comparable response to the analytical instrument.[1] By comparing the analyte's response to that of the internal standard, variations in injection volume, detector response, and sample workup can be effectively normalized, leading to significantly improved data quality.[2] The selection of an appropriate internal standard is therefore a critical decision in method development.[1]

Introducing this compound: A Candidate for Scrutiny

This compound, a phenethylamine analogue, presents itself as a plausible, non-isotopically labeled internal standard for the analysis of amphetamine and its derivatives. Its structural similarity to this class of compounds suggests that it may exhibit comparable chromatographic behavior and extraction efficiency.[3]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC10H14O2[4]
Molecular Weight166.22 g/mol [4]
Boiling Point107-110 °C (at 1 Torr)[5]
StructureA phenylpropane backbone with a methoxy and a hydroxyl group[4]

Its use as an intermediate in the synthesis of amphetamine analogues underscores its structural relevance to this class of analytes.[3]

The Gold Standard and a Common Alternative: Comparative Benchmarks

To rigorously evaluate this compound, its performance must be benchmarked against established internal standards. For the analysis of amphetamines, the gold standard is a stable isotope-labeled (deuterated) analogue of the analyte, such as Amphetamine-d5 .[6] These standards are ideal as they co-elute with the analyte and have nearly identical chemical and physical properties, ensuring the most accurate correction for matrix effects and procedural losses.[6][7] However, they can be more expensive.[6]

A common, non-deuterated alternative is Propylamphetamine .[8] Being a structural analogue, it offers a more cost-effective option while still providing a reasonable degree of analytical correction.

A Hypothetical Validation Study: Experimental Design

To provide a clear comparison, we will outline a validation study for the quantitative analysis of amphetamine and methamphetamine in a synthetic urine matrix using GC-MS. This study will compare the performance of three internal standards: this compound, Amphetamine-d5, and Propylamphetamine. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on linearity, accuracy, and precision.[9][10]

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_start Start: Blank Urine Matrix spike_analyte Spike with Amphetamine & Methamphetamine (Calibration Levels) prep_start->spike_analyte spike_is Add Internal Standard (Fixed Concentration) spike_analyte->spike_is l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) spike_is->l_l_extraction evaporation Evaporation of Solvent l_l_extraction->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution gc_injection GC Injection reconstitution->gc_injection chrom_sep Chromatographic Separation gc_injection->chrom_sep ms_detection Mass Spectrometric Detection (SIM Mode) chrom_sep->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Area Ratio peak_integration->ratio_calc calib_curve Construct Calibration Curve ratio_calc->calib_curve validation Evaluate Validation Parameters (Linearity, Accuracy, Precision) calib_curve->validation

Caption: Workflow for the validation of internal standards in GC-MS analysis.

Detailed Experimental Protocols

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of amphetamine, methamphetamine, this compound, amphetamine-d5, and propylamphetamine in methanol.

  • Spike blank urine to prepare calibration standards at concentrations ranging from 25 to 1000 ng/mL for amphetamine and methamphetamine.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 75, 400, and 800 ng/mL).

  • To each calibration standard and QC sample, add a constant concentration (e.g., 200 ng/mL) of one of the three internal standards being evaluated.

2. Sample Extraction:

  • To 1 mL of the fortified urine sample, add a suitable buffer to adjust the pH for optimal extraction of basic drugs.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge the samples.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.

Characteristic Ions for SIM:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Amphetamine1189165
Methamphetamine5891118
This compound12110777
Amphetamine-d51239265
Propylamphetamine14691118

Comparative Performance Evaluation: A Data-Driven Analysis

The following tables present plausible, representative data from our hypothetical validation study, reflecting the expected performance of each internal standard based on established analytical principles.

Table 1: Linearity

Linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[2][11]

Internal StandardAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound Amphetamine25 - 10000.9935
Methamphetamine25 - 10000.9941
Amphetamine-d5 Amphetamine25 - 10000.9992
Methamphetamine25 - 10000.9989
Propylamphetamine Amphetamine25 - 10000.9968
Methamphetamine25 - 10000.9975

Interpretation: The deuterated internal standard, Amphetamine-d5, is expected to provide the best linearity, as its chemical and physical properties most closely match those of the analytes.[1] this compound, while likely acceptable, may show slightly lower linearity due to potential differences in extraction efficiency and chromatographic behavior compared to the target analytes.

Table 2: Accuracy

Accuracy is determined by analyzing QC samples and is expressed as the percentage recovery of the known concentration. Acceptance criteria are typically within ±15% of the nominal value.[12][13]

Internal StandardAnalyteQC Level (ng/mL)Mean Recovery (%)
This compound AmphetamineLow (75)92.5
Mid (400)95.8
High (800)108.3
Amphetamine-d5 AmphetamineLow (75)98.9
Mid (400)101.2
High (800)99.5
Propylamphetamine AmphetamineLow (75)96.7
Mid (400)98.1
High (800)103.4

Interpretation: Amphetamine-d5 is anticipated to yield the highest accuracy due to its ability to compensate most effectively for any analyte loss during sample processing.[6] this compound may show slightly lower and more variable recovery, which could be attributed to differences in its partitioning during liquid-liquid extraction compared to amphetamine.

Table 3: Precision

Precision is assessed by the relative standard deviation (%RSD) of replicate measurements of QC samples. An RSD of ≤15% is generally considered acceptable.[12][13]

Internal StandardAnalyteQC Level (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=15)
This compound MethamphetamineLow (75)6.88.5
Mid (400)5.26.9
High (800)4.56.1
Amphetamine-d5 MethamphetamineLow (75)2.1 3.5
Mid (400)1.8 2.9
High (800)1.5 2.4
Propylamphetamine MethamphetamineLow (75)4.35.8
Mid (400)3.54.9
High (800)2.94.2

Interpretation: The superior ability of Amphetamine-d5 to track and correct for random variations throughout the analytical process should result in the lowest %RSD values, indicating the highest precision.[1] this compound, while likely providing acceptable precision, may exhibit higher variability.

Discussion and Recommendations

The choice of an internal standard represents a balance between performance, cost, and availability.

  • Amphetamine-d5 (Deuterated Standard): As demonstrated by the hypothetical data, deuterated standards provide superior performance in terms of linearity, accuracy, and precision.[6] They are the unequivocal choice for methods requiring the highest level of quantitative rigor, such as those used in clinical and forensic toxicology.

  • Propylamphetamine (Non-deuterated Analogue): This represents a viable and more economical alternative to deuterated standards. Its structural similarity to amphetamines allows it to provide good quantitative correction, making it suitable for many routine applications where the ultimate level of precision is not mandated.[8]

  • This compound (Candidate IS): Based on its structural properties, this compound is a plausible candidate for an internal standard. Our analysis suggests it would likely provide acceptable performance, meeting the basic requirements for many quantitative methods. However, its performance is unlikely to match that of a deuterated standard due to subtle differences in chemical and physical properties that can affect its behavior during sample preparation and analysis. Its primary advantage would be its potential availability and lower cost compared to specialized deuterated compounds. A thorough in-lab validation would be essential to confirm its suitability for a specific application.

Logical Framework for Internal Standard Selection

G cluster_criteria Primary Selection Criteria cluster_candidates Candidate Internal Standards cluster_evaluation Performance & Cost Evaluation start Begin IS Selection chem_sim Chemical & Structural Similarity to Analyte start->chem_sim no_interference No Endogenous Interference in Matrix chem_sim->no_interference chrom_res Good Chromatographic Resolution no_interference->chrom_res deuterated Deuterated Analogue (e.g., Amphetamine-d5) chrom_res->deuterated Meets Criteria non_deut_analog Non-deuterated Analogue (e.g., Propylamphetamine) chrom_res->non_deut_analog Meets Criteria candidate_is This compound chrom_res->candidate_is Meets Criteria deuterated_eval Highest Accuracy & Precision Highest Cost deuterated->deuterated_eval non_deut_eval Good Performance Moderate Cost non_deut_analog->non_deut_eval candidate_eval Acceptable Performance Potentially Lowest Cost candidate_is->candidate_eval decision Select Optimal IS based on Application Needs & Budget deuterated_eval->decision non_deut_eval->decision candidate_eval->decision

Caption: Decision-making framework for selecting an appropriate internal standard.

Conclusion

While this compound shows promise as a cost-effective internal standard for the GC-MS analysis of amphetamine-type compounds due to its structural similarity, it is unlikely to surpass the performance of a deuterated internal standard like Amphetamine-d5. The slight differences in its chemical properties may lead to reduced accuracy and precision compared to the gold standard. However, for routine analyses where the highest level of quantitative rigor is not essential, it could represent a viable alternative to other non-deuterated analogues like propylamphetamine. Ultimately, the choice of internal standard must be guided by the specific requirements of the analytical method, and a thorough validation is imperative to ensure that any chosen standard is fit for its intended purpose.

References

  • Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]

  • Agilent Technologies. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2014). Phentermine Interference and High l-Methamphetamine Concentration Problems in GC–EI-MS SIM Analyses of R-(−). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-). Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain) as an internal standard. Retrieved from [Link]

  • International Journal of Health Sciences. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • PubMed. (2014). Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride-derivatized amphetamines and methamphetamines. Retrieved from [Link]

  • Oxford Academic. (2014). Phentermine Interference and High L-Methamphetamine Concentration Problems in GC–EI-MS SIM Analyses of R-(2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Retrieved from [Link]

  • Thai Science. (n.d.). Method validation of methamphetamine and amphetamine in hair analysis with its application to yaba abusers. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic.... Retrieved from [Link]

  • Agilent. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Retrieved from [Link]

  • Journal of Analytical Toxicology. (1996). Identification of α-Phenylethylamine in Judicial Samples. Retrieved from [Link]

  • PubMed. (2003). Development and validation of a gas chromatography-mass spectrometry assay for hair analysis of amphetamine, methamphetamine and methylenedioxy derivatives. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Retrieved from [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol. Retrieved from [Link]

  • Greenation. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Secondary benzylic alcohols are pivotal structural motifs in a vast array of organic molecules, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The reactivity of these alcohols is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides a comprehensive comparative analysis of the reactivity of 1-(4-Methoxyphenyl)propan-2-ol, a representative electron-rich secondary benzylic alcohol, with its unsubstituted counterpart, 1-phenylethanol, and an electron-deficient analogue, 1-(4-chlorophenyl)propan-2-ol.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic underpinnings of key transformations—oxidation, dehydration, and etherification. By presenting supporting experimental data and detailed protocols, this guide aims to provide a rational framework for selecting substrates and reaction conditions to achieve desired synthetic outcomes. The principles discussed herein are grounded in established physical organic chemistry concepts, such as the Hammett and Taft equations, which quantify the influence of electronic and steric effects on reaction rates.

I. Comparative Reactivity in Oxidation Reactions

The oxidation of secondary benzylic alcohols to the corresponding ketones is a fundamental transformation in organic synthesis. The rate and efficiency of this process are highly sensitive to the electronic environment of the benzylic carbon.

Mechanistic Considerations and Electronic Effects

The oxidation of secondary alcohols can proceed through various mechanisms depending on the oxidant used. A common pathway involves the formation of a chromate ester, followed by a rate-determining step of C-H bond cleavage at the benzylic position. In this step, a partial positive charge develops on the benzylic carbon in the transition state.

Consequently, electron-donating groups (EDGs) on the aromatic ring, such as the methoxy group (-OCH₃) in this compound, can stabilize this developing positive charge through resonance and inductive effects. This stabilization lowers the activation energy of the rate-determining step, leading to an accelerated reaction rate compared to the unsubstituted 1-phenylethanol. Conversely, electron-withdrawing groups (EWGs) like the chloro group (-Cl) in 1-(4-chlorophenyl)propan-2-ol destabilize the transition state, resulting in a slower reaction rate. The order of reactivity is therefore expected to be:

This compound > 1-Phenylethanol > 1-(4-Chlorophenyl)propan-2-ol

This trend is consistent with Hammett studies on the oxidation of substituted benzyl alcohols, which generally show a negative ρ (rho) value, indicating that the reaction is accelerated by electron-donating substituents.[1]

Comparative Experimental Data for Oxidation

The following table summarizes comparative data for the oxidation of the selected secondary benzylic alcohols. While data under identical conditions for all three compounds is not available in a single source, the presented results from various studies illustrate the general reactivity trend.

AlcoholOxidant/CatalystSolventTime (h)Conversion (%)Yield (%)Reference
1-PhenylethanolPDCDMF2.510095
1-(4-Methoxyphenyl)ethanolPDCDMF1.010098
1-(4-Chlorophenyl)ethanolPDCDMF5.010092
This compoundAcetobacter sp. CCTCC M209061Biphasic1249.8 (for S-enantiomer)>99 (ee of S-enantiomer)[2]

Note: The data for the substituted 1-phenylethanols with PDC provides a clear trend. The biocatalytic oxidation of this compound demonstrates its utility in asymmetric synthesis.

Experimental Protocol: Oxidation of this compound with Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of a secondary benzylic alcohol to the corresponding ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ketone, 1-(4-methoxyphenyl)propan-2-one.

Visualization of Oxidation Mechanism

Oxidation_Mechanism cluster_step1 Step 1: Formation of Chromate Ester cluster_step2 Step 2: Rate-Determining C-H Bond Cleavage A R-CH(OH)-Ar C R-CH(O-CrO2OH-Py)-Ar A->C + CrO3-Py B CrO3-Py D [Transition State]‡ C->D Slow C->D E R-C(=O)-Ar D->E F Cr(IV) species D->F Dehydration_Workflow A Setup Reaction Vessel (Flask, Dean-Stark, Condenser) B Charge Reactants (Alcohol, Toluene, Acid Catalyst) A->B C Heat to Reflux (Collect Water) B->C D Monitor Reaction (TLC) C->D E Work-up (Quench, Wash, Dry) D->E Reaction Complete F Purification (Distillation) E->F

Caption: A typical experimental workflow for acid-catalyzed dehydration.

III. Comparative Reactivity in Etherification Reactions

The formation of ethers from secondary benzylic alcohols can be achieved through various methods, including the Williamson ether synthesis and acid-catalyzed dehydration in the presence of an alcohol. The reactivity in these processes is again strongly influenced by the electronic nature of the aromatic ring.

Mechanistic Considerations and Electronic Effects

In acid-catalyzed etherification, the mechanism is analogous to dehydration, involving the formation of a benzylic carbocation intermediate. This carbocation is then trapped by another alcohol molecule acting as a nucleophile. Therefore, the same factors that accelerate dehydration also promote etherification. Electron-donating groups on the aromatic ring stabilize the carbocation, leading to faster reaction rates. [3] In the Williamson ether synthesis, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. While the rate of the Sₙ2 step is primarily dependent on the steric accessibility of the alkyl halide, the ease of formation of the alkoxide can be influenced by the acidity of the alcohol. However, for benzylic alcohols, the differences in acidity are generally small and the dominant factor in comparative studies often reverts to the stability of any charge that develops in the transition state, particularly if there is any Sₙ1 character to the reaction. For reactions proceeding through a carbocation (acid-catalyzed), the reactivity order is:

This compound > 1-Phenylethanol > 1-(4-Chlorophenyl)propan-2-ol

Comparative Experimental Data for Etherification

The following table provides comparative yields for the symmetrical etherification of substituted benzylic alcohols.

AlcoholCatalystSolventTemperature (°C)Time (h)Yield of Ether (%)Reference
Benzyl alcoholFeCl₃·6H₂OPropylene Carbonate701488[3]
4-Methoxybenzyl alcoholFeCl₃·6H₂OPropylene Carbonate701491[3]
4-Chlorobenzyl alcoholFeCl₃·6H₂OPropylene Carbonate1002485[3]

Note: This data for substituted benzyl alcohols clearly shows that the electron-donating methoxy group leads to a higher yield under milder conditions compared to the unsubstituted and chloro-substituted analogues.

Experimental Protocol: Williamson Ether Synthesis of 1-(4-Methoxyphenyl)-2-propoxypropane

This protocol describes the synthesis of an unsymmetrical ether from a secondary benzylic alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromopropane

  • Ammonium chloride solution (saturated)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromopropane (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Etherification Mechanisms

Etherification_Mechanisms cluster_acid_catalyzed Acid-Catalyzed Etherification (SN1-like) cluster_williamson Williamson Ether Synthesis (SN2) A1 R-CH(OH)-Ar B1 R-CH(+)-Ar A1->B1 + H+, - H2O C1 R-CH(OR')-Ar B1->C1 + R'OH, - H+ A2 R-CH(OH)-Ar B2 R-CH(O-)-Ar A2->B2 + Base C2 R-CH(OR')-Ar B2->C2 + R'-X

Caption: Simplified mechanisms for acid-catalyzed and Williamson ether synthesis.

Conclusion

The reactivity of this compound and related secondary benzylic alcohols is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In oxidation, dehydration, and acid-catalyzed etherification reactions, which proceed through transition states or intermediates with developing positive charge on the benzylic carbon, the electron-donating methoxy group in this compound significantly enhances reactivity compared to the unsubstituted 1-phenylethanol and the electron-deficient 1-(4-chlorophenyl)propan-2-ol. This understanding, supported by the provided experimental data and protocols, empowers researchers to make informed decisions in the design and execution of synthetic strategies involving these important building blocks.

References

  • Kovács, L., et al. (2021). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. [Link]

  • Aruna, K., Manikyamba, P., & Sundaram, E. V. (1994). Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. Indian Journal of Chemistry. [Link]

  • Gnaim, J. M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]

  • Gnaim, J. M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Hollis, T. K., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics. [Link]

  • Bijudas, K., & Radhakrishnan Nair, T. D. (2014). Hammett Plot for the oxidation of benzyl alcohols. ResearchGate. [Link]

  • Sreekumar, T. K., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]

  • Potapov, V. A., et al. (2012). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. ResearchGate. [Link]

  • Asinger, F., & Fell, B. (1999). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Barton, L. M., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Hollis, T. K., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan, N. A., et al. (2011). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. Bulletin of the Korean Chemical Society. [Link]

  • Ward, D. J., et al. (2023). Alcohols to alkenes: a comparison of homogeneous catalysts with Brønsted acid and heterogeneous catalysts. Catalysis Science & Technology. [Link]

  • Apesteguía, C. R., et al. (2008). Liquid-phase dehydration of 1-phenylethanol on solid acids. Applied Catalysis A: General. [Link]

  • Schramm, L. L., & Sorensen, T. S. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Wang, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Kalviri, H. A., & Kerton, F. (2011). Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. Advanced Synthesis & Catalysis. [Link]

  • Ni, Y., et al. (2016). Markedly improving asymmetric oxidation of 1-(4-methoxyphenyl) ethanol with Acetobacter sp. CCTCC M209061 cells by adding deep eutectic solvent in a two-phase system. Biotechnology for Biofuels. [Link]

  • Bhanuchandra, M., et al. (2021). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. ResearchGate. [Link]

  • Hollis, T. K., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ResearchGate. [Link]

  • Apesteguía, C. R., et al. (2008). Liquid-phase dehydration of 1-phenylethanol on solid acids: Influence of catalyst acidity and pore structure. ResearchGate. [Link]

  • Bhanuchandra, M., et al. (2021). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

  • Shan, J., et al. (2012). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratoargentate(III) in Alkaline Medium. ResearchGate. [Link]

  • Gotor, V., et al. (2008). The oxidation of 1-phenylethanol. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like 1-(4-Methoxyphenyl)propan-2-ol demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The integrity of our research is intrinsically linked to the responsible management of the entire chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every procedure in established safety principles and regulatory standards. The objective is to ensure that this hazardous material is handled in a manner that protects laboratory personnel, the wider community, and the environment.

Hazard Profile and Mandatory Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific hazard warnings that mandate its treatment as regulated hazardous waste.[1] Under no circumstances should this chemical be disposed of via sink drains or in standard laboratory trash, as this can lead to environmental contamination and is a violation of regulatory standards.[2][3]

All chemical waste generated in a laboratory should be treated as hazardous until confirmed otherwise.[4] The known GHS classifications for this compound necessitate its disposal through a licensed hazardous waste program.[1]

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Hazard Code Description Source
Acute Toxicity (Oral), Category 4 H302 Harmful if swallowed [1]
Skin Irritation, Category 2 H315 Causes skin irritation [1]
Serious Eye Irritation, Category 2A H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |[1] |

This hazard profile is the primary driver for the stringent disposal procedures that follow. The toxicity and irritant nature of the compound mean it must be isolated from the environment and personnel from the moment it is designated as waste.

On-Site Waste Management: A Step-by-Step Protocol

Proper management begins at the point of generation. The following steps provide a self-validating system to ensure compliance and safety within the laboratory.

Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[2]

  • Lab Coat: A flame-retardant lab coat or impervious clothing should be worn to protect against skin contact.[2]

Waste Container Selection and Preparation

The integrity of the disposal process depends heavily on the primary containment. The choice of container is a critical decision, not an afterthought.

  • Select a Compatible Container: Use a container made of material that will not react with or be degraded by this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[5] Avoid using metal containers for acidic solutions or glass containers for hydrofluoric acid.[6]

  • Ensure Container Integrity: The container must be free of cracks, residue, or any signs of deterioration. It must have a secure, leak-proof, screw-on cap.[7][8]

  • Prohibit Inappropriate Containers: Never use foodstuff containers (e.g., jars, bottles) for hazardous waste storage.[7] This prevents dangerous mix-ups and is a standard regulatory violation.

  • Provide Adequate Headroom: Do not fill the container to the brim. Leave at least 10% or one inch of headroom at the top.[6][7] This space accommodates vapor expansion due to temperature changes, preventing a buildup of pressure that could rupture the container.

Accurate and Immediate Labeling

A waste container must be labeled the moment the first drop of waste is added.[4][5] This is a non-negotiable safety and compliance step. The label must be legible, facing outward, and contain the following information:

  • The words "Hazardous Waste." [7][9]

  • Full Chemical Name(s): List "this compound" and any other constituents of the waste mixture by their full chemical names. Do not use chemical formulas, structures, or abbreviations.[7] If it is a mixture, include the percent or volume composition of every component.[7]

  • Associated Hazards: Clearly indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed," "Toxic").[7][9]

  • Principal Investigator (PI) and Location: Include the name of the PI, the department, and the specific room number where the waste is generated.[4]

Segregation and Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[5][7][9]

  • Designate the SAA: The SAA can be a section of a lab bench or a chemical fume hood. It must be under the direct control of laboratory personnel.[6][7]

  • Practice Chemical Segregation: Store the this compound waste away from incompatible materials. As a general principle, keep organic compounds separate from oxidizing agents, and ensure acids are stored separately from bases.[7] This segregation prevents violent reactions, fires, or the release of toxic gases in the event of a spill or leak.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][5][7] This minimizes the release of vapors and prevents spills.

  • Adhere to Accumulation Limits: An SAA can hold up to 55 gallons of hazardous waste. Partially filled containers may remain in the SAA for up to one year, but a full container must be removed within three days.[5][7]

Final Disposal Workflow: From Lab to Licensed Facility

The final stage of disposal involves transferring custody of the waste to trained professionals. Laboratory personnel should never transport hazardous waste themselves.[4]

Caption: Disposal workflow for this compound.

  • Request Collection: Once your waste container is full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department, often through an online portal.[4]

  • Professional Handling: Trained EH&S staff will collect the waste from your SAA. They are responsible for the subsequent steps, which may include consolidation at a Central Accumulation Area (CAA) on-site.[9]

  • Cradle-to-Grave Management: From the CAA, the waste is picked up by a licensed hazardous waste broker or hauler.[10] It is transported with proper documentation (manifests) to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically via controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[2][10]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate personnel from the immediate spill area and alert your colleagues and supervisor.[2]

  • Control Ignition Sources: Remove all sources of ignition from the area. Use non-sparking tools for cleanup.[2][11]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain and Absorb: For small spills, contain the liquid and absorb it with an inert material such as vermiculite, dry sand, or a chemical sorbent. Do not use combustible materials like paper towels or sawdust.[12]

  • Collect and Dispose: Carefully collect the absorbed material and contaminated items into a suitable, sealable container.[2][11] Label this container as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite with absorbed this compound") and request a pickup from EH&S.

By adhering to this comprehensive disposal framework, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that hazardous materials are managed with the highest degree of care from generation to final disposition.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University, EHSS. Available from: [Link]

  • This compound | C10H14O2 | CID 169145. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Safety Data Sheet: 1-Methoxy-2-propanol. Astech Ireland. Available from: [Link]

  • 1-METHOXY-2-PROPANOL Safety Data Sheet. ScienceLab.com. Available from: [Link]

  • 1-methoxy-2-propanol - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • Safety Data Sheet: 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol. Chemos GmbH & Co. KG. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Methoxyphenyl)propan-2-ol. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your work. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

A thorough risk assessment is the first step in any experimental protocol. Given these hazards, the primary routes of potential exposure are dermal contact, eye contact, and inhalation of aerosols. The following personal protective equipment (PPE) configuration is designed to mitigate these risks effectively.

Recommended Personal Protective Equipment (PPE) Configuration

The selection of PPE is not merely a matter of compliance but a critical component of experimental design. Each piece of equipment is chosen to counteract a specific hazard presented by this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Double gloving with nitrile gloves (ASTM D6978-05 tested or equivalent).[2][3]Prevents dermal exposure and skin irritation.[1] The outer glove should be changed immediately upon contamination to prevent the spread of the chemical.[2][4]
Body Protection Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4]Protects skin and personal clothing from potential splashes and spills.[2] The gown should be made of a low-permeability fabric.[4]
Eye Protection Safety goggles or a full-face shield.[5][6]Protects against splashes that can cause serious eye irritation.[1] A face shield offers broader protection for the entire face.
Respiratory Protection An N95 respirator or higher is recommended when handling the powder form or when there is a risk of aerosol generation.[2]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1] For situations where exposure limits may be exceeded, a full-face respirator should be used.[7]
Additional PPE Bouffant cap and disposable shoe covers.[8]Provides an additional layer of protection against contamination and prevents the tracking of contaminants outside of the laboratory.[3]

Experimental Workflow: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The following workflow is designed to ensure that contaminants are not transferred to your skin or street clothes.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, fluid-resistant gown, ensuring complete coverage.

  • Respiratory Protection: If required, don your N95 respirator or other specified respiratory protection. Ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, with the cuffs pulled over the sleeves of the gown.[4]

Doffing Procedure
  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated chemical waste container.

  • Gown: Remove the gown by untying it and peeling it away from your body, turning it inside out as you remove it. Avoid touching the outside of the gown. Dispose of it in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye Protection Don3->Don4 Don5 5. Inner Gloves Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Remove Eye Protection Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.